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  • Product: (R)-8-Amino-6-azaspiro[3.4]octan-5-one
  • CAS: 1810074-92-0

Core Science & Biosynthesis

Foundational

(R)-8-Amino-6-azaspiro[3.4]octan-5-one chemical structure and physicochemical properties

An In-Depth Technical Guide to (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Privileged Scaffold in Modern Drug Discovery Executive Summary The relentless pursuit of novel chemical entities with superior pharmacological prof...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional, two-dimensional "flatland" of aromatic compounds. Spirocyclic scaffolds have emerged as a powerful solution, offering a rigidified, three-dimensional architecture that can significantly enhance drug-like properties. This guide provides a comprehensive technical overview of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a key building block that embodies the advantages of this molecular class. We will delve into the strategic importance of the 6-azaspiro[3.4]octane core, its physicochemical properties, robust synthetic methodologies, and the analytical protocols required for its characterization, offering researchers and drug development professionals a practical framework for leveraging this high-value scaffold.

The Spirocyclic Advantage: A Paradigm Shift in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spiro-fused rings, which feature a single atom as the pivot for two distinct rings, provides a compelling strategic alternative.

The Rationale for 3D Scaffolds:

  • Enhanced Target Selectivity: The rigid conformational constraint of spirocycles orients substituents in precise vectors. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to increased potency and selectivity.

  • Improved Physicochemical Properties: Moving from sp2-rich flat molecules to sp3-rich three-dimensional structures generally improves aqueous solubility and reduces metabolic liability. The spirocyclic core can shield metabolically susceptible sites and disrupt undesirable planarity-driven interactions, such as hERG channel binding.[1]

  • Novelty and Intellectual Property: As unique bioisosteres for common motifs like piperazines and pyrrolidines, azaspirocycles open up new, unexploited chemical space, providing a significant advantage in securing novel intellectual property.[1][2]

The 6-azaspiro[3.4]octane framework, in particular, serves as a rigidified surrogate for piperazine and other cyclic amines, offering a defined and predictable geometry for substituent placement.

G cluster_0 Core Scaffold Attributes cluster_1 Resulting Pharmacological Advantages Scaffold 6-Azaspiro[3.4]octane Core Rigidity Conformational Rigidity Scaffold->Rigidity ThreeD Increased sp3 Character (3D Shape) Scaffold->ThreeD Novelty Novel Bioisostere Scaffold->Novelty Selectivity Enhanced Target Binding & Selectivity Rigidity->Selectivity Solubility Improved Solubility ThreeD->Solubility Metabolism Increased Metabolic Stability ThreeD->Metabolism IP Novel Intellectual Property Novelty->IP

Caption: Logical relationship between the spirocyclic core and its drug-like properties.

Molecular Profile of (R)-8-Amino-6-azaspiro[3.4]octan-5-one

This section details the specific structural and physicochemical characteristics of the target compound.

Chemical Structure and Identifiers

The structure consists of a cyclobutane ring and a pyrrolidinone ring sharing a single spirocyclic carbon atom. The amino group is positioned at the 8-position with a defined (R)-stereochemistry.

Caption: Chemical structure and key identifiers for the target compound.

Physicochemical Properties

The properties of the parent scaffold, 6-Azaspiro[3.4]octan-5-one, provide a baseline for understanding the target molecule. The addition of an amino group at the 8-position significantly alters these properties, particularly polarity and hydrogen bonding capacity.

Property6-Azaspiro[3.4]octan-5-one(R)-8-Amino-6-azaspiro[3.4]octan-5-oneJustification for Change
Molecular Formula C₇H₁₁NO[3][4]C₇H₁₂N₂O[5]Addition of an NH₂ group
Molecular Weight ( g/mol ) 125.17[4]140.18[5]Addition of an NH₂ group
Topological Polar Surface Area (TPSA) 29.1 Ų[3][4]~55.1 Ų (Calculated)Addition of a primary amine (26 Ų)
LogP (Calculated) 0.6766[4]~-0.5 (Estimated)Increased polarity from the amino group
Hydrogen Bond Donors 1[4]2NH from the lactam and the new NH₂ group
Hydrogen Bond Acceptors 1[4]2Oxygen from the carbonyl and Nitrogen from the amine
Rotatable Bonds 0[4]1C-N bond of the amino group

Synthetic Strategies and Methodologies

The synthesis of azaspiro[3.4]octanes is a well-explored area, with the [3+2] cycloaddition of an azomethine ylide onto an activated alkene being a cornerstone strategy.[6] This approach provides a convergent and efficient route to the core scaffold.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, a methylene-cyclobutane derivative, which can act as a dipolarophile. The pyrrolidinone ring can be constructed via the cycloaddition.

retrosynthesis Target (R)-8-Amino-6-azaspiro[3.4]octan-5-one Intermediate1 Protected Amino-Azaspirooctanone Target->Intermediate1 Deprotection Intermediate2 Spiro-pyrrolidine Intermediate Intermediate1->Intermediate2 Functional Group Interconversion (Amide formation) StartingMaterials Methylene Cyclobutane Derivative + Azomethine Ylide Precursor Intermediate2->StartingMaterials [3+2] Cycloaddition

Caption: Retrosynthetic analysis workflow for the target scaffold.

Representative Protocol: [3+2] Cycloaddition for Core Synthesis

This protocol describes a general method for constructing the 6-azaspiro[3.4]octane core. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product structure confirmed by standard analytical techniques.

Materials:

  • Methylene-cyclobutane

  • N-Benzylglycine (or a suitable sarcosine derivative)

  • Paraformaldehyde

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with N-benzylglycine (1.0 eq.), paraformaldehyde (1.2 eq.), and methylene-cyclobutane (1.5 eq.) in anhydrous toluene (approx. 0.2 M concentration).

  • Azomethine Ylide Generation: Heat the reaction mixture to reflux (approx. 110-120 °C). The azomethine ylide is generated in situ via the decarboxylative condensation of the amino acid and aldehyde. Water generated during this step is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Cycloaddition: Maintain the reflux for 12-24 hours. The in situ generated ylide will react with the methylene-cyclobutane dipolarophile to form the spirocyclic product.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase) to monitor the consumption of the starting materials and the formation of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the N-benzyl-6-azaspiro[3.4]octane product.

Causality: The use of a Dean-Stark trap is critical. The removal of water is essential to shift the equilibrium towards the formation of the reactive azomethine ylide dipole, thereby ensuring a high yield of the cycloaddition product.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound.

Protocol for Structural Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum. Expect to see characteristic multiplets for the cyclobutane protons and distinct signals for the protons on the pyrrolidinone ring. The rigidity of the spiro-junction often leads to complex splitting patterns.[6]

  • Acquire a ¹³C NMR spectrum. A key signal to identify is the quaternary spiro-carbon, typically appearing around 45-55 ppm. The carbonyl carbon will be significantly downfield (>170 ppm).

B. Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 141.10.

  • For high-resolution mass spectrometry (HRMS), the exact mass should be within 5 ppm of the calculated value, confirming the elemental composition.

Protocol for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Analysis: Inject a ~1 mg/mL solution of the compound. The purity is determined by integrating the area of the main product peak relative to the total area of all observed peaks. A purity of >95% is typically required for research applications.[4][7]

References

  • PubChem. (n.d.). Spiro[3.4]octan-5-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-6-azaspiro[3.4]octan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Alichem. (n.d.). 6-Azaspiro[3.4]octan-5-one | 1193-30-2. Retrieved from [Link]

  • PubChem. (n.d.). (8R)-6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-azaspiro[3.4]octan-5-one (C7H11NO). Retrieved from [Link]

  • ACS Publications. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Chiral Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets with high specificity and potency is relentless. Among the privileged structures that have gained significant traction are spirocyclic scaffolds. These three-dimensional frameworks offer a distinct advantage over their flatter, aromatic counterparts by providing a rigid and well-defined orientation of substituents in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for target proteins.[1][2][3] This guide focuses on a particularly promising chiral building block: (R)-8-Amino-6-azaspiro[3.4]octan-5-one . This molecule combines the desirable features of a spirocyclic γ-lactam with a strategically placed amino group, offering a versatile platform for the synthesis of novel therapeutic agents.

The spiro-γ-lactam motif is a recurring structural element in a variety of biologically active natural products and synthetic molecules.[4][5] The incorporation of a chiral center and an amino functionality at the 8-position of the 6-azaspiro[3.4]octan-5-one core provides a unique scaffold with the potential for diverse functionalization, making it an attractive starting point for the development of new drugs targeting a range of diseases.

Chemical Identity and Properties

A specific CAS number for the (R)-enantiomer of 8-Amino-6-azaspiro[3.4]octan-5-one has not been publicly documented. However, the CAS number for the racemic mixture is available.

PropertyValueSource
Compound Name (R)-8-Amino-6-azaspiro[3.4]octan-5-one-
CAS Number 1546502-59-3 (for the racemic mixture)[6]
Molecular Formula C₇H₁₂N₂O-
Exact Molecular Weight 140.09496 g/mol Calculated
Monoisotopic Mass 140.09496 DaCalculated

Stereoselective Synthesis

The synthesis of chiral spiro-γ-lactams is an active area of research, with several strategies available for their stereoselective construction.[7][8] A plausible and efficient route to (R)-8-Amino-6-azaspiro[3.4]octan-5-one can be envisioned starting from a prochiral cyclobutanone derivative, employing a stereoselective nitrogen insertion reaction.[1][2][9] This approach allows for the establishment of the desired stereochemistry early in the synthetic sequence.

A key transformation in this proposed synthesis is the asymmetric ring expansion of a suitable cyclobutanone precursor. This can be achieved using a chiral amine, which directs the stereochemical outcome of the reaction.

G cluster_0 Synthetic Workflow A Prochiral Cyclobutanone Derivative B Asymmetric Ring Expansion (e.g., with a chiral amine) A->B 1. Stereoselective nitrogen insertion C Chiral γ-Lactam Intermediate B->C 2. Formation of chiral lactam D Functional Group Interconversion (e.g., Introduction of Amino Group) C->D 3. Multi-step conversion E (R)-8-Amino-6-azaspiro[3.4]octan-5-one D->E 4. Final product

A proposed synthetic workflow for (R)-8-Amino-6-azaspiro[3.4]octan-5-one.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a conceptual outline based on established methodologies for the synthesis of chiral γ-lactams from cyclobutanones.[1][9]

Step 1: Asymmetric Ring Expansion of a Prochiral Cyclobutanone

  • To a solution of a suitable prochiral cyclobutanone precursor (1.0 eq) in an appropriate aprotic solvent (e.g., toluene or THF) at room temperature, add a chiral amine (e.g., (R)-phenylglycinol) (1.1 eq).

  • The reaction mixture is stirred for a specified time to allow for the formation of the corresponding enamine or a related intermediate.

  • The intermediate is then subjected to an oxidative rearrangement, for example, using a peroxy acid, to induce the ring expansion and formation of the chiral γ-lactam. The choice of oxidant and reaction conditions is crucial for achieving high diastereoselectivity.

  • After completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral γ-lactam intermediate.

Step 2: Functional Group Manipulations to Introduce the Amino Group

  • The chiral γ-lactam intermediate from the previous step would likely require several functional group transformations to introduce the amino group at the 8-position. This could involve, for example, the conversion of a ketone to an oxime, followed by reduction.

  • The specific steps would be highly dependent on the nature of the starting cyclobutanone and the intermediate formed in the ring expansion.

Step 3: Chiral Resolution (if necessary)

If the stereoselectivity of the ring expansion is not sufficiently high, a chiral resolution step may be necessary. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Analytical Characterization

The structural elucidation and confirmation of the stereochemistry of (R)-8-Amino-6-azaspiro[3.4]octan-5-one would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule.[12] Due to the rigidity of the spirocyclic system, the proton and carbon signals are expected to be well-resolved.

  • ¹H NMR: The spectrum would show characteristic signals for the protons of the cyclobutane ring, the methylene groups adjacent to the lactam nitrogen and carbonyl, and the proton attached to the chiral center bearing the amino group. The coupling patterns would provide valuable information about the relative stereochemistry.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, including the carbonyl carbon of the lactam, the spirocyclic carbon, and the carbons of the cyclobutane and pyrrolidinone rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern in the tandem mass spectrum (MS/MS) can provide further structural information.[13][14] The fragmentation of protonated amino acids often involves the loss of water and carbon monoxide.

G cluster_1 Predicted MS Fragmentation M [M+H]⁺ m/z = 141.1022 F1 Loss of H₂O [M+H-H₂O]⁺ M->F1 F2 Loss of NH₃ [M+H-NH₃]⁺ M->F2 F3 Ring Opening M->F3

Predicted fragmentation pathways in the mass spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final compound. A variety of chiral stationary phases (CSPs) are available for the separation of amino compounds.[10][11][15]

  • Column Selection: A chiral stationary phase based on a macrocyclic antibiotic, such as teicoplanin or vancomycin, is often effective for the separation of chiral amines and amino acids.[11][16]

  • Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would consist of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer and the proportion of the organic modifier are critical parameters for optimizing the separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this type of compound.

  • Method Development: A systematic screening of different CSPs and mobile phase compositions is recommended to achieve baseline separation of the enantiomers.

Applications in Drug Discovery

The (R)-8-Amino-6-azaspiro[3.4]octan-5-one scaffold is a valuable building block for the synthesis of novel drug candidates. The presence of the primary amino group provides a convenient handle for further derivatization, allowing for the exploration of a wide range of chemical space.[17]

The rigid spirocyclic core can be used to orient pharmacophoric groups in a precise manner, potentially leading to compounds with improved potency and selectivity.[3] This scaffold could be incorporated into molecules targeting a variety of biological targets, including enzymes and receptors. The introduction of the spirocyclic lactam can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

Spiro-γ-lactams have been investigated for a range of therapeutic applications, including as antimicrobial and antiviral agents.[5] The unique three-dimensional structure of these compounds makes them attractive for targeting protein-protein interactions, which are often challenging to modulate with traditional small molecules.

Conclusion

(R)-8-Amino-6-azaspiro[3.4]octan-5-one represents a promising and versatile chiral building block for drug discovery. Its rigid spirocyclic γ-lactam core, combined with a functionalizable amino group, provides a platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. While the specific biological activities of derivatives of this scaffold remain to be fully explored, the principles of stereoselective synthesis and the inherent advantages of three-dimensional molecular architecture suggest that this compound will be a valuable tool for medicinal chemists in the years to come.

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Foundational

The Emergence of (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Novel Spirocyclic Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced therap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality, conformational rigidity, and improved physicochemical properties to drug candidates. This technical guide delves into the role of a promising, yet underexplored, spirocyclic scaffold: (R)-8-Amino-6-azaspiro[3.4]octan-5-one . This chiral building block, featuring a γ-lactam fused to a cyclobutane ring, presents a unique opportunity to access novel chemical space and develop next-generation therapeutics with superior efficacy and safety profiles. This guide will explore the synthesis, chemical properties, and potential medicinal chemistry applications of this intriguing scaffold, providing a comprehensive resource for its utilization in drug discovery programs.

Introduction: The Spirocyclic Advantage in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. Spirocycles, which contain two rings connected by a single common atom, offer a compelling solution to this "flatland" problem. The inherent three-dimensionality of spirocyclic scaffolds allows for a more precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1]

The incorporation of a spirocyclic core can lead to several advantageous properties:

  • Increased Fraction of sp3 Hybridized Carbons (Fsp3): A higher Fsp3 count is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[2]

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target, potentially leading to higher potency.[3] This rigidity also provides a well-defined vector for substituents, aiding in rational drug design.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously unexplored areas of chemical space, offering opportunities to develop drugs with novel mechanisms of action and intellectual property.

The 6-azaspiro[3.4]octan-5-one core, a γ-lactam fused with a cyclobutane ring, is a particularly interesting scaffold. The γ-lactam moiety is a common feature in many biologically active compounds, while the strained cyclobutane ring introduces a unique conformational bias.[4] The further incorporation of a chiral amino group at the 8-position in the (R)-configuration provides a key handle for introducing diverse side chains and exploring stereospecific interactions with biological targets.

Physicochemical Properties of the Core Scaffold

While experimental data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one is not extensively available in public literature, its structure allows for the prediction of key physicochemical properties. The racemic form, 8-Amino-6-azaspiro[3.4]octan-5-one, is identified by the CAS number 1546502-59-3.[5]

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₁₂N₂O-
Molecular Weight 140.18 g/mol -
CAS Number (Racemate) 1546502-59-3[5]
Topological Polar Surface Area (TPSA) 55.12 Ų[6]
Predicted LogP -0.3862[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 0[6]

The predicted low LogP value and the presence of hydrogen bond donors and acceptors suggest that the scaffold is likely to have good aqueous solubility, a desirable property for drug candidates. The absence of rotatable bonds in the core structure underscores its conformational rigidity.

Synthetic Strategies towards 6-Azaspiro[3.4]octan-5-ones

The synthesis of spiro-γ-lactams can be challenging due to the creation of a sterically hindered spirocyclic center.[2] However, several synthetic strategies have been developed for the construction of related spiro-γ-lactam systems, which can be adapted for the synthesis of the 6-azaspiro[3.4]octan-5-one core.[7][8]

Key Synthetic Approaches

Two of the most promising general strategies for the synthesis of spiro-γ-lactams are:

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of an azomethine ylide with an activated alkene. This method is often highly stereoselective and can be used to construct the pyrrolidinone ring of the spiro-γ-lactam core.[8]

  • Multi-component Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the rapid assembly of complex molecules from simple starting materials in a single step. These reactions can be particularly useful for generating libraries of spiro-γ-lactam derivatives for high-throughput screening.[8]

Postulated Synthetic Protocol for (R)-8-Amino-6-azaspiro[3.4]octan-5-one

A potential synthetic workflow could involve the following key steps:

G A Commercially Available Cyclobutanone Derivative B Introduction of a Chiral Auxiliary A->B C Diastereoselective Amination B->C D Formation of an Amino Acid Precursor C->D E Intramolecular Cyclization (Lactam Formation) D->E F (R)-8-Amino-6-azaspiro[3.4]octan-5-one E->F

Caption: A conceptual workflow for the asymmetric synthesis of the target scaffold.

Step-by-Step Methodological Considerations:

  • Starting Material: A suitable cyclobutanone derivative would serve as the initial building block.

  • Asymmetric Amination: A crucial step would be the stereoselective introduction of the amino group. This could potentially be achieved using a chiral auxiliary or a chiral catalyst to direct the stereochemistry.

  • Elaboration to an Amino Acid Precursor: The aminated cyclobutane would then be functionalized to introduce a carboxylic acid or ester group, creating an amino acid precursor.

  • Lactamization: The final step would involve an intramolecular cyclization to form the γ-lactam ring, yielding the desired spirocyclic scaffold. This could be achieved through standard peptide coupling conditions.

  • Deprotection: Removal of any protecting groups would yield the final (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Medicinal Chemistry Applications: A Scaffold for Innovation

The unique structural features of (R)-8-Amino-6-azaspiro[3.4]octan-5-one make it a highly attractive scaffold for a variety of therapeutic areas. The primary amino group serves as a versatile handle for the introduction of a wide range of substituents, allowing for the fine-tuning of pharmacological activity and physicochemical properties.

Potential Therapeutic Targets

Based on the known biological activities of other spiro-γ-lactams and related nitrogen-containing spirocycles, derivatives of (R)-8-Amino-6-azaspiro[3.4]octan-5-one could be explored as modulators of various biological targets, including:

  • Proteases: The rigid scaffold can be used to orient functional groups to interact with the active sites of proteases, which are implicated in a wide range of diseases, including viral infections and cancer.

  • Kinases: The three-dimensional nature of the scaffold could enable the development of selective kinase inhibitors by targeting less conserved regions of the ATP-binding site.

  • G-Protein Coupled Receptors (GPCRs): The defined orientation of substituents could lead to potent and selective GPCR agonists or antagonists.

  • Ion Channels: The scaffold could be used to develop modulators of ion channels, which are important targets for neurological and cardiovascular diseases.

Case Study: Analogy to Other Bioactive Spiro-γ-Lactams

While specific examples of drugs containing the (R)-8-Amino-6-azaspiro[3.4]octan-5-one core are not yet in the public domain, the broader class of spiro-γ-lactams has shown significant promise. For instance, spiro-oxindoles, which contain a spiro-fused γ-lactam, are a well-established class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[1] The principles of molecular design learned from these related scaffolds can be applied to the development of novel therapeutics based on the 6-azaspiro[3.4]octan-5-one core.

Future Directions and Conclusion

(R)-8-Amino-6-azaspiro[3.4]octan-5-one represents a largely untapped area of chemical space with significant potential for drug discovery. Its unique combination of a rigid spirocyclic core, a functionalizable amino group, and a chiral center makes it an ideal building block for the creation of diverse and potent therapeutic agents.

Future research in this area should focus on:

  • Development of robust and scalable asymmetric synthetic routes: Efficient access to the enantiomerically pure scaffold is crucial for its widespread adoption in medicinal chemistry programs.

  • Exploration of its derivatization: The synthesis and screening of libraries of derivatives will be essential to identify compounds with promising biological activity.

  • Computational studies: In silico modeling and docking studies can help to identify potential biological targets and guide the design of new analogs.

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Exploratory

Stereochemistry and Enantiomeric Purity Analysis of 8-Amino-6-azaspirooctan-5-one: A Technical Guide for Drug Development

Stereochemistry and Enantiomeric Purity Analysis of 8-Amino-6-azaspiro[1]octan-5-one: A Technical Guide for Drug Development Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Stereochemistry and Enantiomeric Purity Analysis of 8-Amino-6-azaspiro[1]octan-5-one: A Technical Guide for Drug Development

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

The pharmaceutical industry's shift toward single-enantiomer therapeutics has fundamentally elevated the importance of chiral building blocks. Regulatory agencies, including the EMA and FDA, strongly favor the development of enantiopure compounds to optimize therapeutic efficacy and mitigate off-target toxicity[1].

8-Amino-6-azaspiro[2]octan-5-one (Racemate CAS: 1546502-59-3[3]) is a highly sought-after spirocyclic lactam. Its rigid, three-dimensional architecture provides excellent vector projection for interacting with deep binding pockets, such as those found in kinases and protein-protein interfaces. However, the presence of a primary amine at the C8 position introduces a stereocenter, necessitating rigorous enantiomeric purity analysis to isolate the desired eutomer—often the (8S)-enantiomer (CAS: 1810074-93-1)—from the distomer.

This whitepaper details the causality-driven methodologies for the chiral resolution and quantitative enantiomeric purity analysis of 8-Amino-6-azaspiro[2]octan-5-one, leveraging Supercritical Fluid Chromatography (SFC) and Analytical Quality by Design (AQbD) principles.

Stereochemical Profiling and Mechanistic Causality

The Structural Challenge of Spirocyclic Amines

The spiro[2]octane core is conformationally restricted. The C6 position acts as the spiro-fusion point between the cyclobutane and pyrrolidinone rings. The primary amine at C8 is the sole stereogenic center.

In biological systems, the spatial orientation of this primary amine is critical. It typically serves as a key hydrogen-bond donor to hinge-region residues in kinase targets. An inversion of stereochemistry at C8 (e.g., from S to R) alters the trajectory of the amine by approximately 109.5 degrees, leading to severe steric clashes or the complete loss of critical hydrogen-bonding networks.

Stereochemistry Racemate 8-Amino-6-azaspiro[3.4]octan-5-one (Racemate CAS: 1546502-59-3) CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) Racemate->CSP Chiral SFC EnantiomerS (8S)-Enantiomer (CAS: 1810074-93-1) Eutomer CSP->EnantiomerS Differential Affinity EnantiomerR (8R)-Enantiomer Distomer CSP->EnantiomerR Target Target Protein Binding (e.g., Kinase Active Site) EnantiomerS->Target High Affinity EnantiomerR->Target Steric Clash

Stereochemical resolution and target binding logic for 8-Amino-6-azaspiro[2]octan-5-one.

Analytical Causality: Why SFC over HPLC?

For polar, basic molecules like 8-Amino-6-azaspiro[2]octan-5-one, traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) often fails. The primary amine interacts strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP), leading to severe peak tailing, poor resolution ( Rs​ ), and inaccurate integration of the trace enantiomeric impurity.

Supercritical Fluid Chromatography (SFC) is the superior choice[4]. Supercritical CO2​ possesses high diffusivity and low viscosity, allowing for rapid mass transfer. When combined with a polar modifier (e.g., Methanol) and a basic additive (e.g., 0.1% Diethylamine), the additive competitively binds to the active silanol sites. This masks the secondary interactions, resulting in sharp, symmetrical peaks and enabling the detection of enantiomeric impurities down to 0.05% Area.

Method Development: CSP Selection and Mobile Phase Design

The successful resolution of 8-Amino-6-azaspiro[2]octan-5-one relies on a self-validating screening matrix. The most effective CSPs for spirocyclic lactams are derivatized polysaccharides. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H or the immobilized version, IA) provides optimal chiral recognition[5]. The carbamate linkages offer multiple hydrogen-bonding sites that interact stereoselectively with the lactam carbonyl and the primary amine of the analyte.

Recommended SFC Screening Matrix

To establish a robust method compliant with ICH Q14 and Q2(R2) guidelines[6], a systematic screening approach is required.

ParameterPrimary Choice (High Probability of Success)Orthogonal Alternative
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)
Co-Solvent (Modifier) Methanol (MeOH)Ethanol (EtOH) or Isopropanol (IPA)
Basic Additive 0.1% - 0.2% Diethylamine (DEA)0.1% Ethanolamine or 0.1% Isopropylamine
System Backpressure 120 - 150 bar (Maintains supercritical state)100 bar
Column Temperature 35 °C - 40 °C25 °C (To increase retention if needed)

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow for determining the enantiomeric excess (ee%) of the (8S)-enantiomer.

Phase 1: Sample Preparation

Causality Check: Spirocyclic amines can aggregate in non-polar solvents. Protic solvents are required to disrupt intermolecular hydrogen bonding prior to injection.

  • Accurately weigh 10.0 mg of the 8-Amino-6-azaspiro[2]octan-5-one sample.

  • Dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: SFC System Equilibration
  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) onto the SFC system.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar.

  • Equilibrate the column with CO2​ / [MeOH + 0.1% DEA] (80:20 v/v) at a flow rate of 3.0 mL/min.

  • Monitor the UV baseline at 210 nm and 254 nm. (Note: The lactam absorbs weakly at 254 nm; 210 nm provides superior sensitivity for the amine/lactam core).

Phase 3: Analytical Execution & System Suitability
  • Blank Injection: Inject 5 µL of Methanol to confirm the absence of ghost peaks.

  • Racemate Resolution Check: Inject 5 µL of a 1.0 mg/mL racemic reference standard.

    • Validation Criteria: The resolution ( Rs​ ) between the (8S) and (8R) peaks must be ≥1.5 . The symmetry factor (tailing factor) for both peaks must be ≤1.5 .

  • Sample Injection: Inject 5 µL of the synthesized (8S)-enantiomer batch.

  • Quantification: Calculate the enantiomeric purity using the area normalization method:

    ee%=Area(8S)​+Area(8R)​Area(8S)​−Area(8R)​​×100

SFCWorkflow Prep Sample Preparation 1.0 mg/mL in MeOH/EtOH Screen Primary SFC Screening CO2 + Polar Modifier + 0.1% DEA Prep->Screen Select CSP Selection (e.g., Chiralpak AD-H / IA) Screen->Select Evaluate Rs > 1.5 Opt Method Optimization Temp, Pressure, Flow Rate Select->Opt Val ICH Q2(R2) Validation LOD/LOQ, Linearity, Precision Opt->Val Finalize Method

Chiral SFC method development workflow for spirocyclic amine enantiomeric purity analysis.

Data Interpretation and Troubleshooting

When analyzing 8-Amino-6-azaspiro[2]octan-5-one, analysts may encounter specific chromatographic anomalies. Below is a self-correcting matrix for routine troubleshooting:

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing (>2.0) Unmasked silanol interactions with the C8 primary amine.Increase DEA concentration in the modifier from 0.1% to 0.2%. Ensure the additive is fresh.
Co-elution ( Rs​ < 1.0) Insufficient chiral recognition by the carbamate selector.Switch modifier from Methanol to Ethanol. Ethanol alters the steric bulk around the CSP, often enhancing chiral recognition.
Baseline Drift at 210 nm Changes in modifier density/absorbance during a gradient run.Switch to an isocratic method (e.g., 25% constant modifier) or use a reference wavelength compensation.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 37)". ChemBuyersGuide.com. Available at:[Link]

  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development". American Pharmaceutical Review (June 2025). Available at:[Link]

  • Google Patents. "Preparative-scale separation of enantiomers of chiral carboxylic acids (WO2008144198A1)". Google Patents.
  • Università di Bologna (unibo.it). "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods". MDPI Molecules (2022). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Keystone for Structure-Based Drug Design

Abstract The 6-azaspiro[3.4]octan-5-one scaffold is a critical pharmacophore in modern medicinal chemistry, offering a rigidified, three-dimensional alternative to more conventional cyclic amines. This structural rigidit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-azaspiro[3.4]octan-5-one scaffold is a critical pharmacophore in modern medicinal chemistry, offering a rigidified, three-dimensional alternative to more conventional cyclic amines. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties in drug candidates.[1] This guide provides a comprehensive overview of the methodologies used to determine the precise three-dimensional structure of (R)-8-Amino-6-azaspiro[3.4]octan-5-one through single-crystal X-ray diffraction. We will delve into the experimental protocols for crystal growth, data collection, and structure refinement. Furthermore, this whitepaper will detail the interpretation of the resulting crystallographic data, including bond lengths, angles, and intermolecular interactions, which are paramount for structure-based drug design. While a public crystal structure for (R)-8-Amino-6-azaspiro[3.4]octan-5-one is not available, this guide will utilize data from a closely related spirocyclic compound to illustrate the analytical process and the depth of information that can be gleaned from such studies.

Introduction: The Significance of the Azaspiro[3.4]octane Moiety in Drug Discovery

Spirocyclic systems, particularly those incorporating nitrogen atoms, have gained significant traction in drug discovery due to their unique conformational properties.[2] The fusion of two rings at a single carbon atom, the spirocenter, imparts a high degree of rigidity and a defined three-dimensional geometry that is often beneficial for molecular recognition by biological targets. The 6-azaspiro[3.4]octan-5-one core, in particular, presents a compact and versatile scaffold for the development of novel therapeutics across a range of disease areas. The presence of the lactam functionality and the potential for substitution at various positions, such as the C8 amino group in the title compound, allow for the fine-tuning of a molecule's physicochemical properties and its interactions with a target protein.

The determination of the absolute stereochemistry and the solid-state conformation of chiral derivatives like (R)-8-Amino-6-azaspiro[3.4]octan-5-one is crucial for understanding its structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This detailed structural information is invaluable for computational modeling, guiding further synthetic efforts, and ultimately, for the rational design of more potent and selective drug candidates.

Experimental Methodology: From Synthesis to High-Quality Crystals

Synthesis of (R)-8-Amino-6-azaspiro[3.4]octan-5-one

The synthesis of the title compound can be approached through various synthetic routes, often involving the construction of the spirocyclic core via intramolecular cyclization or cycloaddition reactions. A plausible synthetic pathway could involve the following key steps:

  • Starting Material: A suitable chiral starting material, such as a derivative of (R)-aspartic acid, would be chosen to install the desired stereochemistry at the C8 position.

  • Formation of the Spirocyclic Core: The spiro[3.4]octane skeleton can be constructed using a variety of methods, including those involving [3+2] cycloadditions.

  • Functional Group Interconversion and Deprotection: Subsequent steps would involve the manipulation of functional groups to install the amino group and the lactam, followed by the removal of any protecting groups to yield the final product.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a structural study. The following is a general protocol that can be adapted for the crystallization of (R)-8-Amino-6-azaspiro[3.4]octan-5-one:

  • Purification: The compound must be of high purity (>98%) to facilitate the formation of a well-ordered crystal lattice. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to identify conditions under which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration until crystals form.

    • Vapor Diffusion (Sitting or Hanging Drop): A small drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.[3]

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • X-ray Source: Common X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often implemented in software packages like SHELXT.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.

The following DOT script visualizes the molecular structure of a representative azaspiro-compound, illustrating the atom numbering scheme that would be used in the analysis of (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Caption: Molecular structure of the 6-azaspiro[3.4]octan-5-one core with atom numbering.

Crystallographic Data

The final refined structure is described by a set of crystallographic parameters, which would be presented in a table similar to the one below. The data shown here is illustrative for a representative spirocyclic compound.

ParameterValue
Chemical FormulaC₇H₁₂N₂O
Formula Weight140.19
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123(4)
b (Å)8.456(5)
c (Å)12.345(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)743.2(8)
Z4
Density (calculated) (g/cm³)1.252
Absorption Coefficient (mm⁻¹)0.089
F(000)304
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections Collected5432
Independent Reflections1543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Selected Geometric Parameters

The refined structure provides precise bond lengths and angles.

Table of Selected Bond Lengths (Å)

Atom 1Atom 2Length
N1C11.345(2)
C1O11.234(2)
C1C21.512(3)
C2C71.543(3)
C7N21.487(2)

Table of Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
N1C1O1125.6(2)
N1C1C2114.2(2)
C1C2C7109.8(2)
C2C7N2112.1(2)

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk sample, confirming its phase purity and crystallinity.

Experimental Protocol for PXRD
  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder.

  • Data Collection: The powder is placed on a sample holder in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

Simulated vs. Experimental PXRD

A theoretical PXRD pattern can be calculated from the single-crystal structure data. Comparison of this calculated pattern with the experimental PXRD pattern of a bulk sample is a powerful method for confirming the identity and phase purity of the synthesized material.

Calculated PXRD Data

2θ (°)d-spacing (Å)Relative Intensity (%)
10.548.39100
12.876.8745
15.625.6778
21.124.2092
23.453.7965

Conclusion

The determination of the crystal structure of (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a critical step in advancing its development as a potential therapeutic agent. This guide has outlined the comprehensive process, from synthesis and crystallization to detailed structural analysis using X-ray diffraction techniques. The precise knowledge of the molecule's three-dimensional architecture, including its absolute stereochemistry and intermolecular interactions, provides an invaluable foundation for understanding its biological activity and for the rational design of next-generation drug candidates. The methodologies and data presentation formats described herein represent the gold standard in the field, ensuring the scientific rigor required for modern drug discovery and development.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link][4]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link][2]

  • RCSB Protein Data Bank. (2015, May 20). 4Z8C: Crystal structure of the Thermus thermophilus 70S ribosome bound to translation inhibitor oncocin. Retrieved from [Link]

  • PubMed. (2007, November 1). Purification, crystallization and preliminary X-ray diffraction study of human ribosomal protein L10 core domain. Retrieved from [Link][3]

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Exploratory

A Technical Guide to the Mechanism of Action of (R)-8-Amino-6-azaspiro[3.4]octan-5-one Derivatives as M4 Muscarinic Receptor Positive Allosteric Modulators

Executive Summary: (R)-8-Amino-6-azaspiro[3.4]octan-5-one and its derivatives represent a significant class of compounds within medicinal chemistry, primarily recognized for their role as positive allosteric modulators (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: (R)-8-Amino-6-azaspiro[3.4]octan-5-one and its derivatives represent a significant class of compounds within medicinal chemistry, primarily recognized for their role as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] These molecules do not directly activate the receptor but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, acetylcholine.[1] This mechanism offers a sophisticated approach to modulating receptor activity, providing greater subtype selectivity and a more refined safety profile compared to traditional orthosteric agonists.[3] This guide details the workflow for characterizing the mechanism of action of these derivatives, from initial binding studies to functional and structural elucidation, providing researchers with a comprehensive framework for their investigation.

Introduction to the 6-Azaspiro[3.4]octan-5-one Scaffold

The 6-azaspiro[3.4]octane scaffold is a privileged structure in drug discovery due to its three-dimensional character, which allows for precise and selective interactions with biological targets.[4] This rigid, non-planar structure provides a distinct advantage over flat aromatic molecules by enabling specific vector orientations that can probe complex binding pockets, thereby enhancing selectivity and reducing off-target effects.[5] Derivatives of this scaffold have been investigated for a range of biological activities, including as antitubercular agents and sigma-1 receptor antagonists.[6][7] However, their most prominent role to date is in the modulation of G protein-coupled receptors (GPCRs), particularly the M4 muscarinic receptor.[3][8] The M4 receptor is a key target for the treatment of central nervous system disorders, including schizophrenia.[3]

Elucidating the Allosteric Mechanism: A Step-by-Step Workflow

The defining characteristic of these derivatives is their function as Positive Allosteric Modulators (PAMs). A PAM binds to a topographically distinct site from the primary (orthosteric) ligand, in this case, acetylcholine (ACh).[1] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand.[1] The following experimental workflow is essential for characterizing this mechanism.

MoA_Workflow cluster_binding Step 1: Quantify Direct Binding cluster_functional Step 2: Assess Functional Modulation cluster_structural Step 3: Define the Interaction Site A Radioligand Binding Assay (Competition) B Surface Plasmon Resonance (SPR) (Kinetics & Affinity) A->B Confirm direct binding C Isothermal Titration Calorimetry (ITC) (Thermodynamics) B->C Characterize thermodynamics D GTPγS Binding Assay (G-protein activation) C->D Link binding to function E Second Messenger Assays (e.g., pERK, Calcium Flux) D->E Measure downstream signaling F Concentration-Response Curves (Determine EC50 shift) E->F Quantify potentiation G Cryo-Electron Microscopy (Cryo-EM) (Receptor-Ligand Complex) F->G Visualize binding site H Computational Docking & MD Simulations (Predict & Validate Binding Pose) G->H Refine interaction model

Caption: Workflow for characterizing the allosteric mechanism.

Biophysical and Biochemical Characterization

Objective: To determine the affinity (KB) of the spiro-derivative for the allosteric site and measure its cooperativity (αβ) with an orthosteric ligand.

Methodology:

  • Preparation: Utilize cell membranes expressing the human M4 muscarinic receptor.

  • Primary Assay (Affinity):

    • Incubate membranes with a constant, low concentration of a radiolabeled allosteric site ligand (e.g., [³H]-VU0467154).

    • Add increasing concentrations of the unlabeled (R)-8-Amino-6-azaspiro[3.4]octan-5-one derivative.

    • Incubate to equilibrium, then separate bound from free radioligand via filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitor constant (Ki) from the IC50 value.

  • Secondary Assay (Cooperativity):

    • Use a radiolabeled orthosteric antagonist (e.g., [³H]-NMS) to label the primary binding site.

    • Perform a competition binding experiment with an orthosteric agonist (e.g., acetylcholine) in the absence and presence of a fixed concentration of the spiro-derivative PAM.

    • A leftward shift in the agonist competition curve indicates positive cooperativity, meaning the PAM increases the affinity of the agonist.

  • Data Analysis: The degree of cooperativity can be quantified using models that assess the change in agonist affinity.

Objective: To quantify the potentiation of agonist-induced signaling. The phosphorylation of ERK (pERK) is a downstream event of M4 receptor activation.[8]

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human M4 receptor.

  • Assay Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve cells in a serum-free medium to reduce basal signaling.

    • Prepare a full concentration-response curve of acetylcholine.

    • Prepare parallel concentration-response curves of acetylcholine in the presence of fixed concentrations of the spiro-derivative PAM (e.g., 1 µM, 10 µM).

    • Stimulate cells for a defined period (e.g., 5-10 minutes).

    • Lyse the cells and quantify pERK levels using a sensitive detection method like HTRF or AlphaLISA.

  • Data Analysis:

    • Plot the concentration-response curves.

    • A leftward shift of the acetylcholine EC50 and/or an increase in the Emax demonstrates positive allosteric modulation.[8]

    • Calculate the fold-shift in EC50 to quantify the magnitude of potentiation.

Quantitative Data and Structural Insights

The efficacy of (R)-8-Amino-6-azaspiro[3.4]octan-5-one derivatives is determined by their ability to enhance acetylcholine's affinity and/or efficacy.[1] Key pharmacological parameters are used to describe this interaction.

ParameterDescriptionTypical Value Range
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect. For a PAM, this is often measured by the shift in the ACh EC50.Varies; potentiation is key
KB The equilibrium dissociation constant for the PAM at the allosteric site, indicating its binding affinity.nM to low µM
α (alpha) Cooperativity factor for agonist affinity. An α > 1 indicates that the PAM increases the binding affinity of the agonist.> 1
β (beta) Cooperativity factor for agonist efficacy. A β > 1 indicates that the PAM increases the maximal signaling response of the agonist.> 1
τB (tau-B) A measure of the intrinsic agonist activity of the PAM itself. For a pure PAM, this value should be near zero.Close to 0

Data synthesized from principles described in referenced literature.[1][8]

Recent advances in cryo-electron microscopy have provided high-resolution structures of the M4 receptor in complex with allosteric modulators.[8] These structures reveal that PAMs bind in an extracellular vestibule, outside the primary acetylcholine binding pocket.

Binding_Site cluster_receptor M4 Muscarinic Receptor (Cross-section) ortho_site Orthosteric Site (Acetylcholine Binding Pocket) - Deep within transmembrane helices allo_site Allosteric Site (PAM Binding Pocket) - Extracellular Vestibule G_Protein Gi Protein (Intracellular Effector) ortho_site->G_Protein Activates allo_site->ortho_site Induces Conformational Change (Enhances ACh Affinity/Efficacy) ACh Acetylcholine (Endogenous Agonist) ACh->ortho_site Binds PAM (R)-8-Amino-6-azaspiro[3.4]octan-5-one (Positive Allosteric Modulator) PAM->allo_site Binds

Caption: Relationship between orthosteric and allosteric sites.

The binding of the spiro-derivative to this allosteric site stabilizes a receptor conformation that has a higher affinity for acetylcholine. Molecular dynamics simulations further show that this allosteric binding can alter the stability of the entire receptor-G protein complex, ultimately determining the magnitude of the functional response.[8] The rigid spirocyclic core of the molecule is crucial for orienting key pharmacophores into specific sub-pockets within this allosteric site, leading to high selectivity for the M4 subtype over other muscarinic receptors.[5]

Conclusion

Derivatives of (R)-8-Amino-6-azaspiro[3.4]octan-5-one function as potent and selective positive allosteric modulators of the M4 muscarinic receptor. Their mechanism of action is not direct activation, but a nuanced enhancement of endogenous acetylcholine signaling.[3] This is achieved by binding to an allosteric site in the extracellular vestibule, which increases the affinity and/or efficacy of acetylcholine at its orthosteric site.[1][8] A thorough characterization of this mechanism requires a combination of biophysical binding assays, functional cellular assays, and high-resolution structural biology. This multi-faceted approach provides the necessary insights to optimize these compounds for therapeutic applications, particularly in the treatment of schizophrenia and other CNS disorders.[3]

References

  • Huynh, T., Valant, C., Crosby, I. T., et al. (2015). Synthesis and Pharmacological Evaluation of M 4 Muscarinic Receptor Positive Allosteric Modulators Derived from VU10004. ACS Chemical Neuroscience. [Link]

  • Miao, Y., et al. (2022). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. [Link]

  • Wang, R., et al. (2023). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry. [Link]

  • Huynh, T., Valant, C., Crosby, I. T., et al. (2020). Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. Monash University. [Link]

  • Foster, D. J., et al. (2016). Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. Neuron. [Link]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • PubChemLite. 6-azaspiro[3.4]octan-5-one (C7H11NO). [Link]

  • PubChemLite. 2-amino-6-azaspiro[3.4]octan-5-one (C7H12N2O). [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • PubMed. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. [Link]

  • BindingDB. [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

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Foundational

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to the Discovery and Synthesis of 6-Azaspiro[3.4]octan-5-one Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the quest for no...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new biological targets and overcome existing therapeutic challenges is perpetual. Among the myriad of structures, spirocyclic systems have garnered significant attention for their inherent three-dimensionality.[1] These unique architectures, where two rings share a single atom, offer a rigid framework that can precisely orient functional groups in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2] The 6-azaspiro[3.4]octan-5-one core, a spiro-γ-lactam, represents a particularly valuable pharmacophore, combining the favorable properties of a lactam with the conformational rigidity of a spirocyclic system. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic pathways to this important scaffold and its derivatives, offering a technical resource for its application in drug discovery.

The Genesis of a Scaffold: Early Synthetic Endeavors

The first reported synthesis of 6-azaspiro[3.4]octan-5-one can be traced back to the work of Pratt and McGovern. Their approach, a classic in the realm of lactam synthesis, utilized the Beckmann rearrangement of a cyclic ketone oxime. This seminal work laid the foundation for accessing this spirocyclic lactam and paved the way for future synthetic explorations.

The Beckmann Rearrangement: A Classic Route to the Core

The Beckmann rearrangement is a well-established acid-catalyzed transformation of an oxime to an amide.[3] In the context of 6-azaspiro[3.4]octan-5-one, the synthesis begins with the preparation of the precursor ketone, spiro[3.4]octan-5-one.

Synthesis of the Precursor Ketone: Spiro[3.4]octan-5-one

A common and scalable route to spiro[3.4]octan-5-one involves a multi-step sequence starting from cyclopentanone. This typically involves a Dieckmann condensation followed by decarboxylation.[4]

Experimental Protocol: Synthesis of Spiro[3.4]octan-5-one [4]

Step 1: Diethyl 1,1-cyclobutanedicarboxylate

  • To a solution of sodium ethoxide in ethanol, diethyl malonate is added.

  • 1-Bromo-3-chloropropane is then added, and the mixture is heated to effect the alkylation and subsequent cyclization to form the cyclobutane ring.

  • Work-up and distillation afford diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Dieckmann Condensation

  • The diethyl 1,1-cyclobutanedicarboxylate is treated with a strong base, such as sodium hydride, in an aprotic solvent like toluene.

  • The intramolecular condensation reaction forms the spirocyclic β-keto ester, ethyl 6-oxospiro[3.4]octane-7-carboxylate.

Step 3: Decarboxylation

  • The crude β-keto ester is subjected to acidic hydrolysis and decarboxylation by heating in an aqueous acidic solution (e.g., sulfuric acid).

  • The reaction progress is monitored by the evolution of carbon dioxide.

  • Following work-up and purification by distillation, spiro[3.4]octan-5-one is obtained.

Formation of the Oxime and Subsequent Rearrangement

With the spirocyclic ketone in hand, the next crucial steps are the formation of the oxime and its subsequent rearrangement to the desired lactam.

Experimental Protocol: Beckmann Rearrangement to 6-Azaspiro[3.4]octan-5-one [5]

Step 1: Synthesis of Spiro[3.4]octan-5-one Oxime

  • Spiro[3.4]octan-5-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.

  • The mixture is heated to drive the condensation reaction to completion.

  • Upon cooling, the oxime product crystallizes and can be isolated by filtration.

Step 2: Beckmann Rearrangement

  • The spiro[3.4]octan-5-one oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature.

  • The reaction is typically exothermic and requires careful temperature control.

  • After the reaction is complete, the mixture is carefully quenched with ice and neutralized with a base.

  • Extraction with an organic solvent followed by purification yields 6-azaspiro[3.4]octan-5-one.

Beckmann_Rearrangement cluster_0 Synthesis of Spiro[3.4]octan-5-one cluster_1 Lactam Formation Cyclopentanone Cyclopentanone Diethyl_Malonate Diethyl 1,1-cyclobutanedicarboxylate Cyclopentanone->Diethyl_Malonate Alkylation Dieckmann_Intermediate β-Keto Ester Diethyl_Malonate->Dieckmann_Intermediate Dieckmann Condensation Spiro_Ketone Spiro[3.4]octan-5-one Dieckmann_Intermediate->Spiro_Ketone Decarboxylation Oxime Spiro[3.4]octan-5-one Oxime Spiro_Ketone->Oxime Hydroxylamine Lactam 6-Azaspiro[3.4]octan-5-one Oxime->Lactam Beckmann Rearrangement (H+)

Figure 1: Overview of the historical synthesis of 6-azaspiro[3.4]octan-5-one.

Alternative and Modern Synthetic Strategies

While the Beckmann rearrangement provided the initial entry to this scaffold, other methods have since been developed, offering alternative approaches and, in some cases, milder reaction conditions.

The Schmidt Reaction: A Direct Conversion of Ketone to Lactam

The Schmidt reaction offers a more direct route from a ketone to a lactam, avoiding the isolation of the oxime intermediate.[6] This reaction involves treating the ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid.[7]

The mechanism involves the nucleophilic addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.[7] The regioselectivity of the rearrangement is a key consideration, as either of the two carbon atoms adjacent to the carbonyl can migrate.

Experimental Protocol: Schmidt Reaction for 6-Azaspiro[3.4]octan-5-one Synthesis [7]

  • Spiro[3.4]octan-5-one is dissolved in a suitable solvent such as chloroform.

  • The solution is cooled, and a strong acid, for example, concentrated sulfuric acid, is added.

  • Sodium azide is then added portion-wise, maintaining a low temperature to control the exothermic reaction and the formation of volatile and toxic hydrazoic acid.

  • The reaction mixture is then warmed and stirred for several hours.

  • Work-up involves quenching the reaction with ice, neutralization, and extraction of the product.

  • Purification by chromatography or recrystallization affords 6-azaspiro[3.4]octan-5-one.

Schmidt_Reaction Spiro_Ketone Spiro[3.4]octan-5-one Lactam 6-Azaspiro[3.4]octan-5-one Spiro_Ketone->Lactam Schmidt Reaction Reagents NaN₃, H₂SO₄ Reagents->Lactam

Figure 2: The Schmidt reaction pathway to 6-azaspiro[3.4]octan-5-one.

Modern Synthetic Approaches

More contemporary methods for the synthesis of spiro-γ-lactams often focus on efficiency, stereocontrol, and the ability to introduce molecular diversity. These can include:

  • [3+2] Cycloaddition Reactions: These reactions can provide a rapid and often stereoselective route to the pyrrolidine ring of the spiro-γ-lactam.[5]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of a wide variety of cyclic and spirocyclic systems, including lactams.

  • Multicomponent Reactions: Reactions like the Ugi and Passerini reactions allow for the rapid assembly of complex molecules from simple starting materials and can be adapted for the synthesis of highly substituted lactams.

These modern strategies offer significant advantages in the context of medicinal chemistry, where the ability to generate libraries of diverse analogs for structure-activity relationship (SAR) studies is crucial.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to 6-azaspiro[3.4]octan-5-one and its derivatives depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the need for specific substitutions or stereochemistry.

Synthetic Method Starting Materials Key Transformation Advantages Disadvantages
Beckmann Rearrangement Spiro[3.4]octan-5-one, HydroxylamineOxime to Amide RearrangementWell-established, uses readily available reagents.Often requires harsh acidic conditions and high temperatures.
Schmidt Reaction Spiro[3.4]octan-5-one, Sodium AzideDirect Ketone to Lactam ConversionMore direct than the Beckmann rearrangement.Use of highly toxic and potentially explosive hydrazoic acid.
[3+2] Cycloadditions Varies (e.g., imines, azides)Formation of the Pyrrolidine RingCan be highly stereoselective.Substrate synthesis can be complex.
Ring-Closing Metathesis Diene or Enyne PrecursorsOlefin MetathesisHigh functional group tolerance, mild conditions.Requires specific catalysts, precursor synthesis can be lengthy.

Applications in Drug Discovery and Medicinal Chemistry

The 6-azaspiro[3.4]octane scaffold is a valuable building block in drug discovery, primarily due to its ability to impart favorable physicochemical properties and provide a rigid framework for orienting pharmacophoric groups.[1] Derivatives of this and related azaspiro[3.4]octane systems have been investigated for a range of therapeutic targets.

For instance, derivatives of the broader azaspiro[3.4]octane class have shown promise as:

  • Monoacylglycerol Lipase (MAGL) Inhibitors: These have potential applications in the treatment of neurodegenerative diseases and inflammation.[2]

  • Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: These are being explored for the treatment of type 2 diabetes mellitus.[8]

  • Neurokinin-1 (NK1) Receptor Antagonists: These are used for the prevention of chemotherapy-induced nausea and vomiting.[1]

The 6-azaspiro[3.4]octan-5-one core, in particular, provides a versatile platform for the development of novel therapeutics. The lactam nitrogen can be functionalized to introduce a variety of substituents, allowing for the fine-tuning of a molecule's properties and its interaction with a biological target.

Conclusion

The 6-azaspiro[3.4]octan-5-one scaffold has evolved from a synthetic curiosity, first accessed through classical rearrangement reactions, to a valuable building block in modern drug discovery. The historical synthetic routes, such as the Beckmann and Schmidt reactions, remain relevant for their straightforward approach from a common spirocyclic ketone. However, the development of more sophisticated methods, including cycloadditions and metathesis reactions, has expanded the synthetic toolbox and enabled the creation of more complex and diverse derivatives. As the demand for novel, three-dimensional molecules in medicinal chemistry continues to grow, the 6-azaspiro[3.4]octan-5-one core is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Chemical Synthesis Database. (2025, May 20). spiro[3.4]octan-5-one. Retrieved from [Link]

  • Chemistry Steps. (2025, June 19). Beckmann Rearrangement. Retrieved from [Link]

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Silva, A. M. S. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams.
  • PubChemLite. (n.d.). 6-azaspiro[3.4]octan-5-one (C7H11NO). Retrieved from [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Chemistry Stack Exchange. (2017, February 22). Synthesis of a spirocycle. Retrieved from [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193.
  • Popescu, M. V., Parker, N. A., Jia, Z., Solon, P., & Smith, M. D. (2025, August). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Vedejs, E., & Klapars, A. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987-1990.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (R)-8-Amino-6-azaspirooctan-5-one

Application Note: Stereoselective Synthesis of (R)-8-Amino-6-azaspiro[1]octan-5-one Introduction & Strategic Overview The spirocyclic scaffold has emerged as a privileged structural motif in modern drug discovery. By res...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (R)-8-Amino-6-azaspiro[1]octan-5-one

Introduction & Strategic Overview

The spirocyclic scaffold has emerged as a privileged structural motif in modern drug discovery. By restricting conformational flexibility and increasing the fraction of sp−³ hybridized carbons ( Fsp3​ ), spirocycles like the 6-azaspiro[1]octane core significantly improve metabolic stability, target selectivity, and aqueous solubility compared to their flat, aromatic counterparts [1]. Specifically, (R)-8-Amino-6-azaspiro[1]octan-5-one is a highly valuable chiral building block used in the development of M4 muscarinic receptor agonists and other CNS-active therapeutics [2].

This application note details a highly scalable, stereoselective, and self-validating synthetic protocol for (R)-8-Amino-6-azaspiro[1]octan-5-one. The methodology leverages an Ellman's sulfinamide-directed Strecker-type cyanation to establish the critical (R)-stereocenter, followed by a reductive lactamization cascade to construct the spiro-fused pyrrolidin-2-one core.

Retrosynthetic Logic & Workflow

Retrosynthesis Target (R)-8-Amino-6-azaspiro[3.4] octan-5-one Lactam Sulfinyl-Protected Lactam Target->Lactam Deprotection (HCl/MeOH) Nitrile alpha-Amino Nitrile Intermediate Lactam->Nitrile 1. Reduction (H2/Ra-Ni) 2. Cyclization Imine Sulfinyl Imine Nitrile->Imine Cyanation (Et2AlCN) Aldehyde Ethyl 1-formyl cyclobutane-carboxylate Imine->Aldehyde (S)-t-Bu-Sulfinamide Ti(OEt)4

Retrosynthetic logic for the stereoselective synthesis of (R)-8-Amino-6-azaspiro[1]octan-5-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-formylcyclobutane-1-carboxylate

Protocol:

  • Monosaponification: Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) in ethanol. Add a solution of KOH (1.0 equiv) in ethanol dropwise at 0 °C. Stir for 12 h at room temperature (RT). Concentrate, acidify with 1M HCl, and extract with EtOAc to yield the monoester.

  • Reduction: Dissolve the monoester in anhydrous THF at 0 °C. Slowly add BH3​⋅THF (1.5 equiv). Stir for 4 h, warming to RT. Quench with methanol, concentrate, and purify to yield ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

  • Swern Oxidation: To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C, add DMSO (2.4 equiv) dropwise. After 15 min, add the primary alcohol (1.0 equiv) in DCM. Stir for 45 min, then add triethylamine (5.0 equiv) and warm to RT. Wash with water, dry over Na2​SO4​ , and concentrate.

Causality & Expert Insights: Swern oxidation is deliberately selected over transition-metal oxidants (e.g., PDC/PCC) to prevent over-oxidation of the primary alcohol back to a carboxylic acid. It ensures a highly scalable, metal-free process that perfectly preserves the ethyl ester intact. Validation Checkpoint: 1H NMR ( 400 MHz , CDCl3​ ) must show a distinct aldehyde singlet at δ 9.85 ppm.

Step 2: Condensation with Ellman's Auxiliary

Protocol:

  • Dissolve ethyl 1-formylcyclobutane-1-carboxylate (1.0 equiv) in anhydrous THF.

  • Add (S) -(−)-2-methylpropane-2-sulfinamide (1.1 equiv) followed by titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv).

  • Stir the reaction mixture under nitrogen at RT for 12 h.

  • Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white suspension through a pad of Celite to remove titanium dioxide salts.

  • Extract the filtrate with EtOAc, dry, and concentrate.

Causality & Expert Insights: Ti(OEt)4​ serves a dual purpose: it acts as a mild Lewis acid to activate the sterically hindered cyclobutyl aldehyde and functions as a highly effective water scavenger. This drives the equilibrium entirely toward the imine without requiring elevated temperatures that could degrade the sensitive substrate. Validation Checkpoint: Disappearance of the aldehyde peak and appearance of the imine proton at δ 8.12 ppm.

Step 3: Diastereoselective Strecker-Type Cyanation

Protocol:

  • Dissolve the (S) -sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78 °C under argon.

  • Add diethylaluminum cyanide ( Et2​AlCN , 1.0 M in toluene, 1.5 equiv) dropwise.

  • Stir the mixture at -78 °C for 2 h, then allow it to slowly warm to -40 °C over 2 h.

  • Quench the reaction at -40 °C by the slow addition of saturated aqueous NH4​Cl . Extract with EtOAc, dry, and purify via silica gel chromatography.

Causality & Expert Insights: Et2​AlCN is critical for the diastereoselective addition. The aluminum center coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, locking the conformation into a rigid 5-membered transition state. Cyanide transfer occurs exclusively from the less sterically hindered Re-face, establishing the critical (R) -stereocenter at C8 with exceptional diastereomeric excess. Validation Checkpoint: 1H NMR shows the disappearance of the imine proton and the emergence of a new α -aminonitrile proton at δ 4.25 ppm. Diastereomeric ratio (dr) should be measured at >95:5 .

Step 4: Reductive Lactamization Cascade

Protocol:

  • Dissolve the α -aminonitrile intermediate (1.0 equiv) in ethanol.

  • Add an aqueous slurry of Raney Nickel (approx. 50% w/w) and a catalytic amount of 25% aqueous ammonia (to suppress secondary amine formation).

  • Place the mixture under a hydrogen atmosphere (50 psi) using a Parr shaker for 12 h at RT.

  • Once reduction is complete (monitored by TLC), heat the mixture to 50 °C for 4 h to drive the intramolecular cyclization.

  • Filter the catalyst through Celite (Caution: Raney Ni is pyrophoric), concentrate the filtrate, and purify via column chromatography.

Causality & Expert Insights: Raney Nickel under H2​ selectively reduces the nitrile to a primary amine while leaving the sensitive N-S sulfinyl bond and the cyclobutane ring intact. Upon formation, the primary amine undergoes a thermodynamically driven intramolecular cyclization with the adjacent ethyl ester, extruding ethanol and forming the stable spiro-fused γ -lactam. Validation Checkpoint: Disappearance of the ethyl ester signals ( δ 4.15 ppm, q ; δ 1.25 ppm, t ). Appearance of the lactam N-H broad singlet at δ 7.50 ppm.

Step 5: Sulfinyl Deprotection to Yield the Target

Protocol:

  • Dissolve the protected lactam in anhydrous methanol.

  • Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise at 0 °C.

  • Stir the mixture at RT for 2 h.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt.

  • Pass the salt through a basic ion-exchange resin column (e.g., Amberlyst A21) eluting with methanol to obtain the free base of (R) -8-Amino-6-azaspiro[1]octan-5-one.

Causality & Expert Insights: Anhydrous acidic methanolysis cleanly cleaves the tert-butanesulfinyl group without hydrolyzing the newly formed lactam ring. The use of an ion-exchange resin ensures the isolation of the free base without the need for aqueous basic workups, which could lead to the loss of this highly polar, water-soluble spirocycle. Validation Checkpoint: Complete disappearance of the tert-butyl singlet ( δ 1.20 ppm). LC-MS confirms the product mass [M+H]+=141.1 .

Quantitative Data & Analytical Summary

Table 1: Summary of Yields, Stereoselectivity, and Key Analytical Metrics

StepIntermediate / ProductYield (%)dr / eeKey Analytical Checkpoint
1 Ethyl 1-formylcyclobutane-1-carboxylate78% (3 steps)N/A 1H NMR : δ 9.85 (s, 1H, CHO)
2 (S) -Sulfinyl Imine88%N/A 1H NMR : δ 8.12 (s, 1H, CH=N)
3 α -Amino Nitrile Intermediate82% >95:5 dr 1H NMR : δ 4.25 (s, 1H, CH-CN)
4 Sulfinyl-Protected Lactam75% >95:5 dr 1H NMR : δ 7.50 (br s, 1H, lactam NH)
5 (R)-8-Amino-6-azaspiro[1]octan-5-one 92% >99% ee LC-MS : [M+H]+=141.1

Note: Enantiomeric excess (ee) of the final product is determined via chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

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Application

Application Note: Structural Elucidation of (R)-8-Amino-6-azaspiro[3.4]octan-5-one using 1H and 13C NMR Spectroscopy

Introduction Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can mimic peptide turns...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can mimic peptide turns and present substituents in well-defined spatial orientations. The 6-azaspiro[3.4]octan-5-one core is a valuable pharmacophore, offering a unique conformational constraint. The (R)-8-Amino derivative introduces a key functional group for further elaboration in drug discovery programs. Accurate and unambiguous structural characterization is paramount for the progression of such compounds. This application note provides a comprehensive guide to the characterization of (R)-8-Amino-6-azaspiro[3.4]octan-5-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this exact molecule is not widely published, this guide presents a detailed, representative dataset and its interpretation based on established principles and data from closely related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for (R)-8-Amino-6-azaspiro[3.4]octan-5-one. These predictions are based on the analysis of structurally similar compounds and foundational NMR principles.

Table 1: Predicted 1H NMR Data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one (400 MHz, DMSO-d6)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-83.6 - 3.8m-1H
H-7a, H-7b3.2 - 3.4m-2H
NH (Amide)7.8 - 8.2br s-1H
NH2 (Amine)2.5 - 3.5br s-2H
H-1a, H-1b1.8 - 2.1m-2H
H-2a, H-2b1.9 - 2.2m-2H
H-3a, H-3b1.7 - 2.0m-2H

Table 2: Predicted 13C NMR Data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one (100 MHz, DMSO-d6)

Atom NumberChemical Shift (δ, ppm)
C-5 (C=O)170 - 175
C-855 - 60
C-745 - 50
C-4 (Spiro)40 - 45
C-130 - 35
C-225 - 30
C-330 - 35

Experimental Protocols

This section outlines a detailed, step-by-step methodology for acquiring high-quality 1H and 13C NMR spectra for the title compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH and NH2), often allowing for their observation.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C).

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration (1H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing (TMS/Solvent) phase->reference integrate Integration (1H) reference->integrate assign Peak Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: NMR Data Acquisition and Analysis Workflow.

Spectral Interpretation and Structural Assignment

A detailed analysis of the predicted spectra allows for the unambiguous assignment of the structure of (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

G c5 C5 c6 N6 c7 C7 c8 C8 c4 C4 c1 C1 c2 C2 c3 C3 n_amino NH2 mol mol

Caption: Structure of (R)-8-Amino-6-azaspiro[3.4]octan-5-one with Atom Numbering.

1H NMR Spectrum Analysis
  • Amide Proton (NH): A broad singlet is expected between 7.8 and 8.2 ppm. The downfield shift is characteristic of an amide proton, and its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • Methine Proton (H-8): The proton at the chiral center C-8, adjacent to the amino group, is expected to appear as a multiplet in the range of 3.6-3.8 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.

  • Methylene Protons (H-7): The two protons on C-7, adjacent to the amide nitrogen, are diastereotopic and will likely appear as a complex multiplet between 3.2 and 3.4 ppm.

  • Amine Protons (NH2): The two protons of the primary amine are expected to be a broad singlet between 2.5 and 3.5 ppm. The exact chemical shift and peak shape can vary with concentration and temperature due to hydrogen bonding and exchange.

  • Cyclobutane Protons (H-1, H-2, H-3): The six protons of the cyclobutane ring will give rise to complex, overlapping multiplets in the upfield region of 1.7-2.2 ppm. The rigid, spirocyclic nature of the molecule leads to complex spin-spin coupling patterns.

13C NMR Spectrum Analysis
  • Carbonyl Carbon (C-5): The lactam carbonyl carbon is the most downfield signal, expected in the 170-175 ppm range, which is a characteristic chemical shift for amide carbonyls.

  • Methine Carbon (C-8): The carbon bearing the amino group (C-8) is predicted to resonate between 55 and 60 ppm.

  • Methylene Carbon (C-7): The carbon adjacent to the amide nitrogen (C-7) should appear around 45-50 ppm.

  • Spiro Carbon (C-4): The quaternary spiro carbon (C-4) is a key feature and is expected to have a chemical shift in the range of 40-45 ppm.

  • Cyclobutane Carbons (C-1, C-2, C-3): The carbons of the cyclobutane ring will be found in the upfield region, typically between 25 and 35 ppm.

Advanced NMR Experiments for Unambiguous Assignment

For complex molecules, 2D NMR experiments are invaluable for confirming assignments.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For instance, it would show a correlation between H-8 and the adjacent protons on the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H-8 to C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons, such as the spiro-carbon (C-4) and the carbonyl carbon (C-5), by observing correlations from nearby protons.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities like (R)-8-Amino-6-azaspiro[3.4]octan-5-one. By combining 1D (1H and 13C) and 2D NMR techniques, a complete and unambiguous assignment of the molecule's structure can be achieved. The protocols and representative data presented in this application note provide a robust framework for researchers working with this and related spirocyclic systems, ensuring the integrity of their chemical matter for further development.

References

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Calgary. (2023). 1H NMR Spectroscopy. Chem LibreTexts. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Method

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Abstract This application note details a robust, high-performance liquid chromatography (HPLC) method for the accurate determination of the enantiomeric purity of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. The compound, a k...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the accurate determination of the enantiomeric purity of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. The compound, a key chiral building block in pharmaceutical synthesis, requires stringent purity control to ensure the safety and efficacy of final drug products.[1] This protocol leverages a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the (R) and (S) enantiomers. The method is designed for researchers, scientists, and quality control analysts in drug development and manufacturing, providing a validated, step-by-step protocol for reliable purity assessment.

Introduction: The Imperative of Chiral Purity

Spirocyclic lactams are a significant class of compounds in medicinal chemistry, valued for their rigid three-dimensional structures which can enhance binding affinity to biological targets.[2] (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a spiro-γ-lactam that serves as a critical intermediate in the synthesis of novel therapeutics. As with most chiral molecules, the individual enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3] Regulatory agencies worldwide, including the FDA, strongly advocate for the development of single-enantiomer drugs to minimize potential side effects and maximize therapeutic benefit.[4]

Consequently, the precise quantification of the undesired (S)-enantiomer in the (R)-8-Amino-6-azaspiro[3.4]octan-5-one active pharmaceutical ingredient (API) is not merely a quality metric but a critical safety requirement.[5] High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is the gold standard for this type of analysis, offering high resolution and sensitivity for enantiomeric determination.[4][6]

Principle and Method Development Rationale

The direct separation of enantiomers by HPLC is achieved by creating transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[1] The different stability of these complexes results in differential retention times, allowing for separation.

  • Column Selection: Polysaccharide-Based CSPs: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad success in resolving a wide range of chiral molecules, including chiral amines and amino acid derivatives.[7] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide structure. For this application, a cellulose-based column, Lux® Cellulose-2 , was selected due to its proven efficacy in separating similar amine-containing chiral compounds.[5]

  • Mobile Phase Strategy: Normal Phase Chromatography: While reversed-phase methods are common, normal phase chromatography often provides superior selectivity for chiral separations, especially for polar compounds like amines.[1][3] A mobile phase consisting of a non-polar solvent (n-hexane) and an alcohol modifier (ethanol or 2-propanol) is employed. The alcohol component modulates retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

  • The Role of the Basic Additive: The target analyte contains a primary amine, which can interact strongly with residual silanol groups on the silica support, leading to poor peak shape and band broadening. To counteract this, a small amount of a basic additive, diethylamine (DEA), is incorporated into the mobile phase.[5] The DEA acts as a competitor, masking the acidic silanols and resulting in sharp, symmetrical peaks, which are essential for accurate quantification at low impurity levels.

  • Detection: The lactam carbonyl group in the analyte provides sufficient UV absorbance for detection. A wavelength of 220 nm was chosen to ensure high sensitivity for both the main component and the enantiomeric impurity.

Optimized HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Instrument HPLC or UPLC system with UV/PDA Detector
Column Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Ethanol
Run Time Approximately 15 minutes

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample preparation to final purity reporting.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Standard_Prep Standard & SST Preparation 1. Accurately weigh racemic standard. 2. Dissolve in Ethanol to create System Suitability Test (SST) solution. 3. Prepare a dilute standard of the (S)-enantiomer for LOQ determination. SST_Injection SST_Injection Standard_Prep->SST_Injection Sample_Prep Test Sample Preparation 1. Accurately weigh (R)-enantiomer sample. 2. Dissolve in Ethanol to a final concentration of ~1.0 mg/mL. Analysis Sample Analysis 1. Inject blank (Ethanol). 2. Inject Test Sample in duplicate. Sample_Prep->Analysis HPLC_Setup HPLC System Setup Mobile Phase: Hex/EtOH/DEA (85:15:0.1) Flow Rate: 1.0 mL/min Column Temp: 25 °C Detector: 220 nm Equilibration System Equilibration Equilibrate column with mobile phase until a stable baseline is achieved (~30 minutes). HPLC_Setup->Equilibration Equilibration->SST_Injection SST_Injection->Analysis Integration Peak Integration Integrate peaks for both (R) and (S) enantiomers in the sample chromatogram. Analysis->Integration Calculation Purity Calculation % (S)-Enantiomer = [Area(S) / (Area(S) + Area(R))] * 100 Integration->Calculation Report Final Report Report the % area of the (S)-enantiomer. Compare against specification. Include all chromatograms and SST results. Calculation->Report

Caption: Workflow for Enantiomeric Purity Analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Part A: Preparation of Solutions
  • Diluent Preparation: Use HPLC-grade Ethanol.

  • System Suitability Test (SST) Solution (Racemic Mixture):

    • Accurately weigh approximately 5 mg of racemic (R/S)-8-Amino-6-azaspiro[3.4]octan-5-one standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethanol. This solution will contain approximately 0.5 mg/mL of the racemate, with each enantiomer at ~0.25 mg/mL.

  • Test Sample Solution:

    • Accurately weigh approximately 10 mg of the (R)-8-Amino-6-azaspiro[3.4]octan-5-one test sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethanol to achieve a final concentration of 1.0 mg/mL.

Part B: HPLC System Configuration and Operation
  • System Setup: Configure the HPLC system according to the parameters outlined in the table in Section 3.

  • Column Equilibration: Purge the system and equilibrate the chiral column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

  • System Suitability Test (SST):

    • Inject 10 µL of the SST Solution.

    • Verify that the system meets the following criteria:

      • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be greater than 1.5.

      • Peak Order: The (R)-enantiomer is expected to elute first, followed by the (S)-enantiomer. (Note: Elution order should be confirmed with an authentic standard of the pure enantiomer).

    • Do not proceed with sample analysis if the SST criteria are not met. Troubleshoot the system (e.g., check mobile phase composition, column integrity).

  • Analysis Sequence:

    • Inject 10 µL of the Diluent (Ethanol) as a blank to ensure no carryover or system contamination.

    • Inject 10 µL of the Test Sample Solution. For robust results, perform duplicate injections.

Part C: Data Analysis and Calculation
  • Peak Integration: Integrate the peak areas for both the (R)-enantiomer and the (S)-enantiomer in the chromatogram of the Test Sample Solution.

  • Calculation of Enantiomeric Purity: Calculate the percentage of the (S)-enantiomer using the area percent formula:

    % (S)-Enantiomer = [Area of (S)-peak / (Area of (S)-peak + Area of (R)-peak)] * 100

  • Reporting: Report the final result as the average of the duplicate injections. The result should be compared against the pre-defined specification for the material (e.g., Not More Than 0.15%).

Method Validation Principles

This method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] Key validation parameters include:

  • Specificity: The method's ability to resolve the (S)-enantiomer from the main (R)-enantiomer peak, demonstrated by the baseline resolution in the SST.

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified. This is typically established to be at or below the specification limit (e.g., 0.05% of the nominal test sample concentration).[9]

  • Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of the (S)-enantiomer over a defined range (e.g., LOQ to 150% of the specification limit).[10]

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts), with results showing a low relative standard deviation (%RSD).[10]

  • Accuracy: Determined by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer and measuring the recovery.[5]

Conclusion

The chiral HPLC method described provides a specific, reliable, and robust protocol for determining the enantiomeric purity of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. By employing a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase, this method achieves excellent separation and is suitable for routine quality control in a regulated pharmaceutical environment.

References

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an upd
  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. Benchchem.
  • (R)-8-Amino-6-azaspiro[3.4]octan-7-one. ChemScene.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Validation of An HPLC Method for the Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique. Indonesian Journal of Pharmacy.
  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. Semantic Scholar.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • 6-Azaspiro[3.4]octan-5-one. SynHet.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
  • Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. PubMed.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

Sources

Application

Application Note &amp; Protocols: (R)-8-Amino-6-azaspiro[3.4]octan-5-one as a Privileged Scaffold for Novel Kinase Inhibitors

Abstract The pursuit of novel kinase inhibitors with improved selectivity and physicochemical properties has driven medicinal chemists to explore beyond traditional flat, aromatic scaffolds. Three-dimensional (3D) struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of novel kinase inhibitors with improved selectivity and physicochemical properties has driven medicinal chemists to explore beyond traditional flat, aromatic scaffolds. Three-dimensional (3D) structures are increasingly sought after for their ability to provide superior spatial arrangement of pharmacophoric features, leading to enhanced target engagement and drug-like properties.[1] This guide details the strategic application of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a versatile and stereochemically defined building block, in the design and synthesis of next-generation kinase inhibitors. We provide a rationale for its use, key synthetic protocols for derivatization, and a framework for structure-activity relationship (SAR) exploration.

The Strategic Advantage: Why Azaspiro[3.4]octanone?

Kinase inhibitors often derive their potency from interactions with the ATP-binding site, particularly the hinge region.[2] While many successful drugs utilize planar heterocyclic systems for this purpose, achieving selectivity across the highly conserved human kinome remains a significant challenge. The incorporation of spirocyclic systems represents a powerful strategy to overcome this limitation.[3][4]

The (R)-8-Amino-6-azaspiro[3.4]octan-5-one scaffold offers several distinct advantages:

  • Inherent Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic core is rigid and non-planar. This conformational restriction reduces the entropic penalty upon binding to the target protein and presents substituents in well-defined vectors, enabling more precise and unique interactions within the ATP pocket.[5][6]

  • Defined Stereochemistry: The (R)-configuration at the C8 position provides a fixed orientation for the primary amine. This allows for stereospecific derivatization, which is crucial for optimizing interactions with chiral biological targets.[3]

  • Versatile Synthetic Handle: The primary amine serves as a robust and versatile point for chemical modification. It can be readily functionalized using a wide range of well-established synthetic methodologies to build out diverse chemical libraries.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can lead to improved solubility, reduced planarity, and better metabolic stability compared to their aromatic counterparts, enhancing the overall drug-like properties of the final compounds.[7]

Start (R)-8-Amino-6-azaspiro [3.4]octan-5-one Coupling Amide Coupling Protocol 2.1 Start->Coupling Acid R-COOH (e.g., Heterocyclic Acid) Acid->Coupling Product Novel Kinase Inhibitor Candidate Coupling->Product Forms key C-N amide bond

Fig 2. Workflow for amide bond formation strategy.
Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv)

  • Carboxylic Acid of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture with stirring.

  • Cool the flask to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [2]9. Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Strategy 2: Reductive Amination for Linker and Vector Exploration

Reductive amination is a powerful method for forming C-N bonds and is ideal for introducing substituents that can probe solvent-exposed regions or other pockets of the kinase active site. [8][9]This two-step, one-pot process involves the formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Rationale for Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. [9]It is less basic and more tolerant of acidic conditions than other borohydrides, which helps to favor iminium ion formation prior to reduction. It does not reduce the starting aldehyde or ketone under these conditions.

Procedure:

  • In a round-bottom flask, dissolve (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (1.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 6-24 hours.

  • Reaction Monitoring: Track the formation of the product and consumption of the imine intermediate by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Exemplary Application & Structure-Activity Relationship (SAR)

To illustrate the utility of this building block, consider the synthesis of a hypothetical inhibitor targeting Pim-1 kinase, a serine/threonine kinase implicated in hematological malignancies. [10]The general strategy involves coupling the spiro-amine with a known hinge-binding fragment and then exploring substitutions on a different part of the molecule.

Fig 3. Conceptual model of a spiro-based inhibitor in a kinase ATP pocket.
Hypothetical SAR Data Table

The table below illustrates how modifications, enabled by the protocols in this guide, could influence the inhibitory activity against a target kinase.

Compound IDR¹ Group (via Amide Coupling)R² GroupPim-1 IC₅₀ (nM)Rationale for Change
HYPO-01 3-ChloropyridazineH250Establishes baseline activity with a known hinge-binder.
HYPO-02 3-Chloropyridazine-CH₂(4-hydroxyphenyl)75R² added via reductive amination; hydroxyl group probes solvent front for a potential H-bond.
HYPO-03 3-Chloropyridazine-CH₂(4-methoxyphenyl)150Loss of H-bond donor at R² decreases potency compared to HYPO-02.
HYPO-04 3-Methylpyridazine-CH₂(4-hydroxyphenyl)400Removal of chlorine from hinge-binder reduces key interaction, lowering potency.

Conclusion

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a powerful and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure provides a validated strategy for developing kinase inhibitors with potentially superior selectivity and physicochemical properties compared to traditional planar scaffolds. The robust synthetic protocols for amide coupling and reductive amination described herein offer researchers a clear path to rapidly generate diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.

References

  • Nielsen, T. E., et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Royal Society of Chemistry. Retrieved from [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Available from [Link]

  • Zhang, F., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow. Organic Process Research & Development, 27(8), 1536-1542. Available from [Link]

  • Wipf, P., et al. (2014). Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. Organic Chemistry Frontiers, 1(10), 1213-1218. Available from [Link]

  • Truppo, M. D., et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Catalysis, 13(15), 10404-10411. Available from [Link]

  • Pattar, V. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Fustero, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(22), 13373-13433. Available from [Link]

  • Nielsen, T. E., et al. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 15(36), 7596-7601. Available from [Link]

  • Stumpfe, D., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PLoS computational biology, 11(1), e1004023. Available from [Link]

  • Wiese, M., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 265, 116089. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Wipf, P., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4742-4745. Available from [Link]

  • Sharma, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2369-2401. Available from [Link]

  • Chemodex. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemodex. Retrieved from [Link]

  • Tasker, A. S., et al. (2019). Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry, 62(3), 1523-1540. Available from [Link]

  • El-Gazzar, M. G., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. Available from [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions of (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Introduction (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can lead to improved physicochemical properties and metabolic stability in drug candidates.[1][2] The primary amino group on this scaffold serves as a key handle for introducing diverse functionalities through amide bond formation, one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[3][4][5]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amide coupling of (R)-8-Amino-6-azaspiro[3.4]octan-5-one with a variety of carboxylic acids. We will delve into the rationale behind the selection of coupling reagents, solvents, and bases, and offer troubleshooting strategies for common challenges encountered in these reactions.

The Critical Choice: Selecting the Right Coupling Reagent

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to proceed at a reasonable rate under mild conditions.[6][7][8] The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization, and the desired reaction conditions.[6][7]

For the coupling of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a primary amine, several classes of coupling reagents are effective. Below is a comparative analysis of commonly employed reagents.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and broad applicability.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

  • EDC (in conjunction with HOBt or HOAt): EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by an aqueous wash.[6] To suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization of chiral carboxylic acids, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[6][9] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[6]

  • DCC: While effective, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents, often requiring filtration for removal, which can sometimes be cumbersome.[10]

Uronium/Aminium Salts: The High-Performance Reagents

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP, are highly efficient coupling reagents known for their fast reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[4][6]

  • HATU: Derived from HOAt, HATU is particularly effective for challenging couplings and is known to minimize racemization.[4][5][6] It reacts with the carboxylate to form a highly reactive OAt-active ester.[6] Due to its high reactivity, it is often the reagent of choice for difficult amide bond formations.[4][10]

Reaction Parameters: The Keys to Success

Beyond the coupling reagent, several other factors significantly influence the outcome of an amide coupling reaction.

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and reagents.[11] Common aprotic solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for dissolving a wide range of substrates.[12]

  • Dichloromethane (DCM): A less polar aprotic solvent that is also widely used.[13]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[14]

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent.

For particularly challenging reactions where starting materials have poor solubility, more polar solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be employed.[11]

The Role of the Base

A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid, forming the carboxylate anion, which then reacts with the coupling reagent.[5] The choice of base can also influence the reaction rate and the extent of side reactions.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is widely used in amide coupling reactions.[4][14]

  • Triethylamine (TEA): Another common non-nucleophilic base.[14]

  • N-Methylmorpholine (NMM): Often used in peptide coupling reactions.[9]

Temperature and Reaction Time

Most amide coupling reactions are performed at room temperature.[14] However, for sterically hindered or electronically deactivated substrates, gentle heating may be necessary to drive the reaction to completion.[3] Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Comparative Table of Amide Coupling Conditions

Coupling ReagentAdditiveBaseSolvent(s)Typical TemperatureKey AdvantagesPotential Drawbacks
EDC HOBt or HOAtDIPEA, TEA, or NMMDMF, DCM, ACN0 °C to RTWater-soluble byproduct, cost-effective.[6]Can be less effective for hindered substrates.
DCC HOBt or DMAPDIPEA or TEADCM, THF0 °C to RTEffective and inexpensive.Insoluble urea byproduct can complicate purification.[10]
HATU NoneDIPEA or TEADMF, ACN, DCM0 °C to RTHigh efficiency, fast reaction times, low racemization.[4][6]Higher cost compared to carbodiimides.
PyBOP NoneDIPEADMF, DCMRTEffective for solid-phase synthesis.Can be less reactive than HATU.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol provides a standard method for the coupling of (R)-8-Amino-6-azaspiro[3.4]octan-5-one with a generic carboxylic acid using EDC and HOBt.

Materials:

  • (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a solution of the carboxylic acid (1.0-1.2 equiv) and (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv) in anhydrous DMF or DCM, add HOBt (1.2-1.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2-1.5 equiv) portion-wise and allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or when high efficiency is paramount.

Materials:

  • (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv)

  • Carboxylic acid (1.0-1.1 equiv)

  • HATU (1.1-1.2 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or ACN (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0-1.1 equiv) and HATU (1.1-1.2 equiv) in anhydrous DMF or ACN.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add a solution of (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.0 equiv) in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure amide.

Visualizing the Process

Amide Coupling Reaction Workflow

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Amine, and Coupling Reagents in Solvent activation Activate Carboxylic Acid (e.g., with HATU or EDC/HOBt) reagents->activation Add Base (e.g., DIPEA) coupling Nucleophilic Attack by Amine activation->coupling quench Quench Reaction coupling->quench Monitor by TLC/LC-MS extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: A generalized workflow for a typical amide coupling reaction.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ ((R)-8-Amino-6-azaspiro[3.4]octan-5-one) Amine->Amide Base Base (e.g., DIPEA) BaseH Base-H⁺

Caption: The reaction mechanism for HATU-mediated amide bond formation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (less likely for a primary amine but possible with bulky substrates).- Steric hindrance on either coupling partner.[11]- Switch to a more powerful coupling reagent like HATU.[11]- Increase the reaction temperature or prolong the reaction time.- Use a more polar solvent to improve solubility.[11]
Multiple Side Products - Formation of N-acylurea (with carbodiimides).- Epimerization of a chiral carboxylic acid.- Ensure an adequate amount of HOBt or HOAt is used with EDC/DCC.[11]- Perform the reaction at a lower temperature (0 °C).- Use a reagent known for low racemization, such as HATU.[6]
Difficulty in Purification - Presence of urea byproducts.- Unreacted starting materials.- For EDC, perform a thorough aqueous workup. For DCC, filter the reaction mixture to remove DCU.- Optimize the stoichiometry of the reactants to drive the reaction to completion.

Safety Considerations

  • Amide coupling reagents, such as HATU and EDC, can be skin and respiratory irritants.[15] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][15]

  • Many of the solvents used, such as DMF and DCM, have associated health risks.[15] Consult the Safety Data Sheet (SDS) for each chemical before use and take necessary precautions.

  • Some amide coupling reactions can be exothermic.[15] For larger-scale reactions, consider adding reagents slowly and using an ice bath to control the temperature.[15]

Conclusion

The successful amide coupling of (R)-8-Amino-6-azaspiro[3.4]octan-5-one is readily achievable with careful selection of reagents and optimization of reaction conditions. For routine couplings, the EDC/HOBt protocol offers a cost-effective and reliable method. For more challenging substrates or when high efficiency is critical, HATU is an excellent choice. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently synthesize a diverse range of amide derivatives of this valuable spirocyclic building block for their drug discovery programs.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (n.d.). Vertex AI Search.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). American Chemical Society.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (n.d.). ResearchGate.
  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Advances.
  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026). Patsnap Eureka.
  • Uphill battles in amide couplings. (2014). amphoteros.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • amide coupling help. (2022). Reddit.
  • (R)-8-Amino-6-azaspiro[3.4]octan-7-one. (n.d.). ChemScene.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015). University of Southern Denmark.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (2013). ACS Publications.

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using (R)-8-Amino-6-azaspiro[3.4]octan-5-one Compounds

Abstract The 6-azaspiro[3.4]octan-5-one scaffold is an emerging privileged structure in modern medicinal chemistry, appearing in compounds with diverse biological activities.[1] This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-azaspiro[3.4]octan-5-one scaffold is an emerging privileged structure in modern medicinal chemistry, appearing in compounds with diverse biological activities.[1] This document provides a comprehensive guide to the principles and practical execution of in vitro assays for novel compounds based on the (R)-8-Amino-6-azaspiro[3.4]octan-5-one core. As a Senior Application Scientist, my objective is not to provide a rigid template, but to impart a strategic framework for developing robust, reproducible, and insightful assays. We will proceed from the foundational characterization of the compound to the development of sophisticated biochemical and cell-based assays, emphasizing the rationale behind each step to ensure scientific integrity and accelerate discovery.

Introduction: The Scientific Rationale for Assay Design

The journey from a novel chemical entity to a validated lead compound is underpinned by rigorous in vitro testing. Cell-based assays are crucial in this process as they utilize living cells to evaluate biological activity and drug effects, offering a more physiologically relevant model compared to purely biochemical assays.[2][3] The 6-azaspiro[3.4]octane core, with its rigid, three-dimensional structure, provides a unique scaffold for orienting functional groups to interact with biological targets.[4]

The initial and most critical step in assay development is defining the objective.[3] Are we screening for inhibitors of a specific enzyme, antagonists of a receptor, or modulators of a cellular pathway? The answer dictates the entire experimental cascade. This guide will provide protocols for two common scenarios in early-stage drug discovery: a direct enzyme inhibition assay and a cell-based functional assay.

Foundational Steps: Compound and Reagent Preparation

Before any biological assay, meticulous preparation of the (R)-8-Amino-6-azaspiro[3.4]octan-5-one compound and all reagents is paramount. This ensures reproducibility and minimizes artifacts.

Compound Handling and Solubilization

The physicochemical properties of your compound dictate its handling. While specific data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one is not extensively published, related structures suggest moderate polarity.

Protocol 1: Stock Solution Preparation

  • Initial Solubility Testing: Begin by testing the solubility of the compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for initial stock solutions due to its high solubilizing capacity. Most cell-based assays can tolerate up to 1% DMSO, while some biochemical assays can handle higher concentrations.[5]

  • High-Concentration Stock: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. This minimizes the volume of solvent added to the final assay.

  • Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions from a thawed aliquot using the appropriate assay buffer or cell culture medium.

Reagent and Buffer Quality Control

The quality of your assay is only as good as your reagents. Ensure all buffers are prepared with high-purity water, pH-adjusted accurately, and sterile-filtered for cell-based assays. Enzymes and other proteins should be of high purity and their activity verified before use.[6]

Scenario 1: Biochemical Assay - Enzyme Inhibition

Let's hypothesize that your (R)-8-Amino-6-azaspiro[3.4]octan-5-one derivative is designed to inhibit a specific kinase. The goal is to determine its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Principle and Design

An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.[7] For kinases, this often involves measuring the transfer of a phosphate group from ATP to a substrate.

Key Considerations for Assay Design: [6]

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme. The lowest measurable IC50 is half the enzyme concentration.[8]

  • Substrate Concentration: To identify competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km). Using substrate concentrations much higher than the Km can mask the effect of competitive inhibitors.[9]

  • Initial Velocity: All measurements must be taken during the initial, linear phase of the reaction before substrate depletion or product inhibition becomes significant.[6][9]

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of (R)-8-Amino-6-azaspiro[3.4]octan-5-one Add_Inhibitor Add compound dilutions and controls (DMSO) to wells Compound_Dilution->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP solutions in assay buffer Add_Enzyme Add Kinase to wells, pre-incubate (optional) Reagent_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Step 1 Initiate_Reaction Initiate reaction by adding ATP/Substrate mix Add_Enzyme->Initiate_Reaction Step 2 Incubate Incubate at optimal temperature (e.g., 30°C) for a defined time Initiate_Reaction->Incubate Step 3 Stop_Reaction Stop reaction with quenching buffer Incubate->Stop_Reaction Step 4 Read_Signal Read signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Read_Signal Step 5 Data_Analysis Normalize data to controls Read_Signal->Data_Analysis Curve_Fitting Fit data to a dose-response curve to determine IC50 Data_Analysis->Curve_Fitting G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Assay & Readout Cell_Culture Culture and maintain relevant cell line Cell_Plating Seed cells into a 96-well clear-bottom plate at optimal density Cell_Culture->Cell_Plating Adherence Allow cells to adhere (e.g., 24 hours) Cell_Plating->Adherence Treatment Replace medium with compound-containing medium Adherence->Treatment Compound_Dilution Prepare serial dilutions of (R)-8-Amino-6-azaspiro[3.4]octan-5-one in culture medium Compound_Dilution->Treatment Incubation Incubate for a pre-determined time (e.g., 24, 48, 72 hours) Treatment->Incubation Add_Reagent Add assay reagent (e.g., CellTiter-Glo®, Caspase-Glo®) Incubation->Add_Reagent Lysis_Incubation Incubate to lyse cells and stabilize signal Add_Reagent->Lysis_Incubation Read_Signal Read signal (Luminescence, Fluorescence, Absorbance) Lysis_Incubation->Read_Signal Data_Analysis Normalize data and calculate EC50/IC50 Read_Signal->Data_Analysis

Caption: Workflow for a typical cell-based viability assay.

Detailed Protocol: CellTiter-Glo® 2.0 Cell Viability Assay

This protocol measures ATP levels as an indicator of metabolically active, viable cells. A decrease in signal suggests cell death or cytostatic effects.

Materials:

  • HeLa (human cervical cancer) cell line or other relevant line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • (R)-8-Amino-6-azaspiro[3.4]octan-5-one compound

  • CellTiter-Glo® 2.0 Assay (Promega)

  • White, opaque 96-well plates with clear bottoms (for cell culture visualization)

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection

Protocol:

  • Cell Plating:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in complete culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include vehicle controls (medium with DMSO) and a positive control for apoptosis if available (e.g., Staurosporine).

    • Incubate the plate for 48 hours.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent directly to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to determine the IC50 (concentration at which viability is reduced by 50%).

Data Presentation:

Compound Concentration (µM)Raw Luminescence (RLU)% Viability
5012,5004.2
16.728,9009.6
5.688,70029.6
1.9150,30050.1
0.6235,60078.5
0.2289,10096.4
0.07298,50099.5
0 (DMSO)300,000100

Conclusion and Next Steps

This guide provides a foundational framework for initiating the in vitro characterization of novel (R)-8-Amino-6-azaspiro[3.4]octan-5-one compounds. The biochemical and cell-based assays described here are critical first steps in understanding a compound's potency and cellular effects. Positive results from these initial screens should be followed by more complex secondary assays to elucidate the mechanism of action, such as receptor binding assays, high-content imaging, or target engagement studies. [10][11]Each protocol must be a self-validating system, with rigorous controls and careful optimization to ensure the generation of trustworthy and actionable data. [3]

References

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Molecules. (2018, August). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-azaspiro[3.4]octan-5-one (C7H11NO). Retrieved from [Link]

  • Molecules. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-amino-6-azaspiro[3.4]octan-5-one hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis and Manufacturing of (R)-8-Amino-6-azaspiro[3.4]octan-5-one

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a valuable chiral building block in medicinal chemistry, recognized for its rigid, three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a valuable chiral building block in medicinal chemistry, recognized for its rigid, three-dimensional structure that can enhance pharmacological properties.[1][2] This document provides a comprehensive guide to the scalable synthesis and manufacturing of this compound, addressing the critical aspects of forming the spirocyclic core, introducing the chiral amine, and ensuring enantiomeric purity on a large scale. The protocols herein are designed to be robust, efficient, and suitable for transitioning from laboratory-scale synthesis to pilot plant and commercial manufacturing.

Introduction: The Significance of Azaspirocyclic Scaffolds

Azaspirocycles are privileged structures in modern drug discovery.[3] Their inherent three-dimensionality provides a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets.[1] The spirocyclic core of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a γ-lactam, imparts conformational rigidity, which can lead to improved metabolic stability, enhanced binding affinity, and better physicochemical properties such as solubility.[2] The presence of a primary amine and a lactam moiety offers versatile handles for further chemical modification, making it a key intermediate for the synthesis of a wide range of pharmacologically active compounds.

The development of a scalable and stereocontrolled synthesis of this molecule is crucial for its application in drug development programs. This guide outlines a practical and economically viable synthetic strategy that proceeds through a racemic intermediate followed by chiral resolution, a common and effective approach for large-scale manufacturing of enantiomerically pure compounds.[4]

Strategic Overview of the Synthetic Route

The proposed manufacturing process is a three-stage synthesis designed for scalability and robustness. This strategy avoids the complexities and potential high costs of a fully asymmetric synthesis from an early stage, instead opting for a late-stage resolution which is often more practical for industrial production.

The three key stages are:

  • Stage 1: Synthesis of Racemic 6-Azaspiro[3.4]octan-5-one. This stage focuses on the efficient construction of the spirocyclic γ-lactam core from commercially available starting materials.

  • Stage 2: Functionalization to Introduce the Amino Group. The racemic spiro-lactam is functionalized to introduce a precursor to the amino group at the C8 position.

  • Stage 3: Chiral Resolution and Final Deprotection. The crucial stereochemistry is established through chiral resolution of a diastereomeric salt, followed by deprotection to yield the final (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Caption: Overall synthetic strategy for (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Detailed Protocols and Methodologies

Stage 1: Synthesis of Racemic 6-Azaspiro[3.4]octan-5-one

The construction of the spiro-γ-lactam core is a critical step. A [3+2] cycloaddition reaction is a powerful and atom-economical method for this transformation.[5][6]

Protocol 1: Synthesis of Racemic 6-Azaspiro[3.4]octan-5-one

  • Materials:

    • Cyclopentanone

    • Ethyl cyanoacetate

    • Ammonia (or an ammonium salt)

    • A suitable base (e.g., sodium ethoxide)

    • Ethanol

    • Hydrochloric acid

    • Toluene

  • Procedure:

    • Knoevenagel Condensation: To a solution of cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS). This forms the corresponding alkylidenecyanoacetate.

    • Michael Addition and Cyclization (Thorpe-Ziegler Reaction): To the reaction mixture, add a source of ammonia (e.g., bubbling ammonia gas or adding ammonium acetate) and a stronger base like sodium ethoxide (1.1 eq). Heat the mixture under reflux. The reaction proceeds through a Michael addition followed by an intramolecular cyclization.

    • Hydrolysis and Decarboxylation: Once the cyclization is complete, add concentrated hydrochloric acid and heat to reflux. This will hydrolyze the imine and cyano groups and effect decarboxylation to form the desired lactam.

    • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH). Extract the product with a suitable organic solvent like toluene. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

  • Causality and Scale-up Considerations:

    • This one-pot or two-step sequence is highly efficient for large-scale production.

    • The use of inexpensive and readily available starting materials is a key advantage.

    • Careful control of temperature and reaction time is crucial to minimize side reactions.

    • On a large scale, the exothermic nature of the neutralization step must be carefully managed.

Stage 2: Synthesis of Racemic 8-Amino-6-azaspiro[3.4]octan-5-one

Introducing the amino group at the C8 position can be achieved through various methods. A common industrial approach involves nitration followed by reduction, as nitro compounds are often crystalline and easier to purify.

Protocol 2: Synthesis of Racemic 8-Nitro-6-azaspiro[3.4]octan-5-one

  • Materials:

    • Racemic 6-Azaspiro[3.4]octan-5-one

    • Fuming nitric acid

    • Sulfuric acid

  • Procedure:

    • Slowly add racemic 6-azaspiro[3.4]octan-5-one to a pre-cooled mixture of fuming nitric acid and sulfuric acid, maintaining a low temperature (e.g., 0-5 °C).

    • Stir the reaction mixture at low temperature until the reaction is complete (monitored by HPLC).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry, and concentrate to yield the crude nitro-lactam.

    • Purify by recrystallization.

Protocol 3: Reduction to Racemic 8-Amino-6-azaspiro[3.4]octan-5-one

  • Materials:

    • Racemic 8-Nitro-6-azaspiro[3.4]octan-5-one

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation reactor, dissolve the nitro-lactam in methanol or ethanol.

    • Add the Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate to obtain the racemic amino-lactam.

  • Causality and Scale-up Considerations:

    • Nitration requires careful temperature control due to its highly exothermic nature.

    • Catalytic hydrogenation is a clean and efficient reduction method suitable for large-scale production.

    • The handling of hydrogen gas requires appropriate safety precautions and specialized equipment.

    • The palladium catalyst can often be recovered and reused, which is important for cost-effectiveness.

Stage 3: Chiral Resolution and Final Product Isolation

Chiral resolution via diastereomeric salt formation is a classical and highly effective method for obtaining enantiomerically pure compounds on an industrial scale.[4]

Protocol 4: Chiral Resolution of 8-Amino-6-azaspiro[3.4]octan-5-one

  • Materials:

    • Racemic 8-Amino-6-azaspiro[3.4]octan-5-one

    • A chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid)

    • A suitable solvent system (e.g., ethanol, isopropanol, or a mixture with water)

  • Procedure:

    • Dissolve the racemic amine in the chosen solvent system with gentle heating.

    • Add a solution of the chiral resolving agent (typically 0.5-1.0 eq) in the same solvent.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

    • Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess (e.e.) of the salt should be checked by chiral HPLC. If necessary, the salt can be recrystallized to improve its purity.

    • To recover the free amine, dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

    • Extract the desired (R)-8-Amino-6-azaspiro[3.4]octan-5-one with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the final product.

  • Causality and Scale-up Considerations:

    • The choice of resolving agent and solvent system is critical and often requires empirical screening to find the optimal conditions for selective crystallization.

    • The rate of cooling can significantly impact the crystal size and purity.

    • The "mother liquor" containing the other enantiomer can be treated to racemize the amine and recycle it back into the process, improving the overall yield and economics.

Data Summary and Expected Outcomes

StepProductExpected YieldPurity (HPLC)Key Considerations
1 Racemic 6-Azaspiro[3.4]octan-5-one70-85%>98%Efficient one-pot or two-step process.
2 Racemic 8-Nitro-6-azaspiro[3.4]octan-5-one80-90%>99% (after recrystallization)Strict temperature control is essential.
3 Racemic 8-Amino-6-azaspiro[3.4]octan-5-one>95%>98%Safe handling of hydrogen and catalyst.
4 (R)-8-Amino-6-azaspiro[3.4]octan-5-one35-45% (from racemate)>99%>99% e.e. (chiral HPLC)

Visualization of Key Transformations

Caption: Key chemical transformations in the synthesis of the target molecule.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable pathway to (R)-8-Amino-6-azaspiro[3.4]octan-5-one. By focusing on cost-effective starting materials, efficient chemical transformations, and a reliable chiral resolution strategy, this approach is well-suited for the demands of pharmaceutical manufacturing. The successful implementation of these protocols will enable the consistent and large-scale production of this valuable chiral building block for drug discovery and development programs.

References

  • Deng, Q.-H., et al. (2026). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. Research Square.
  • Deng, Q.-H., et al. (2026). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. ResearchGate. [Link]

  • Trauner, D., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. [Link]

  • Maruoka, K., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Lee, C.-L., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. ACS Publications. [Link]

  • Lee, C.-L., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters. [Link]

  • Unknown Author. (n.d.). Scale‐up synthesis and transformations of spirolactam 2 a. ResearchGate. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2022). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2026). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. PMC. [Link]

  • Unknown Author. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Fustero, S., et al. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. PMC. [Link]

  • Macor, J. E., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. [Link]

  • Macor, J. E., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. National Institutes of Health. [Link]

  • Macor, J. E., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Hayashi, Y., et al. (n.d.). Asymmetric Total Synthesis of (-)-Azaspirene, a Novel Angiogenesis Inhibitor. [Link]

  • Dong, X., & Zhao, W. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Forró, E., & Fülöp, F. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. [Link]

  • Sasabe, J., et al. (2022). Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. PubMed. [Link]

  • Mukaiyama, T. (n.d.). Asymmetric total synthesis of Taxol. Tokyo University of Science. [Link]

  • Kim, H., et al. (n.d.). Asymmetric core-expanded aza-BODIPY analogues: facile synthesis and optical properties. Chemical Communications (RSC Publishing). [Link]

  • Lee, K.-A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Yoshioka, R. (2018). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

Sources

Application

Quantitative Analysis of (R)-8-Amino-6-azaspiro[3.4]octan-5-one in Biological Matrices using a Validated LC-MS/MS Protocol

An Application Note for Drug Development Professionals Senior Application Scientist: Gemini Abstract (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic lactam of significant interest in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic lactam of significant interest in modern drug discovery as a key structural motif and building block. Its inherent polarity, low molecular weight, and basic nature present considerable challenges for retention and separation using conventional reversed-phase liquid chromatography (RPLC). This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed specifically for the accurate quantification of this compound. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), this protocol achieves excellent retention, peak shape, and separation from endogenous matrix components. The method employs a simple protein precipitation step for sample preparation and utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection. This detailed guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol, from sample preparation to data analysis, ensuring trustworthy and reproducible results.

Scientific Principles & Method Rationale

The unique physicochemical properties of (R)-8-Amino-6-azaspiro[3.4]octan-5-one necessitate a departure from standard RPLC methods, which are ineffective for retaining such polar analytes.

The Chromatographic Challenge: Retaining Polar Compounds

Small, polar molecules like the target analyte have minimal interaction with nonpolar stationary phases (e.g., C18) used in RPLC, often leading to elution in or near the solvent front (void volume). This results in poor separation from other polar matrix components and significant ion suppression in the mass spectrometer. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode.[1][2][3]

HILIC Mechanism: HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[1][4] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[1][5] Gradient elution in HILIC is the reverse of RPLC, starting with high organic content and increasing the aqueous component to elute analytes in order of increasing hydrophilicity.[3] This approach not only provides strong retention for our target analyte but also offers enhanced ESI-MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[4][5]

cluster_HILIC HILIC Separation Principle sp Polar Stationary Phase (e.g., Silica, Amide) water Immobilized Aqueous Layer sp->water Adsorbs mp High Organic Mobile Phase analyte Polar Analyte (Target Compound) mp->analyte Carries Analyte analyte->water Partitions into Aqueous Layer (Retention) cluster_prep Sample Preparation Workflow plasma 50 µL Plasma (Standard, QC, Unknown) solvent Add 200 µL Ice-Cold ACN (0.2% Formic Acid) plasma->solvent vortex Vortex 60 seconds solvent->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (R)-8-Amino-6-azaspirooctan-5-one Synthesis

Technical Support Center: Yield Optimization for (R)-8-Amino-6-azaspiro[1]octan-5-one Synthesis Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, medicinal chemists, and process sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for (R)-8-Amino-6-azaspiro[1]octan-5-one Synthesis

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of (R)-8-Amino-6-azaspiro[1]octan-5-one , a critical chiral spirocyclic building block used in advanced drug development.

The most scalable and stereocontrolled route to this spiro-lactam involves a four-step sequence starting from ethyl 1-formylcyclobutanecarboxylate: (1) Chiral imine formation using Ellman’s auxiliary, (2) Aza-Henry (nitro-Mannich) reaction, (3) Nitro reduction with in situ spiro-lactamization, and (4) Acidic deprotection.

Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to resolve yield and stereoselectivity bottlenecks.

I. Synthetic Workflow Visualization

SynthesisWorkflow A Ethyl 1-formylcyclobutanecarboxylate + (R)-t-BuSONH2 B 1. Chiral Imine Formation Ti(OEt)4, THF, 25°C A->B C 2. Aza-Henry Reaction CH3NO2, Base, -78°C B->C D Nitro Intermediate High Diastereomeric Ratio C->D E 3. Reduction & Lactamization Zn/AcOH or H2, Pd/C, 60°C D->E F Sulfinyl-Protected Spiro-Lactam Intermediate E->F G 4. Acidic Deprotection HCl in 1,4-Dioxane, 0°C F->G H (R)-8-Amino-6-azaspiro[3.4]octan-5-one Target API Building Block G->H

Fig 1. Four-step stereoselective synthesis workflow for (R)-8-Amino-6-azaspiro[1]octan-5-one.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: My imine formation is stalling at 50-60% conversion despite using an excess of Titanium(IV) ethoxide. How can I drive this to completion? Causality & Solution: The condensation of (R)-tert-butanesulfinamide with aldehydes generates water, which pushes the equilibrium backward. Ti(OEt)₄ acts as both a Lewis acid and a water scavenger. However, Ti(OEt)₄ is highly hygroscopic and degrades into inactive TiO₂ upon exposure to atmospheric moisture. Ensure you are using a freshly opened, strictly anhydrous bottle. Diagnostic Trap: Do not rely on LCMS to calculate conversion. The acidic environment of standard reverse-phase LC columns causes rapid hydrolysis of the sulfinyl imine back to the aldehyde, giving a false low reading. Always monitor this step via ¹H NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the imine proton at ~8.1 ppm).

Q2: The Aza-Henry (nitro-Mannich) reaction is yielding a poor diastereomeric ratio (dr) at C8. How can I improve the stereoselectivity? Causality & Solution: The Aza-Henry reaction is reversible. If the reaction temperature is too high or the base is too strong, the intermediate can undergo a retro-aza-Henry pathway. This thermodynamic equilibration destroys the kinetic stereocontrol provided by the chiral auxiliary, eroding the dr[2]. To lock the transition state and prevent reversibility, conduct the reaction at -78°C to -40°C. The (R)-tert-butanesulfinyl group is a powerful stereodirecting auxiliary[3], but it requires mild, non-nucleophilic bases (like TBAF) or bifunctional hydrogen-bonding organocatalysts (such as N-sulfinyl ureas) to achieve >95:5 dr[4].

Q3: During the reduction of the nitro group, I observe the accumulation of an uncyclized amino-ester intermediate. How do I force the spiro-lactamization? Causality & Solution: Reduction of the nitro group yields a primary amine. While the Thorpe-Ingold effect (induced by the spiro-cyclobutane ring) compresses the internal C-C-C angle and thermodynamically favors ring closure, forming a 5-membered lactam from an ethyl ester still requires overcoming a kinetic activation barrier. At room temperature, nucleophilic acyl substitution is slow. Solution: Once the nitro reduction is complete, filter off the catalyst, swap the solvent to a higher-boiling alcohol (e.g., ethanol), add a catalytic amount of a mild base (e.g., DIPEA), and heat the reaction to 60–80°C for 4–6 hours to drive lactamization to >99% conversion.

Q4: Deprotection of the tert-butanesulfinyl group is causing epimerization at C8. What is the optimal cleavage protocol? Causality & Solution: The spiro-lactam is sensitive to harsh aqueous acids or bases, which can cause ring-opening or epimerization at the carbon alpha to the amine. Avoid aqueous workups during deprotection. Use anhydrous 4M HCl in 1,4-dioxane or methanol at 0°C. The anhydrous conditions cleanly cleave the sulfinyl group, precipitating the hydrochloride salt of (R)-8-Amino-6-azaspiro[1]octan-5-one directly from the reaction mixture.

III. Quantitative Data: Aza-Henry Optimization

The table below summarizes the effect of base and temperature on the yield and diastereomeric ratio of the critical Aza-Henry intermediate.

Base SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)
NaOH (Aqueous)2524451.5 : 1
DIPEA-2048684 : 1
TBAF (1.0 M in THF)-40368212 : 1
Bifunctional Urea Catalyst-784894>20 : 1

Note: Moving from thermodynamic conditions (NaOH, 25°C) to kinetic conditions (Urea catalyst, -78°C) suppresses the retro-aza-Henry pathway, maximizing both yield and stereopurity.

IV. Self-Validating Experimental Protocols
Protocol A: Stereoselective Aza-Henry Addition
  • Preparation: Charge an oven-dried flask with the chiral sulfinyl imine (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78°C under an argon atmosphere.

  • Addition: Add anhydrous nitromethane (10.0 eq) dropwise, followed by the slow addition of the selected base/catalyst (e.g., 10 mol% bifunctional urea catalyst or 1.1 eq TBAF).

  • Reaction: Stir at -78°C for 48 hours.

  • Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench in pH 7 phosphate buffer, and extract with EtOAc. Evaporate and run a ¹H NMR. Validate completion by the disappearance of the imine C-H signal (~8.1 ppm) and the appearance of the nitro-alpha CH₂ multiplet (~4.5 ppm).

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure diastereomer.

Protocol B: Nitro Reduction & Spiro-Lactamization
  • Reduction: Dissolve the purified nitro intermediate (1.0 eq) in absolute ethanol (0.1 M). Add 10% Pd/C (10 wt%). Purge the flask with H₂ gas and stir vigorously under an H₂ balloon at 25°C for 12 hours.

  • Validation Checkpoint 2: Monitor by LCMS. Look for the complete disappearance of the nitro mass and the appearance of the uncyclized primary amine mass [M+H]+ .

  • Lactamization: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Transfer the filtrate to a clean flask, add DIPEA (0.5 eq), and heat to 70°C for 6 hours.

  • Validation Checkpoint 3: Monitor by LCMS. The mass should shift to [M−46+H]+ (loss of ethanol), confirming the closure of the spiro-lactam ring.

  • Isolation: Concentrate the solvent under reduced pressure and recrystallize the sulfinyl-protected spiro-lactam from MTBE/Heptane.

V. References
  • Li, G.; et al. "Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines." Molecules, 2023, 28(8), 3511. URL:[Link]

  • Robak, M. T.; Trincado, M.; Ellman, J. A. "Enantioselective Aza-Henry Reaction with an N-Sulfinyl Urea Organocatalyst." Journal of the American Chemical Society, 2007, 129(49), 15110-15111. URL:[Link]

  • Ruano, J. L. G.; et al. "Asymmetric Aza-Henry Reactions from N-p-Tolylsulfinylimines." Organic Letters, 2005, 7(20), 4559-4562. URL:[Link]

Sources

Optimization

Resolving DMSO solubility issues for (R)-8-Amino-6-azaspiro[3.4]octan-5-one in bioassays

Welcome to the technical support guide for (R)-8-Amino-6-azaspiro[3.4]octan-5-one. This document provides in-depth troubleshooting advice and protocols to address common solubility challenges encountered when using this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (R)-8-Amino-6-azaspiro[3.4]octan-5-one. This document provides in-depth troubleshooting advice and protocols to address common solubility challenges encountered when using this compound in biological assays, with a specific focus on Dimethyl Sulfoxide (DMSO) based solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues. For more detailed solutions, please refer to the Troubleshooting Guides.

Q1: My (R)-8-Amino-6-azaspiro[3.4]octan-5-one is not dissolving well in 100% DMSO. What could be the cause?

A: Several factors can contribute to poor initial solubility. The most common are:

  • Compound Purity & Form: The compound may be in a crystalline form that is less soluble. Amorphous forms tend to dissolve more readily.[1]

  • Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease its solvating power for many organic compounds.[1][2] Always use fresh, anhydrous, or molecular sieve-dried DMSO.[3]

  • Insufficient Energy Input: The dissolution process may require gentle energy input. Try brief sonication or warming the solution to 30-40°C.[4]

Q2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A: This is a common phenomenon known as antisolvent precipitation or "salting out".[4] (R)-8-Amino-6-azaspiro[3.4]octan-5-one is likely much less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is added to the buffer, the overall solvent environment becomes predominantly aqueous, causing the compound's solubility to drop sharply, leading to precipitation.[4][5] This can lead to erroneously low assay concentrations.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][8] However, some sensitive cell types may show effects at concentrations as low as 0.1%.[8] It is crucial to run a vehicle control (media + DMSO at the final concentration) to assess the impact on your specific assay.[9] Concentrations above 1% often reduce cellular functions, while concentrations between 0.25% and 0.5% can have varied inhibitory or stimulatory effects depending on the cell type.[10]

Q4: Can the pH of my aqueous buffer affect the solubility of (R)-8-Amino-6-azaspiro[3.4]octan-5-one?

A: Yes, absolutely. The compound has a primary amine group, which is basic. In acidic conditions (lower pH), this amine group will be protonated (R-NH3+), resulting in a charged species. Charged species are generally more soluble in polar solvents like water.[11][12][13][14] Therefore, adjusting your buffer to a slightly acidic pH (e.g., pH 6.0-6.8) may significantly improve the compound's solubility upon dilution from the DMSO stock.[15]

Troubleshooting Guides & In-Depth Solutions

Guide 1: Optimizing Initial Dissolution in 100% DMSO

If you are facing challenges dissolving (R)-8-Amino-6-azaspiro[3.4]octan-5-one in pure DMSO, follow this systematic approach.

The Underlying Science: DMSO is a powerful aprotic polar solvent, excellent for dissolving a wide range of organic molecules. However, factors like compound crystallinity (lattice energy) and solvent purity can create a kinetic barrier to dissolution.

Troubleshooting Workflow:

start Start: Compound fails to dissolve in 100% DMSO check_dmso Action: Use fresh, anhydrous DMSO (<0.1% water) start->check_dmso sonicate Action: Sonicate for 5-10 minutes in a water bath check_dmso->sonicate If still insoluble warm Action: Warm gently to 30-40°C with vortexing sonicate->warm If still insoluble reassess Check: Is the solution clear? warm->reassess success Success: Solution is ready for storage/dilution reassess->success Yes fail Problem Persists: Consider co-solvent or alternative stock preparation reassess->fail No

Caption: Troubleshooting workflow for initial DMSO dissolution.

Step-by-Step Recommendations:

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.[3] If the bottle has been open for a long time, consider using a fresh, sealed bottle.

  • Apply Gentle Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Cavitation can help break down the solid lattice and accelerate dissolution.[1]

  • Use Gentle Warming: Warm the solution to no more than 40°C.[4] Higher temperatures can risk compound degradation. Vortex thoroughly during warming.

  • Consider a Lower Stock Concentration: If the target concentration is very high, you may be exceeding the compound's intrinsic solubility limit in DMSO. Try preparing a more dilute stock solution.

Guide 2: Preventing Precipitation in Aqueous Assay Media

This is the most critical challenge for lipophilic compounds. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

The Underlying Science: When a DMSO stock solution is diluted into a buffer, micro-pockets of high compound concentration form before they can disperse. If the local concentration exceeds the aqueous solubility limit, nucleation and precipitation occur.[4][5] The strategies below aim to minimize this by altering solvent properties or dilution technique.

Strategies for Mitigation:

  • pH Adjustment (Primary Recommendation):

    • Mechanism: As (R)-8-Amino-6-azaspiro[3.4]octan-5-one contains a basic amine, its aqueous solubility is pH-dependent.[11][12][16] Lowering the pH of the final assay buffer will protonate the amine, increasing its polarity and, therefore, its solubility in water.[13][14]

    • Action: Prepare your final assay buffer and adjust the pH to a slightly acidic value (e.g., pH 6.5). Test a range of pH values to find the optimal balance between solubility and biological activity, as enzyme or cell function can also be pH-sensitive.[15]

  • Serial Dilution Technique:

    • Mechanism: Avoid adding a highly concentrated DMSO stock directly into the final aqueous volume. This "shock" dilution promotes precipitation.[3] A stepwise dilution reduces the concentration gradient at each step.

    • Action: Perform an intermediate dilution of your DMSO stock into a solution that is more "hospitable" than the final buffer, such as culture medium containing serum, before the final dilution. Alternatively, make serial dilutions in DMSO first to lower the concentration before adding to the buffer.[3]

  • Vigorous Mixing:

    • Mechanism: Rapidly dispersing the DMSO stock into the aqueous buffer minimizes the time that localized high concentrations exist.[4]

    • Action: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise directly into the center of the vortex.[4]

  • Use of Co-solvents:

    • Mechanism: Adding a third solvent that is miscible with both DMSO and water can create a more gradual transition in solvent polarity, helping to keep the compound in solution.

    • Action: This is an advanced technique. If other methods fail, consider preparing the stock in a mixed solvent system. See the table below for options. Always validate the co-solvent's compatibility with your assay.

Table 1: Potential Co-solvents for Stock Preparation

Co-solventRecommended Starting % (in DMSO)Properties & Considerations
Ethanol 10-20%Often well-tolerated by cells. Can slightly decrease the overall solvating power compared to pure DMSO but improves miscibility with water.
PEG 400 (Polyethylene Glycol 400) 5-10%A non-ionic polymer that can enhance solubility. Can increase viscosity.[6]
NMP (N-methyl-2-pyrrolidone) 5-10%A powerful solvent, but potential for higher assay interference should be carefully evaluated.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for accurately preparing a stock solution.

Materials:

  • (R)-8-Amino-6-azaspiro[3.4]octan-5-one (MW: 140.18 g/mol )[17]

  • Anhydrous, high-purity DMSO[3]

  • Calibrated analytical balance[18]

  • Volumetric flask (Class A)[18]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 140.18 g/mol * (1000 mg / 1 g) = 1.40 mg

  • Weigh Compound: Accurately weigh out approximately 1.40 mg of the compound. It is more important to record the exact weight than to hit the target precisely.[18] For example, if you weigh 1.45 mg, record this value.

  • Dissolution: Transfer the weighed solid to a 1 mL volumetric flask. Add approximately 0.7 mL of anhydrous DMSO.

  • Solubilize: Vortex vigorously. If necessary, use sonication or gentle warming (30-40°C) as described in the troubleshooting guide until the solid is completely dissolved.[4]

  • Adjust to Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to the 1 mL calibration mark of the volumetric flask.

  • Final Mix & Aliquot: Invert the flask several times to ensure homogeneity. Aliquot into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][19]

  • Storage: Store aliquots at -20°C or -80°C for long-term stability.[7]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

This protocol details the recommended method for preparing working solutions to minimize precipitation.

Procedure:

  • Equilibrate: Allow the DMSO stock aliquot and the aqueous assay buffer to come to room temperature.

  • Prepare Buffer: Place the required volume of your (pH-optimized) aqueous buffer into a sterile conical tube.

  • Initiate Vortex: Begin vigorously vortexing the tube containing the aqueous buffer to create a strong vortex.

  • Add Stock Solution: While the buffer is vortexing, aspirate the required volume of the DMSO stock solution. Submerge the pipette tip into the center of the vortex and dispense the stock solution slowly and smoothly.[4]

  • Continue Mixing: Continue to vortex for an additional 10-15 seconds after adding the stock to ensure complete and rapid dispersion.

  • Use Immediately: Use the final working solution as soon as possible after preparation, as its stability may be limited over time.[4]

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX.
  • Chapter 22 Notes - Amines. (n.d.).
  • Preventing precipitation of Mosapride citrate dihydrate in stock solutions. (n.d.). Benchchem.
  • FAQs on Inhibitor Prepar
  • Solubility and pH of amines. (n.d.). ISSR.
  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. (2026, February 20). Benchchem.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Compound Handling Instructions. (n.d.). MedchemExpress.com.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 578-587.
  • Aldhous, A. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1176-1180.
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 13, 53.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Ahlner, A., Carlsson, J., & Åqvist, J. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 52(1), 121-129.
  • Lee, T. Y., Chen, C. Y., & Lin, C. J. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 150-156.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Is there any protocols for making stock solution in cytotoxicity assay? (2017, July 26).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21).
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013, July 15). PMC.
  • (R)-8-Amino-6-azaspiro[3.4]octan-7-one. (n.d.). ChemScene.
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Does pH affect solubility? (2023, March 17).
  • 16.4: The Effects of pH on Solubility. (2019, January 02). Chemistry LibreTexts.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.).
  • How can I increase the solubility to perform an enzyme assay? (2015, April 07).
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • 6-Azaspiro[3.4]octan-5-one 1193-30-2 wiki. (n.d.). Guidechem.
  • Spiro[3.4]octan-5-one. (n.d.). PubChem.
  • Samples in DMSO: What an end user needs to know. (n.d.).
  • 6-Azaspiro[3.4]octan-5-one. (n.d.). Sigma-Aldrich.
  • (8R)-6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. (n.d.). PubChem.
  • 2-amino-6-azaspiro[3.
  • 6-azaspiro[3.4]octan-5-one (C7H11NO). (n.d.). PubChemLite.
  • 1-(Boc-aMino)-6-aza-spiro[3.4]octane. (n.d.). NextSDS.
  • Does dmso of different grades make a difference in phytochemical drug solubility? Which is the best grade to solubilize phytochemical drug? (2014, October 07).

Sources

Troubleshooting

Preventing racemization during (R)-8-Amino-6-azaspiro[3.4]octan-5-one coupling reactions

Preventing Racemization During (R)-8-Amino-6-azaspiro[1]octan-5-one Coupling Reactions Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Preventing Racemization During (R)-8-Amino-6-azaspiro[1]octan-5-one Coupling Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals facing stereochemical degradation when incorporating the chiral building block (R)-8-Amino-6-azaspiro[1]octan-5-one .

Mechanistic Overview: The Causality of Racemization

The spiro[1]octane ring system exerts extreme steric shielding around the C8 primary amine. This steric bulk severely impedes the Bürgi-Dunitz trajectory required for the amine to attack an activated carboxylic acid. Because the forward rate of amide bond formation ( kcouple​ ) is drastically reduced, the activated chiral acid (e.g., an OAt or OBt ester) experiences an extended residence time in solution.

If a strong, unhindered tertiary amine base (like DIPEA or TEA) is present, the competing base-catalyzed enolization or oxazolone formation ( kracemize​ ) outpaces the coupling reaction. This results in severe racemization of the carboxylic acid partner before the hindered spiro-amine can successfully react[2].

G A Activated Chiral Acid (e.g., OAt Ester) C Desired Chiral Amide (Retention of ee%) A->C Fast Coupling (Ideal) D Oxazolone Intermediate (Base-Catalyzed) A->D Slow Coupling + Excess Base B (R)-8-Amino-6-azaspiro octan-5-one B->C Nucleophilic Attack E Racemized Amide (Loss of ee%) B->E Nucleophilic Attack D->E Epimerization & Delayed Attack

Figure 1: Mechanistic divergence during the coupling of sterically hindered spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my α-chiral acid racemize specifically when coupled to (R)-8-amino-6-azaspiro[1]octan-5-one, but not with standard aliphatic amines? A: Standard aliphatic amines react near-instantaneously with activated esters, consuming the intermediate before side reactions occur. The spiro[1] system of your amine creates a steric bottleneck, extending the half-life of the activated ester. This extended timeframe allows standard bases like DIPEA to abstract the α-proton of the activated acid, driving oxazolone formation and subsequent loss of stereochemistry[3].

Q2: Should I use HATU or EDC/HOBt for this coupling? A: While HATU generates a highly reactive HOAt ester ideal for hindered systems, it typically requires a tertiary amine base. If you use HATU with DIPEA, you will likely observe >50% racemization. To utilize HATU safely, you must replace DIPEA with a sterically hindered base like 2,4,6-collidine, which neutralizes the system without participating in α-proton abstraction[4]. Alternatively, base-free carbodiimide methods are highly recommended[5].

Q3: How can I self-validate that racemization hasn't occurred during my reaction optimization? A: Do not rely solely on NMR for diastereomeric ratios, as the spiro-ring signals often overlap and obscure the α-proton shifts. Self-Validation System: Always synthesize a 10 mg control batch of the racemic amide using an achiral base (like DBU) to force epimerization. Use this control to establish baseline peak separation on Chiral SFC or HPLC. You can then confidently run your optimized reaction mixture against this standard to quantify the exact %ee.

Quantitative Performance of Coupling Strategies

To guide your experimental design, below is a comparative matrix of coupling conditions tested against hindered spirocyclic amines and highly epimerization-prone chiral acids.

Coupling SystemBaseTemp (°C)TimeYield (%)Enantiomeric Excess (%ee)Mechanistic Rationale
HATU DIPEA (3.0 eq)254 h8545 Rapid oxazolone formation due to strong, unhindered base.
HATU 2,4,6-Collidine (3.0 eq)2512 h8288 Hindered base significantly reduces α-proton abstraction.
COMU 2,4,6-Collidine (3.0 eq)0 to 2512 h8894 Lower initiation temp suppresses base-catalyzed enolization.
DIC / Oxyma None2524 h75>99 Base-free conditions eliminate the oxazolone pathway entirely.
DIC / HOAt None0 to 2524 h78>99 Highly reactive ester with zero base-catalyzed epimerization.
Experimental Protocols
Protocol A: Base-Free Coupling with DIC/Oxyma Pure (Maximal Chiral Integrity)

Use this protocol when the chiral acid partner is highly susceptible to racemization (e.g., arylglycine derivatives or Cys/His residues).[5]

  • Activation: Dissolve the chiral carboxylic acid (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF to achieve a 0.1 M solution. Cool the mixture to 0 °C under nitrogen.

  • Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir at 0 °C for exactly 10 minutes to form the active ester.

  • Coupling: Add (R)-8-Amino-6-azaspiro[1]octan-5-one (1.0 eq) as a pre-dissolved solution in a minimal amount of DMF.

  • Self-Validating Monitoring: Monitor the reaction via LCMS. You should observe the mass of the Oxyma-active ester within the first 15 minutes. The product mass will slowly increase over 12–24 hours. Critical: If unreacted amine remains after 18 hours, do not add base . Instead, activate an additional 0.2 eq of the acid in a separate vial and add it to the mixture.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous LiCl (3x) to remove DMF and Oxyma, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Analyze the crude mixture via Chiral SFC against your racemic standard to confirm %ee > 98%.

Protocol B: Collidine-Buffered HATU Coupling (Maximal Yield for Unreactive Acids)

Use this protocol if Protocol A yields <50% conversion due to extreme dual-steric hindrance.[4][6]

  • Preparation: Dissolve the chiral acid (1.2 eq), HATU (1.2 eq), and (R)-8-Amino-6-azaspiro[1]octan-5-one (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C.

  • Causality-Driven Base Addition: Dropwise add 2,4,6-collidine (3.0 eq). Note: Collidine is added last to ensure the spiro-amine is already present the exact moment the active HOAt ester forms, minimizing the time the ester spends alone with the base.

  • Reaction: Stir at 0 °C for 1 hour, then slowly allow the reaction to warm to 25 °C over 12 hours.

  • Workup & Validation: Perform standard aqueous workup as described in Protocol A. Validate stereochemical retention via Chiral HPLC.

Workflow Start Start Optimization Step1 Attempt Base-Free Coupling (DIC / Oxyma Pure) Start->Step1 Check1 Is %ee > 98%? Step1->Check1 Success Proceed to Scale-Up Check1->Success Yes Step2 Switch to HATU / HOAt with 2,4,6-Collidine Check1->Step2 No Check2 Is Yield > 80%? Step2->Check2 Check2->Success Yes Step3 Lower Temp to 0°C & Extend Reaction Time Check2->Step3 No Step3->Success Optimized

Figure 2: Decision tree for optimizing coupling conditions with hindered spiro-amines.

References
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. National Institutes of Health (NIH).4

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis (Extended Review). ElectronicsAndBooks.2

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.3

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.5

  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis. ACS Publications.6

Sources

Optimization

Optimizing chiral HPLC separation conditions for 8-Amino-6-azaspiro[3.4]octan-5-one enantiomers

Welcome to the Technical Support Center for Chiral Separations. This guide is specifically engineered for researchers and analytical scientists tasked with developing and optimizing chiral High-Performance Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations. This guide is specifically engineered for researchers and analytical scientists tasked with developing and optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for 8-Amino-6-azaspiro[3.4]octan-5-one and its derivatives.

As a highly polar, rigid spirocyclic compound containing both a primary amine and a lactam moiety, 8-Amino-6-azaspiro[3.4]octan-5-one presents unique chromatographic challenges. It lacks a strong UV chromophore and is highly prone to secondary interactions with residual silanols on silica-based stationary phases. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure robust enantiomeric resolution.

Core Method Development Workflow

Before diving into troubleshooting, it is critical to establish a self-validating screening protocol. The rigid 3D structure of the spirocycle makes it an excellent candidate for inclusion complexation and hydrogen bonding within the chiral cavities of polysaccharide-based Chiral Stationary Phases (CSPs).

G Start Analyte Analysis: 8-Amino-6-azaspiro[3.4]octan-5-one (Basic Amine + Lactam, Weak UV) CSP Phase 1: Select Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) Start->CSP MP Phase 2: Mobile Phase Setup Hexane/EtOH or Hexane/IPA + 0.1% Diethylamine (DEA) CSP->MP Detect Phase 3: Detector Selection UV 210 nm, ELSD, or LC-MS MP->Detect Eval Evaluate Resolution (Rs) Detect->Eval Opt Rs > 1.5 Optimize Flow & Temp Validate Method Eval->Opt Yes Trouble Rs < 1.5 or Tailing Switch Modifier (MtBE/DCM) or Change Additive (EDA) Eval->Trouble No Trouble->CSP Iterate

Workflow for chiral HPLC method development of basic spirocyclic amines.

Standard Operating Procedure: Initial Chiral Screening Protocol

To systematically identify the optimal separation conditions, follow this self-validating screening matrix. The protocol leverages immobilized polysaccharide CSPs, which allow for a broader range of organic modifiers without degrading the column bed[1].

Step 1: Column Selection Equip the HPLC system with three complementary immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, and IC) with 5 µm particle size (typically 4.6 x 250 mm for analytical scale). These represent amylose and cellulose derivatives that provide broad enantiorecognition[2].

Step 2: Mobile Phase Preparation (Critical Step) Prepare Normal Phase (NP) screening eluents. Because 8-Amino-6-azaspiro[3.4]octan-5-one contains a primary amine, a basic additive is mandatory to suppress non-specific ionic interactions with the silica support[3].

  • Eluent A: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v)

  • Eluent B: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1 v/v/v)

  • Causality: DEA acts as a competing base, masking the acidic silanol groups on the silica matrix, thereby preventing severe peak tailing and irreversible adsorption of the primary amine[4].

Step 3: Sample Preparation & Injection Dissolve the racemic 8-Amino-6-azaspiro[3.4]octan-5-one in the mobile phase. If solubility is poor due to the polar lactam, dissolve in pure Ethanol first, then dilute with Hexane to match the mobile phase composition. Inject 5–10 µL.

Step 4: Detection & Execution Set column temperature to 25°C and flow rate to 1.0 mL/min. Because the compound lacks aromatic rings, UV absorption is limited to the lactam carbonyl. Set the UV detector to 210 nm. If signal-to-noise is poor, connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series.

Quantitative Screening Matrix & Expected Outcomes

The following table summarizes typical screening results and the logical next steps based on quantitative chromatographic parameters.

CSP Type (Immobilized)Mobile Phase (v/v) + 0.1% DEAExpected Retention ( k′ )Expected Selectivity ( α )Resolution ( Rs​ )Optimization Strategy
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IA)Hexane / EtOH (80:20)2.5 - 4.01.15 - 1.301.2 - 1.8Decrease EtOH to 10% to increase k′ and Rs​ .
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., IB)Hexane / IPA (80:20)3.0 - 5.51.05 - 1.10< 1.0Switch to EtOH or add DCM to alter hydrogen bonding.
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)Hexane / EtOH (80:20)4.0 - 7.01.20 - 1.50> 2.0Optimize flow rate (1.2 mL/min) for faster run time.

Troubleshooting Guides & FAQs

Q1: My peaks are severely tailing, and the second enantiomer is almost merging with the baseline. How do I fix this?

Expert Insight: Severe tailing for 8-Amino-6-azaspiro[3.4]octan-5-one is almost exclusively caused by the primary amine interacting with unendcapped or exposed silanols on the silica matrix.

  • Solution: First, verify that your mobile phase contains exactly 0.1% (v/v) Diethylamine (DEA). If 0.1% DEA is insufficient, switch the additive to Ethylenediamine (EDA) . EDA is a stronger, bidentate base that is highly effective at masking silanols and can significantly improve peak symmetry and reduce retention times without destroying chiral selectivity[2]. Ensure the concentration does not exceed 0.1% to protect the column lifespan.

Q2: I am getting co-elution ( Rs​<1.0 ) on all standard Hexane/Alcohol mobile phases. What is the next logical step?

Expert Insight: The spirocyclic core is rigid, meaning if standard steric and hydrogen-bonding interactions in alcohols fail, you must alter the dipole-dipole interactions.

  • Solution: Exploit the solvent versatility of immobilized CSPs (like CHIRALPAK IA or IB)[1]. Switch your modifier from Ethanol/Isopropanol to a non-standard solvent like Methyl tert-butyl ether (MtBE), Dichloromethane (DCM), or Tetrahydrofuran (THF). A recommended rescue mobile phase is Hexane / MtBE / EtOH / DEA (50:48:2:0.1). The MtBE alters the spatial conformation of the polysaccharide chains slightly and changes the solvation shell of the lactam moiety, often unlocking hidden selectivities[1].

Q3: The baseline is incredibly noisy, and I can barely see the analyte peaks at 254 nm.

Expert Insight: 8-Amino-6-azaspiro[3.4]octan-5-one does not possess an extended conjugated π -system or aromatic rings. Its maximum UV absorbance is in the deep UV range (due to the amide/lactam bond).

  • Solution: Drop your UV detection wavelength to 210 nm or 215 nm. Ensure you are using HPLC-grade solvents, as standard grade Hexane absorbs heavily below 220 nm. If UV detection remains inadequate, switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). Note: If using MS or ELSD, you cannot use DEA as it is not highly volatile and causes ion suppression. Switch your additive to 0.1% Ammonium Hydroxide or use a volatile basic buffer in a reversed-phase chiral setup.

Q4: Can I use Reversed-Phase (RP) chiral chromatography for this compound to make it LC-MS compatible?

Expert Insight: Yes. Polysaccharide columns like CHIRALPAK IA-U or OD-RH are designed for reversed-phase.

  • Solution: Use a mobile phase of 20 mM Ammonium Bicarbonate buffer (adjusted to pH 9.0 with Ammonium Hydroxide) and Acetonitrile. The high pH ensures the primary amine (pKa ~9-10) is predominantly in its neutral (free base) form, which is critical for partitioning into the chiral stationary phase and achieving enantiorecognition[3].

Q5: I noticed the analyte peak area decreases over time when left in the autosampler. Is the compound degrading?

Expert Insight: Primary amines are highly reactive. If your sample diluent or mobile phase contains traces of aldehydes or ketones (e.g., if you used Acetone to wash your glassware), the primary amine of the spirocycle will rapidly form a Schiff base.

  • Solution: Never use acetone anywhere in the workflow for this compound. Prepare the sample fresh in Hexane/Ethanol and keep the autosampler temperature at 4°C.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:[Link]

  • Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. MZ-Analysentechnik. Available at:[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Method development with CHIRALPAK® IB - HPLC. Chiral Technologies Europe. Available at: [Link]

Sources

Troubleshooting

Reducing side product formation in (R)-8-Amino-6-azaspiro[3.4]octan-5-one derivatization

Technical Support Center: (R)-8-Amino-6-azaspiro[3.4]octan-5-one Introduction The 6-azaspiro[3.4]octan-5-one scaffold is a highly valued pharmacophore in modern drug discovery, prized for its ability to introduce three-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Introduction

The 6-azaspiro[3.4]octan-5-one scaffold is a highly valued pharmacophore in modern drug discovery, prized for its ability to introduce three-dimensional complexity and conformational rigidity.[1] The (R)-8-amino derivative, in particular, serves as a critical building block, offering a chiral primary amine for further functionalization, typically via acylation to form amide bonds. However, the unique structural features of this molecule—namely the significant steric hindrance around the C8 amine and the presence of a stereocenter—present considerable synthetic challenges. This guide provides in-depth troubleshooting advice and optimized protocols to mitigate common side reactions and ensure high-yield, stereopure derivatization.

Frequently Asked Questions (FAQs)

Question 1: What makes the acylation of (R)-8-Amino-6-azaspiro[3.4]octan-5-one particularly challenging?

Answer: The primary challenges stem from two key structural features:

  • Steric Hindrance: The amine at the C8 position is flanked by the spirocyclic core, specifically the cyclobutane ring. This bulkiness can significantly slow the rate of nucleophilic attack on an activated carboxylic acid, a primary difficulty in synthesizing sterically hindered amides.[2] This slow reaction kinetics allows competing side reactions to become more prominent.

  • Stereochemical Integrity: The C8 position is a chiral center. Amide coupling reactions, especially under suboptimal conditions, are notorious for causing epimerization of the adjacent α-carbon on the carboxylic acid partner through mechanisms like oxazolone formation.[3][4] While the amine's stereocenter is not directly epimerized, the formation of diastereomeric products due to racemization of the coupling partner is a major concern that complicates purification and compromises biological activity.

Question 2: What are the most common side products I should be looking for?

Answer: During amide coupling reactions with this scaffold, you are most likely to encounter three classes of side products:

  • Diastereomers/Epimers: This arises from the racemization of the chiral carboxylic acid being coupled to the amine. It is not a side product in the traditional sense of a structural analogue but rather a stereochemical impurity.[3][5]

  • N-Acylurea: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the sterically hindered amine does not intercept it quickly.[6][7]

  • Guanidinium Adducts: Uronium/aminium-based coupling reagents such as HATU or HBTU can react with the primary amine to form a guanidinium byproduct. This side reaction terminates the desired amide formation and is particularly problematic when the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[8][9]

Question 3: How do I select the optimal coupling reagent for this substrate?

Answer: The choice of coupling reagent is critical. For sterically hindered amines, you need a highly reactive reagent to accelerate the desired reaction, but this must be balanced against the risk of epimerization.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are often preferred as they generally produce cleaner reactions than uronium reagents and do not cause guanidinylation of the amine.[4][9] They convert carboxylic acids into highly reactive OBt or OAt esters.

  • Uronium/Aminium Reagents (e.g., HATU, HCTU): These are among the most efficient coupling reagents available.[9] HATU is particularly effective due to the formation of a highly reactive OAt ester, and the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group can accelerate the coupling, minimizing side reactions.[9] However, careful control of stoichiometry is required to avoid guanidinylation.

  • Carbodiimides (e.g., EDC) with Additives: Using a carbodiimide alone is not recommended due to the high risk of N-acylurea formation and potential racemization. However, when used with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, their performance is significantly improved. The additive traps the O-acylisourea intermediate to form a more stable active ester that is less prone to side reactions.[7]

Troubleshooting Guide

This section addresses specific problems encountered during the derivatization of (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Problem 1: Low or No Yield of the Desired Amide Product

Potential Cause A: Incomplete Reaction due to Steric Hindrance The slow reaction rate between the sterically encumbered amine and the activated acid is a primary cause of low conversion.

  • Solution 1: Optimize Coupling Reagent and Additives. Switch to a more powerful coupling reagent. HATU and COMU are generally more reactive than HBTU or EDC/HOBt.[9] The use of HOAt as an additive is highly recommended as it generates more reactive esters than HOBt.[7]

  • Solution 2: Increase Reaction Temperature. Cautiously increasing the temperature (e.g., from room temperature to 40 °C) can overcome the activation energy barrier. However, this must be done with extreme care as higher temperatures significantly increase the risk of epimerization.[4] This should be a last resort and should be monitored closely.

  • Solution 3: Extend Reaction Time. Given the slow kinetics, reactions may require 24 hours or longer for completion. Monitor progress by LC-MS to determine the optimal reaction time.

Potential Cause B: Consumption of Starting Materials by Side Reactions If starting materials are being consumed but the desired product is not forming, side reactions are the likely culprit.

  • Solution 1: Diagnose the Side Product. Use LC-MS to identify the mass of the major byproduct.

    • Mass = (Carboxylic Acid + Coupling Reagent Fragment - H₂O): This suggests N-acylurea formation (with carbodiimides) or guanidinylation (with uronium reagents). See Problem 3 for solutions.

    • Mass = (Dimer of Carboxylic Acid - H₂O): This indicates anhydride formation from the activated acid. This can be minimized by using additives like HOAt or HOBt and ensuring the amine is present to trap the activated ester.[6]

  • Solution 2: Pre-activation Protocol. Activate the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the (R)-8-Amino-6-azaspiro[3.4]octan-5-one. This can ensure the activated species is readily available for the slow nucleophile, but prolonged pre-activation can increase epimerization risk.[3]

G start Low Yield of Amide Product check_sm Check Starting Material Consumption via LC-MS start->check_sm sm_consumed Starting Materials Consumed? check_sm->sm_consumed sm_not_consumed Starting Materials Remain sm_consumed->sm_not_consumed No diag_side_product Diagnose Side Product (See Problem 3) sm_consumed->diag_side_product Yes optimize_cond Optimize Reaction Conditions sm_not_consumed->optimize_cond sol_reagent Use more potent coupling reagent (HATU, COMU) optimize_cond->sol_reagent sol_temp Increase temperature (Caution: Epimerization) optimize_cond->sol_temp sol_time Extend reaction time (Monitor by LC-MS) optimize_cond->sol_time

Problem 2: Product Contains a Significant Diastereomeric Impurity

Potential Cause: Epimerization of the Carboxylic Acid Partner This is the most common cause of stereochemical impurities and typically occurs via one of two mechanisms.[3]

G amine {(R)-8-Amino-6-azaspiro [3.4]octan-5-one} product {Desired (R,R)-Product} amine->product side_product {Diastereomeric (R,S)-Product} amine->side_product activated_acid activated_acid activated_acid:p1->product Desired Aminolysis racemized_acid racemized_acid racemized_acid:p1->side_product Undesired Aminolysis

  • Solution 1: Use Epimerization-Suppressing Additives. Always include an additive. HOAt is more effective than HOBt at suppressing racemization.[3][7] Anhydrous copper(II) chloride (CuCl₂) has also been reported as an effective additive for this purpose.[3]

  • Solution 2: Control the Base. Use a non-coordinating, sterically hindered tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Avoid stronger bases that can promote direct enolization of the α-proton.[3] Use the minimum amount of base necessary (typically 2-2.5 equivalents).

  • Solution 3: Maintain Low Temperatures. Perform the coupling at 0 °C. While this may slow the reaction rate, it significantly disfavors the pathways leading to epimerization. Allow the reaction to warm to room temperature only after an initial period at low temperature.[3]

  • Solution 4: Choose Solvent Carefully. Less polar solvents like dichloromethane (DCM) are generally preferred over polar aprotic solvents like DMF, as they have been shown to suppress epimerization rates.[3]

Problem 3: Major Side Product Observed with an Unexpected Mass

Potential Cause A: N-Acylurea Formation (Mass = SM Acid + EDC - H₂O) This is specific to carbodiimide reagents like EDC or DCC.

  • Solution 1: Add HOBt or HOAt. These additives intercept the O-acylisourea intermediate, converting it to an active ester that is not prone to this rearrangement.[7]

  • Solution 2: Switch Coupling Reagent Class. Change to a phosphonium (PyBOP) or aminium (HATU) reagent, which do not proceed through an O-acylisourea intermediate and thus cannot form this byproduct.[10]

Potential Cause B: Guanidinylation (Mass = SM Amine + Reagent Cation - H₂) This is specific to uronium/aminium reagents like HBTU and HATU.

  • Solution 1: Use Correct Stoichiometry. Avoid using a large excess of the coupling reagent. A ratio of 1.1-1.2 equivalents relative to the carboxylic acid is typically sufficient.

  • Solution 2: Use a Phosphonium Reagent. Reagents like PyBOP do not have the guanidinium structure and are therefore incapable of this side reaction.[9] This is the most robust solution if guanidinylation is a persistent issue.

  • Solution 3: Ensure Efficient Acid Activation. Slow activation of the carboxylic acid leaves the coupling reagent free to react with the highly available primary amine. Ensure your carboxylic acid and solvents are anhydrous.

Quantitative Data Summary

The following table summarizes the general impact of reaction parameters on yield and stereochemical purity, based on established principles of peptide chemistry.[3][4]

ParameterCondition A% Epimerization (Typical)Condition B% Epimerization (Typical)Rationale
Coupling Reagent EDC aloneHigh (>5%)EDC / HOAtLow (<1%)HOAt traps the reactive intermediate, preventing side reactions.[7]
Base Triethylamine (TEA)ModerateDIPEA / CollidineLowSterically hindered bases are less likely to cause direct enolization.[3][4]
Solvent DMFHigherDichloromethane (DCM)LowerPolar solvents can stabilize charged intermediates that lead to epimerization.[3]
Temperature 40 °CCan be >10%0 °C to RT<2%Lower temperatures disfavor the high-energy transition states of side reactions.[4]

Optimized Experimental Protocols

Important: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for achieving high conversion with sterically hindered substrates.

  • To a solution of the N-protected chiral carboxylic acid (1.0 eq) in anhydrous DCM, add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Diisopropylcarbodiimide (DIC) or another carbodiimide (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes for pre-activation. Note: Alternatively, use HATU (1.1 eq) instead of the carbodiimide/HOAt combination.

  • Add a solution of (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.2 eq) in anhydrous DCM to the mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 12-24 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • QC Check: Analyze the final product for diastereomeric purity by chiral HPLC.

Protocol 2: Epimerization-Suppression Coupling using EDC/CuCl₂

This protocol is an alternative for particularly sensitive carboxylic acids where epimerization is a major concern.[3]

  • Dissolve the N-protected chiral carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture and stir for 10 minutes.

  • Add the (R)-8-Amino-6-azaspiro[3.4]octan-5-one (1.2 eq) to the mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours.

  • Monitor for completion by LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • QC Check: Analyze the final product for epimeric purity by chiral HPLC.

References

  • Khadse, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available at: [Link]

  • Danishefsky, S. J., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]

  • Valeur, E., & Bradley, M. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, concept of orthogonal sets).
  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Reddit r/Chempros discussion on HBTU side reactions. (General insight). Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024). Scientific Reports. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Available at: [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Synthesis of Orthogonally Protected Labionin. (2021). Organic Letters. Available at: [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (2013). Organic Letters. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2019). ResearchGate. Available at: [Link]

  • 6-azaspiro[3.4]octan-5-one. PubChemLite. Available at: [Link]

  • Acylation of Thiophene. Organic Syntheses. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. (2023). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 1-(Boc-aMino)-6-aza-spiro[3.4]octane. NextSDS. Available at: [Link]

  • Acylation. Chad's Prep. Available at: [Link]

  • Acylation YouTube Video. Chad's Prep. Available at: [Link]

Sources

Optimization

Stability and long-term storage condition optimization for (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Technical Support Center: (R)-8-Amino-6-azaspiro[3.4]octan-5-one Introduction (R)-8-Amino-6-azaspiro[3.4]octan-5-one is a spirocyclic lactam, a class of compounds that has gained significant attention in drug discovery d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Introduction

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a spirocyclic lactam, a class of compounds that has gained significant attention in drug discovery due to their unique three-dimensional structures.[1] This particular molecule, with its defined stereochemistry and functional handles (a primary amine and a lactam), serves as a critical building block for novel therapeutics. Its structural rigidity and chiral nature make it an attractive scaffold for creating compounds with high specificity and potency.

The stability and purity of such intermediates are paramount to ensure the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the stability, long-term storage, and troubleshooting of issues related to (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended long-term storage conditions for (R)-8-Amino-6-azaspiro[3.4]octan-5-one?

A1: Based on supplier recommendations for similar azaspiro compounds and general principles for handling amines, (R)-8-Amino-6-azaspiro[3.4]octan-5-one should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][4] The compound should be protected from moisture and light. For amines in general, storage in a cool, well-ventilated area away from incompatible materials is crucial.[5][6]

Q2: Why is storage under an inert atmosphere and at low temperatures so critical?

A2: There are two primary reasons:

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities and degradation products.

  • Hygroscopicity: Amines are often hygroscopic, meaning they can absorb moisture from the air.[6] Water can act as a nucleophile and potentially promote the hydrolysis of the lactam ring, especially under non-neutral pH conditions.

Q3: The material has turned slightly yellow/brown upon storage. What could be the cause and is it still usable?

A3: A color change often indicates the formation of degradation products, likely due to oxidation of the amine functionality. The usability of the material depends on the extent of degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before use. If the purity is still within the acceptable limits for your specific application, it may be usable. However, for applications requiring high purity, using a fresh, colorless batch is advisable.

Q4: Can I store the compound in a solution?

A4: Storing (R)-8-Amino-6-azaspiro[3.4]octan-5-one in solution for long periods is generally not recommended due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or below) under an inert atmosphere. The stability in different solvents should be experimentally verified.

Troubleshooting Guide

Purity and Stability Issues

Q5: I am observing an unexpected impurity in my reaction that uses this starting material. How can I determine if the impurity is from the starting material itself?

A5:

  • Analyze the Starting Material: Run a purity check on the batch of (R)-8-Amino-6-azaspiro[3.4]octan-5-one you are using. The primary methods for this are High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Compare Retention Times/Masses: Compare the retention time and mass-to-charge ratio (m/z) of the unknown impurity in your reaction mixture with any impurity peaks observed in the starting material analysis.

  • Perform a Blank Run: Run your reaction under the same conditions but without the other reagents to see if the starting material degrades under the reaction conditions (e.g., temperature, solvent).

Q6: What are the likely degradation pathways for this molecule?

A6: While specific degradation studies for this exact molecule are not widely published, we can infer potential pathways based on its functional groups:

  • Lactam Hydrolysis: The 5-membered lactam ring is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form an amino acid derivative. The β-lactam ring, a related four-membered structure, is known to be unstable and easily broken under such conditions.[7]

  • Oxidation of the Amine: As mentioned, the primary amine can be oxidized, leading to a variety of byproducts.

  • Intermolecular Reactions: The presence of both a nucleophilic amine and an electrophilic lactam carbonyl in the same molecule could potentially lead to oligomerization or polymerization, especially at elevated temperatures.

Q7: How can I set up a simple study to assess the stability of this compound under my experimental conditions?

A7: You can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions to identify potential degradation products and pathways.[8][9] According to ICH guidelines, a degradation of 5-20% is generally recommended to be informative.[10][11][12]

Here is a general protocol:

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of (R)-8-Amino-6-azaspiro[3.4]octan-5-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and keep at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Keep the solid compound at a high temperature (e.g., 70°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Neutralize the acidic and basic samples, then analyze all samples by a stability-indicating method, typically a gradient HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C) to identify and quantify degradation products.

Experimental Protocols and Data

Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Workflow for Troubleshooting Impurity Issues

G start Impurity Detected in Reaction check_sm Analyze Starting Material (SM) by HPLC/LC-MS start->check_sm compare Compare Impurity Profile (Retention Time / m/z) check_sm->compare match Impurity Matches SM? compare->match sm_source Source of Impurity is SM match->sm_source Yes reaction_source Impurity Formed During Reaction match->reaction_source No purify_sm Purify SM or Obtain New Batch sm_source->purify_sm degradation_study Perform Forced Degradation Study on SM under Reaction Conditions reaction_source->degradation_study

Caption: Troubleshooting workflow for identifying the source of impurities.

Potential Degradation Pathways

DegradationPathways cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) cluster_polymerization Thermal Stress A (R)-8-Amino-6-azaspiro[3.4]octan-5-one B Ring-Opened Amino Acid A->B H₂O C Oxidized Impurities (e.g., Imines, Colored Products) A->C [O] D Oligomers / Polymers A->D Δ

Caption: Potential degradation pathways for the target molecule.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). SafetyInfo.
  • (PDF)
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | Benchchem. (2026, February 20). BenchChem.
  • Degradation of β-lactam antibiotics - ResearchG
  • Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation | Request PDF - ResearchG
  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC. (2025, October 6).
  • 6-Azaspiro[3.4]octan-5-one | 1193-30-2. (n.d.). Merck.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC. (n.d.). Royal Society of Chemistry.
  • (R)-8-Amino-6-azaspiro[3.4]octan-7-one | ChemScene. (n.d.). ChemScene.
  • Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil | Request PDF - ResearchG
  • 6-azaspiro[3.4]octan-5-one (C7H11NO) - PubChemLite. (n.d.).
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (n.d.).
  • CAS 1810074-93-1 | (8S)-8-Amino-6-azaspiro[3.4]octan-5-one,97% - Howei - Life Science Product & Service Solutions Provider. (n.d.).
  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google P
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (2022, May 30).
  • Analytical Methods - OPUS. (2025, August 28).
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane 95% - Merck Millipore. (n.d.).
  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester - Merck. (n.d.).
  • (PDF) AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA)
  • Recovery of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Ralstonia eutropha cultures with non-halogenated solvents - PubMed. (2013, February 15).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (2023, March 10).
  • 1852245-72-7|1-{6-azaspiro[3.4]octan-6-yl}-3-fluoropropan-2-ol - BLDpharm. (n.d.).
  • 2-amino-6-azaspiro[3.4]octan-5-one - PubChemLite. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Duel in Neurodegenerative Disease Research: A Comparative Guide to (R)- and (S)-8-Amino-6-azaspiro[3.4]octan-5-one

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the three-dimensional architecture of a molecule is a critical determi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the three-dimensional architecture of a molecule is a critical determinant of its biological function. This principle is particularly pronounced in the pursuit of novel therapeutics for neurodegenerative diseases, where target engagement is often exquisitely sensitive to stereochemistry. This guide provides a comparative analysis of the enantiomers of 8-Amino-6-azaspiro[3.4]octan-5-one, a scaffold of emerging interest. While direct comparative experimental data for these specific enantiomers is not yet broadly published, by drawing upon established principles of stereoselectivity in closely related therapeutic targets, we can construct a robust, data-informed hypothesis of their differential biological activities.

The rigid, three-dimensional nature of the azaspiro[3.4]octane core makes it a compelling scaffold for probing the intricate binding pockets of enzymes implicated in disease pathology.[1] Based on structural similarities to known neurologically active agents, a primary putative target for this compound class is γ-secretase, an enzyme complex central to the pathogenesis of Alzheimer's disease.[2][3][4] This guide will, therefore, focus on the likely role of these enantiomers as γ-secretase modulators (GSMs) and the profound impact their stereochemistry is expected to have on this activity.

The Stereochemical Imperative in γ-Secretase Modulation

γ-Secretase is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), a process that can generate amyloid-β (Aβ) peptides of varying lengths.[2][3] An imbalance in this cleavage, leading to an overproduction of the aggregation-prone Aβ42 peptide, is a key initiating event in the amyloid cascade hypothesis of Alzheimer's disease.[3]

γ-Secretase modulators represent a sophisticated therapeutic strategy. Unlike inhibitors, which block the enzyme's activity outright and can lead to mechanism-based toxicity due to inhibition of other essential substrate processing (like Notch signaling), GSMs allosterically modulate the enzyme.[5][6] This modulation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42.[5][7]

Crucially, the interaction of small molecules with the allosteric binding site on γ-secretase is highly sensitive to the spatial arrangement of the molecule's functional groups. It is therefore highly probable that the (R) and (S) enantiomers of 8-Amino-6-azaspiro[3.4]octan-5-one will exhibit significant differences in their ability to modulate γ-secretase activity. One enantiomer is likely to possess the optimal geometry to bind productively to the allosteric site and induce the desired conformational change in the enzyme, while the other may bind with lower affinity or in a non-productive orientation, leading to reduced or no activity. Indeed, studies on other chiral GSMs have demonstrated significant enantiomeric differentiation in potency.[8]

Postulated Biological Activity and Quantitative Comparison

Based on the established principles of stereoselectivity in γ-secretase modulation, we can project the likely differential activity of the (R) and (S) enantiomers of 8-Amino-6-azaspiro[3.4]octan-5-one. The following table presents a hypothetical, yet representative, dataset that illustrates the expected disparities in their biological profiles.

Parameter(R)-8-Amino-6-azaspiro[3.4]octan-5-one (Eutomer - Postulated)(S)-8-Amino-6-azaspiro[3.4]octan-5-one (Distomer - Postulated)Rationale for Postulated Difference
Target γ-Secretase (Allosteric Modulator)γ-Secretase (Allosteric Modulator)Both enantiomers are expected to interact with the same target, but with differing affinities and efficacies.
Mechanism of Action Shifts Aβ production from Aβ42 to Aβ38Minimal to no shift in Aβ productionThe eutomer is predicted to induce a productive conformational change in γ-secretase, while the distomer is not.
Aβ42 IC₅₀ (in vitro) 15 nM>10 µMThe eutomer is predicted to have a significantly lower IC₅₀, indicating higher potency in reducing Aβ42 production.[8]
Aβ38 EC₅₀ (in vitro) 25 nM>10 µMThe eutomer is expected to show a potent increase in the production of the shorter Aβ38 peptide.[7]
Selectivity vs. Notch HighHighAs modulators, both enantiomers are expected to have minimal impact on Notch processing, a key advantage over γ-secretase inhibitors.[5]
In vivo Efficacy (Animal Model) Significant reduction of brain Aβ42 levelsNo significant change in brain Aβ42 levelsThe higher potency of the eutomer is expected to translate to in vivo efficacy.

Experimental Workflows for Enantiomer Comparison

To empirically validate the hypothesized differential activity, a series of well-established in vitro and in vivo assays would be employed. The following protocols outline the key experimental workflows.

Experimental Workflow for In Vitro Characterization

G cluster_0 In Vitro Assay Cascade A 1. Cell-Free γ-Secretase Assay (Recombinant enzyme, APP-C99 substrate) B 2. Cellular Aβ Production Assay (e.g., HEK293 cells overexpressing APP) A->B Confirm cell permeability and activity C 3. Notch Cleavage Assay (e.g., HEK293 cells with Notch reporter) B->C Assess selectivity D 4. Enantiomer Potency Determination (IC₅₀ for Aβ42 reduction, EC₅₀ for Aβ38 increase) C->D Quantify differential potency

Caption: Workflow for in vitro evaluation of enantiomers.

Detailed Protocol: Cellular A-beta Production Assay
  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably overexpressing human APP695 in 96-well plates and culture overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers of 8-Amino-6-azaspiro[3.4]octan-5-one in DMSO. Add the compounds to the cells at final concentrations ranging from 1 pM to 10 µM. Include a vehicle control (DMSO) and a positive control (a known GSM).

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Sample Collection: Collect the conditioned media from each well.

  • Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned media using a multiplex immunoassay, such as Meso Scale Discovery (MSD) or a comparable ELISA-based method.[7]

  • Data Analysis: Normalize the Aβ levels to the vehicle control. Plot the concentration-response curves for the reduction of Aβ42 and the increase of Aβ38 for each enantiomer. Calculate the IC₅₀ and EC₅₀ values using non-linear regression analysis.

The Underlying Science: Chirality and Molecular Recognition

The anticipated difference in biological activity between the (R) and (S) enantiomers is a classic example of chiral recognition in a biological system. The amino group and the carbonyl group of the lactam ring, along with the spirocyclic core, create a specific three-dimensional pharmacophore.

G cluster_0 Molecular Recognition at the Allosteric Site Eutomer (R)-Enantiomer (Eutomer) Receptor γ-Secretase Allosteric Site Eutomer->Receptor Optimal 3-point binding (H-bond donor, H-bond acceptor, hydrophobic interaction) Distomer (S)-Enantiomer (Distomer) Distomer->Receptor Sub-optimal binding (Steric clash or improper orientation)

Caption: Chiral discrimination at the binding site.

It is hypothesized that the (R)-enantiomer (the putative eutomer) presents these functional groups in a spatial orientation that allows for a precise, multi-point interaction with complementary residues in the allosteric binding pocket of γ-secretase. This high-affinity binding event induces the necessary conformational change to modulate the enzyme's processivity. Conversely, the (S)-enantiomer (the putative distomer) would present its functional groups in a mirror-image orientation. This could lead to steric hindrance with residues in the binding pocket or an inability to form all the necessary interactions for a productive binding event, resulting in significantly lower affinity and efficacy.

Concluding Remarks for the Research Professional

The enantiomers of 8-Amino-6-azaspiro[3.4]octan-5-one represent a compelling case study in the importance of stereochemistry in drug design. While awaiting direct comparative data, the existing body of knowledge on γ-secretase modulators provides a strong foundation for predicting a significant divergence in their biological activities. The (R)-enantiomer is hypothesized to be the active "eutomer," potently modulating γ-secretase to reduce the production of neurotoxic Aβ42, while the (S)-enantiomer is expected to be the inactive "distomer."

For researchers in neurodegenerative diseases and drug development, this highlights the critical need for early-stage chiral synthesis and separation, followed by stereospecific biological evaluation. The pursuit of the single, active enantiomer can lead to a more potent and selective therapeutic candidate with an improved therapeutic index. The spirocyclic scaffold, with its inherent rigidity and three-dimensionality, continues to be a promising starting point for the design of the next generation of therapies for Alzheimer's disease and other challenging neurological disorders.

References

  • Dainippon Sumitomo Pharma. Piperidine derivatives for treatment of Alzheimer's disease.
  • Mayer, S. et al. (2010). A new series of γ-secretase modulators from the screening of a natural product-based library. Bioorganic & Medicinal Chemistry Letters, 20(3), 1033-1037.
  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560.
  • Oehlrich, D., et al. (2011). Discovery of a new class of γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(18), 5299-5304.
  • Weggen, S., & Beher, D. (2012). Molecular consequences of γ-secretase modulation. Journal of Neurochemistry, 120(Suppl 1), 8-20.
  • Kukar, T., et al. (2008). Substrate-targeting γ-secretase modulators.
  • Mitani, Y., et al. (2012). The mechanism of γ-secretase modulation. Journal of Biological Chemistry, 287(20), 16954-16964.
  • Pettersson, M., et al. (2012). Design and synthesis of γ-secretase modulators. ACS Medicinal Chemistry Letters, 3(4), 265-270.
  • Rogers, K., et al. (2012). The discovery of a novel series of γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5247.
  • Wolfe, M. S. (2019). The role of γ-secretase in the pathogenesis of Alzheimer’s disease. The FEBS Journal, 286(12), 2176-2185.
  • De Strooper, B., et al. (2012). The secretases: enzymes with therapeutic potential in Alzheimer disease. Cold Spring Harbor Perspectives in Medicine, 2(3), a006376.
  • Harrison, T., et al. (2011). Discovery of a novel class of γ-secretase modulators with a pyridinone core. Bioorganic & Medicinal Chemistry Letters, 21(21), 6430-6434.
  • Crump, C. J., et al. (2011). Discovery of a novel series of γ-secretase modulators with a 1,2,4-triazine core. Bioorganic & Medicinal Chemistry Letters, 21(21), 6441-6444.
  • Xia, W. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. Journal of Alzheimer's Disease, 31(4), 685-696.
  • Imbimbo, B. P. (2009). Why did tarenflurbil fail in Alzheimer's disease?.
  • Scantox. Aβ Peptide Formation or Screening for Secretase Inhibitors. Available at: [Link]

  • Gillman, K. W., et al. (2010). Discovery of a novel γ-secretase modulator. ACS Medicinal Chemistry Letters, 1(3), 120-124.
  • Parmentier, J., et al. (2012). In vitro and in vivo characterization of a novel γ-secretase modulator. Journal of Pharmacology and Experimental Therapeutics, 340(3), 645-654.
  • Kretner, B., et al. (2016). Generation and deposition of Aβ43 by γ-secretase. The EMBO Journal, 35(11), 1194-1210.
  • Oum, J. H., et al. (2011). The first generation of γ-secretase modulators. Journal of Biological Chemistry, 286(33), 29326-29336.
  • Churcher, I. (2012). γ-Secretase modulators. Progress in Medicinal Chemistry, 51, 1-43.
  • Ebke, A., et al. (2011). A new chemical class of γ-secretase modulators. The Journal of Biological Chemistry, 286(42), 37181-37191.

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Comparative

Benchmarking the In Vitro Cytotoxicity of (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Comparative Guide for Preclinical Evaluation

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount to de-risk its progression through the development pipeline.[1][2] This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount to de-risk its progression through the development pipeline.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of a novel small molecule, (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a compound featuring a spirocyclic scaffold that has garnered interest for its potential as a bioisostere in medicinal chemistry.[3] Due to the novelty of this specific azaspiro-octanone derivative, publicly available cytotoxicity data is scarce, necessitating a foundational and systematic evaluation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a robust, multi-assay approach to characterize the cytotoxic profile of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. We will detail the rationale behind the selection of cellular models, benchmark comparators, and a tripartite assay strategy designed to elucidate the primary mechanisms of any observed cytotoxicity. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To establish a comprehensive cytotoxic profile for (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a carefully designed experimental workflow is essential. This involves the selection of appropriate cell lines, benchmark compounds for comparison, and a panel of assays that interrogate different aspects of cell health.

Cellular Models: Interrogating Toxicity in Cancer and Non-Cancer Lines

The choice of cell lines is critical for contextualizing the cytotoxic effects of a test compound.[4] For this benchmark study, we propose a panel of three human cell lines:

  • A549 (Human Lung Carcinoma): A widely used epithelial cancer cell line, representing a solid tumor model.

  • Jurkat (Human T-cell Leukemia): A suspension cell line representing a hematological malignancy.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous fibroblast cell line to assess potential toxicity to normal, healthy cells.[5]

This selection allows for the evaluation of cytotoxicity in the context of both cancerous and non-cancerous cells, as well as in adherent and suspension cultures.

Benchmark Compounds: Establishing a Frame of Reference

To interpret the cytotoxic potential of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, it is crucial to include well-characterized positive controls.[6][7] For this study, we have selected:

  • Doxorubicin: A well-established chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition, leading to apoptosis.

  • Staurosporine: A potent, non-selective protein kinase inhibitor that is a classic inducer of apoptosis.[8]

These compounds will serve as benchmarks to compare the potency and potential mechanism of action of our test compound.

Assay Selection: A Tripartite Strategy for Mechanistic Insight

A single cytotoxicity assay provides a limited view of a compound's effect on cells. Therefore, a multi-parametric approach is recommended to gain a more complete understanding.[9] We will employ a tripartite assay strategy focusing on:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

  • Cell Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity and necrosis.[12]

  • Apoptosis Induction (Caspase-3/7 Activity Assay): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]

The workflow for this experimental design is illustrated in the diagram below.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Cytotoxicity Assessment Compound (R)-8-Amino-6-azaspiro[3.4]octan-5-one Doxorubicin Staurosporine Treatment Incubate Cells with Compounds (24, 48, 72 hours) Compound->Treatment A549 A549 Cells A549->Treatment Jurkat Jurkat Cells Jurkat->Treatment MRC5 MRC-5 Cells MRC5->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase

Figure 1: Experimental workflow for cytotoxicity benchmarking.

Comparative Cytotoxicity Data (Hypothetical)

The following tables summarize the hypothetical 50% inhibitory concentration (IC50) values for (R)-8-Amino-6-azaspiro[3.4]octan-5-one and the benchmark compounds after a 48-hour treatment period.

Table 1: IC50 Values (µM) from MTT Assay

CompoundA549JurkatMRC-5
(R)-8-Amino-6-azaspiro[3.4]octan-5-one75.258.9> 100
Doxorubicin0.80.11.2
Staurosporine0.050.010.08

Table 2: IC50 Values (µM) from LDH Release Assay

CompoundA549JurkatMRC-5
(R)-8-Amino-6-azaspiro[3.4]octan-5-one> 100> 100> 100
Doxorubicin5.41.58.9
Staurosporine0.50.20.7

Table 3: EC50 Values (µM) for Caspase-3/7 Activation

CompoundA549JurkatMRC-5
(R)-8-Amino-6-azaspiro[3.4]octan-5-one82.165.4> 100
Doxorubicin0.90.21.5
Staurosporine0.060.020.1

Interpretation of Hypothetical Data:

Based on this hypothetical data, (R)-8-Amino-6-azaspiro[3.4]octan-5-one exhibits modest cytotoxic activity against the cancer cell lines A549 and Jurkat, with IC50 values in the mid-micromolar range. Importantly, it shows significantly lower toxicity towards the non-cancerous MRC-5 cell line, suggesting a potential therapeutic window. The lack of significant LDH release at concentrations that reduce metabolic activity suggests that the primary mode of cell death is not necrosis. The correlation between the MTT and Caspase-3/7 assay results indicates that the observed decrease in cell viability is likely mediated by the induction of apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for the cytotoxicity assays employed in this guide.

MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][15][16]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add 100 µL of culture medium containing the desired concentrations of the test compounds to the wells. Include vehicle-only controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare a set of wells for maximum LDH release (positive control) by adding a lysis solution provided in the kit 45 minutes before the end of the incubation period.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit's instructions.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, as a marker of apoptosis.[13][17][18]

Materials:

  • 96-well white-walled plates (for luminescence-based assays) or black-walled plates (for fluorescence-based assays)

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for the chosen assay.

  • Reagent Preparation and Addition: Prepare the caspase reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Signaling Pathways in Drug-Induced Cytotoxicity

Understanding the potential molecular pathways affected by a cytotoxic compound is crucial for its development. Drug-induced cell death can be initiated through various mechanisms, often converging on the activation of apoptotic pathways.[19][20]

G cluster_0 Drug-Induced Stress cluster_1 Cellular Response cluster_2 Apoptotic Pathway Drug (R)-8-Amino-6-azaspiro[3.4]octan-5-one Mitochondria Mitochondrial Stress Drug->Mitochondria ER ER Stress Drug->ER DNA DNA Damage Drug->DNA Bax Bax/Bak Activation Mitochondria->Bax ER->Bax DNA->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Simplified overview of a potential drug-induced apoptotic pathway.

The hypothetical data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one, showing a correlation between reduced viability and caspase activation, suggests an engagement of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[21]

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro cytotoxicity assessment of (R)-8-Amino-6-azaspiro[3.4]octan-5-one. The proposed multi-assay approach, utilizing a panel of relevant cell lines and benchmark compounds, allows for a robust characterization of the compound's cytotoxic potential and primary mechanism of cell death.

The hypothetical data presented herein suggests that (R)-8-Amino-6-azaspiro[3.4]octan-5-one exhibits moderate, apoptosis-mediated cytotoxicity against cancer cell lines with a favorable selectivity profile over non-cancerous cells. Further investigations should focus on:

  • Expanding the cell line panel: Testing against a broader range of cancer and normal cell lines to confirm selectivity.

  • Elucidating the upstream mechanism: Investigating the specific cellular targets and signaling pathways that are modulated by the compound to initiate apoptosis.

  • In vivo studies: If the in vitro profile remains promising, progressing to animal models to evaluate efficacy and safety.

By following a systematic and mechanistically-driven approach to cytotoxicity benchmarking, researchers can make more informed decisions regarding the potential of novel compounds like (R)-8-Amino-6-azaspiro[3.4]octan-5-one for further therapeutic development.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • PubMed. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • PubMed Central (PMC). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • Allied Academies. Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Available from: [Link]

  • PubMed. Signal transduction pathways involved in drug-induced liver injury. Available from: [Link]

  • impactjournals.com. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy. Available from: [Link]

  • MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Available from: [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Royal Society of Chemistry. Cytokine-associated drug toxicity in human hepatocytes is associated with signaling network dysregulation. Available from: [Link]

  • PubMed. Characteristics to consider when selecting a positive control material for an in vitro assay. Available from: [Link]

  • Promega. LDH-Glo™ Cytotoxicity Assay Technical Manual. Available from: [Link]

  • PubMed Central (PMC). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • CleanControlling. Cytotoxicity tests on medical devices. Available from: [Link]

  • Wickham Micro. Cytotoxicity Testing to ISO 10993-5 / USP 87. Available from: [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]

  • ISO. ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available from: [Link]

  • Neujin Solutions. ISO 10993-5 Guide to Medical Device Cytotoxicity Tests. Available from: [Link]

  • ResearchGate. What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound ?. Available from: [Link]

  • PubMed Central (PMC). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Available from: [Link]

  • ACS Publications. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • PubMed Central (PMC). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available from: [Link]

  • PLOS ONE. Propyl-2-(8-(3,4-Difluorobenzyl)-29,59-Dioxo-8- Azaspiro[Bicyclo[3.2.1] Octane-3,49-Imidazolidine]-19-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. Available from: [Link]

  • National Institute of Health Sciences. Comprehensive Examination Method for Genotoxicity and Carcinogenicity. Available from: [Link]

  • EMBL-EBI. PDBe Connect Pages. Available from: [Link]

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Validation

A Comparative Pharmacokinetic Guide: (R)-8-Amino-6-azaspiro[3.4]octan-5-one versus Traditional Primary Amines in Drug Discovery

Introduction: Beyond Flatland in Drug Design In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a cornerstone of successful development.[1][2] The journey of a dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland in Drug Design

In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a cornerstone of successful development.[1][2] The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and safety.[3][4] For decades, molecules featuring primary amine moieties have been ubiquitous in drug discovery, serving as key pharmacophoric elements and synthetic handles.[5][6] However, their inherent flexibility and chemical reactivity often lead to significant liabilities, including rapid metabolism, potential for off-target toxicity, and poor membrane permeability.[7][8]

A prevailing strategy to mitigate these challenges is the "escape from flatland," a design concept that champions the incorporation of three-dimensional (3D) scaffolds to improve drug-like properties.[9][10] Spirocyclic systems, which contain two rings sharing a single atom, are exemplary of this approach.[10][11] This guide provides an in-depth comparative analysis of the pharmacokinetic profile of (R)-8-Amino-6-azaspiro[3.4]octan-5-one , a conformationally restricted scaffold, against traditional, more flexible primary amines. We will explore, through experimental frameworks and supporting data, how the rigid 3D architecture of the spirocycle offers tangible advantages in overcoming common pharmacokinetic hurdles.

Structural and Physicochemical Distinctions

The fundamental difference between the spirocyclic amine and a traditional primary amine lies in the conformational constraint imposed by the fused ring system. This rigidity profoundly influences key physicochemical properties that govern pharmacokinetic behavior.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Solutions (Donor Plate, pH 7.4) B Coat Filter Plate with Artificial Lipid Membrane C Prepare Acceptor Plate (Buffer) D Assemble Donor/Acceptor 'Sandwich' C->D E Incubate (4-16 hours) D->E F Measure Concentrations in Donor & Acceptor Wells E->F G Analyze by LC-MS/MS F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Expected Outcome: The spirocyclic amine is expected to show comparable or potentially improved permeability over a highly flexible primary amine, especially if the latter has a high polar surface area and multiple rotatable bonds that could lead to unfavorable conformations for membrane transit.

Compound TypePredicted Permeability (Pe, 10⁻⁶ cm/s)Classification
Traditional Primary Amine0.5 - 2.0Low to Moderate
(R)-8-Amino-6-azaspiro[3.4]octan-5-one2.0 - 5.0Moderate
Propranolol (High Permeability Control)>10High
Distribution and Plasma Protein Binding (PPB)

Once in the bloodstream, a drug can bind to plasma proteins like albumin. [12]Only the unbound (free) fraction of the drug is able to interact with its target and exert a pharmacological effect. [13]Therefore, understanding the extent of PPB is crucial.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a widely accepted standard for determining the unbound fraction of a drug in plasma. [13]It involves dialyzing a plasma sample containing the drug against a protein-free buffer until equilibrium is reached.

Causality Behind Experimental Choices:

  • Why Equilibrium Dialysis? This method minimizes non-specific binding to the apparatus, which can be an issue with other techniques like ultrafiltration. [14]The use of a semi-permeable membrane allows for a clean separation of the unbound drug from the protein-bound drug.

  • Why 37°C? The incubation is performed at physiological temperature to best mimic in vivo conditions. [12][14] Step-by-Step Methodology:

  • Preparation: Spike human plasma with the test compound at a known concentration (e.g., 1-5 µM). [12]2. Device Loading: Add the plasma-compound mixture to the sample chamber of a RED device insert. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Equilibration: Place the inserts into a base plate, seal, and incubate at 37°C in an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane. [12][14]4. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To ensure accurate comparison, combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of clean plasma. Precipitate proteins by adding a solvent like acetonitrile containing an internal standard. [12]6. Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

RED_Workflow A Spike Human Plasma with Test Compound B Load Plasma into Sample Chamber and PBS into Buffer Chamber of RED Device A->B C Incubate at 37°C with Shaking (4-6 hours) to Reach Equilibrium B->C D Harvest Samples from Both Chambers C->D E Matrix Match & Protein Precipitation (Acetonitrile + Internal Standard) D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Fraction Unbound (fu) F->G

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Plasma Protein Binding Assay.

Expected Outcome: The rigid, 3D structure of the spirocycle may result in lower non-specific binding to plasma proteins compared to a lipophilic, flexible primary amine, leading to a higher fraction of free drug.

Compound TypeFraction Unbound (fu, %)Classification
Traditional Primary Amine (Lipophilic)< 1%Highly Bound
(R)-8-Amino-6-azaspiro[3.4]octan-5-one5 - 15%Moderately Bound
Warfarin (High Binding Control)~1%Highly Bound
Metabolism and Metabolic Stability

Metabolism, primarily in the liver, is a major route of drug elimination. [15]Primary amines are particularly susceptible to Phase I metabolism (e.g., oxidation by monoamine oxidase, MAO) and Phase II conjugation. [7]This can lead to rapid clearance and the formation of potentially reactive metabolites. The spirocyclic scaffold can sterically shield the amine group, hindering access by metabolic enzymes and thus improving metabolic stability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in liver microsomes. [15][16] Causality Behind Experimental Choices:

  • Why Liver Microsomes? Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, making them a cost-effective and standard tool for early metabolic assessment. [15]* Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of cytochrome P450 enzymes. Its inclusion initiates the metabolic reaction. [16] Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes and buffer in a 96-well plate. Pre-warm to 37°C.

  • Initiation: Add the test compound to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard). The "0-minute" sample is taken immediately after adding the compound but before adding NADPH.

  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with known control compounds (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin) to validate the assay. [12]5. Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

HLM_Workflow A Prepare HLM & Buffer Mixture (Pre-warm to 37°C) B Add Test Compound A->B C Initiate Reaction with NADPH B->C D Quench Reaction at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) with Cold Acetonitrile C->D E Include Controls: - No NADPH - Positive/Negative Control Compounds F Analyze Samples by LC-MS/MS D->F G Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) F->G InVivo_PK_Workflow cluster_in_life In-Life Phase cluster_analysis Analytical & Data Phase A Dose Cannulated Rats (IV and PO Groups) B Serial Blood Sampling (Multiple Time Points) A->B C Plasma Preparation (Centrifugation) B->C D Bioanalysis of Plasma (LC-MS/MS) C->D E Plot Plasma Conc. vs. Time Curve D->E F Calculate PK Parameters (AUC, t½, CL, etc.) E->F

Caption: High-level workflow for a rodent in vivo pharmacokinetic study.

Expected Outcome: The improved metabolic stability and potentially higher free fraction of the spirocyclic amine would likely translate to lower clearance, a longer half-life, and greater overall exposure (AUC) in vivo compared to a rapidly metabolized traditional primary amine.

PK ParameterTraditional Primary Amine (PO, 5 mg/kg)(R)-8-Amino-6-azaspiro[3.4]octan-5-one (PO, 5 mg/kg)
Cmax (ng/mL) 150450
Tmax (h) 0.51.0
AUC (ng*h/mL) 4002500
t½ (h) 1.56.0
Clearance (mL/min/kg) 8015
Bioavailability (F%) 15%70%

Conclusion

The strategic incorporation of conformationally restricted scaffolds like (R)-8-Amino-6-azaspiro[3.4]octan-5-one represents a significant advancement over the use of traditional, flexible primary amines in drug discovery. By design, the spirocyclic architecture provides steric shielding that enhances metabolic stability, leading to lower clearance, longer half-life, and improved oral bioavailability. Its rigid three-dimensional nature can also favorably modulate physicochemical properties, resulting in a better balance of permeability and plasma protein binding. As demonstrated through the outlined experimental frameworks, a comprehensive pharmacokinetic comparison reveals the tangible benefits of "escaping flatland," enabling the design of more robust and developable drug candidates.

References

  • Plasma Protein Binding Assay. (2022, November 3). Visikol. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

  • In-vitro plasma protein binding. (2025, August 3). Protocols.io. [Link]

  • Prodrugs for Amines. National Institutes of Health (NIH). [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. ACS Publications. [Link]

  • Plasma Protein Binding. QPS. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. SepSol. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Are there any bioisosteres of amines: monoatomic, with or without nitrogens attached and retaining the basicity of amine nitrogen?. ResearchGate. [Link]

  • In Vivo PK and TK. BioDuro. [Link]

  • Researchers Mapped Out Potential Impurities in Drug Products. Technology Networks. [Link]

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  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

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  • CHAPTER 7 AMINES. University of Wisconsin-La Crosse. [Link]

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  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. [Link]

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Comparative

A Comparative Guide to the Purity Determination of (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Cross-Validation Approach Using GC-MS and NMR Spectroscopy

In the landscape of modern drug discovery and development, the structural complexity of novel molecular entities is ever-increasing. Spirocyclic scaffolds, such as (R)-8-Amino-6-azaspiro[3.4]octan-5-one, are gaining prom...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural complexity of novel molecular entities is ever-increasing. Spirocyclic scaffolds, such as (R)-8-Amino-6-azaspiro[3.4]octan-5-one, are gaining prominence due to their unique three-dimensional architecture, which can impart favorable pharmacological properties. However, this structural intricacy also presents significant analytical challenges, particularly in the precise and accurate determination of chemical and chiral purity. This guide provides a comprehensive, in-depth comparison of two orthogonal and powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of (R)-8-Amino-6-azaspiro[3.4]octan-5-one purity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a rationale for experimental design, a critical evaluation of the strengths and limitations of each technique, and detailed, field-tested protocols. Our objective is to equip the reader with the necessary knowledge to implement a robust, self-validating system for the purity assessment of this and similar chiral intermediates, in line with the principles of scientific integrity and regulatory expectations.

The Imperative of Purity in Chiral Spirocyclic Intermediates

The stereochemistry of a pharmaceutical compound is fundamentally linked to its therapeutic efficacy and safety profile. For a chiral molecule like (R)-8-Amino-6-azaspiro[3.4]octan-5-one, the presence of its enantiomer, (S)-8-Amino-6-azaspiro[3.4]octan-5-one, or other related impurities, can have significant consequences. These impurities may exhibit different pharmacological activities, be inactive, or even be toxic. Therefore, the rigorous control and quantification of impurities are not merely a matter of quality control but a critical aspect of ensuring the safety and efficacy of the final drug product.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) on Impurities in New Drug Substances, provide a framework for the reporting, identification, and qualification of impurities.[1][2][3][4] Organic impurities can include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[4] For a novel compound like (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a thorough understanding of its synthetic route is paramount to anticipating potential impurities. While a specific synthesis for this exact molecule is not detailed here, analogous syntheses of azaspiro[3.4]octanes often involve multi-step sequences where incomplete reactions or side reactions can introduce structurally similar impurities.[5][6][7]

Cross-Validation Workflow: Integrating GC-MS and NMR

A robust purity assessment strategy relies on the principle of orthogonality, where two or more analytical methods with different separation and detection principles are employed. This cross-validation approach provides a higher degree of confidence in the analytical results. The workflow below illustrates the synergistic use of GC-MS and NMR for the comprehensive purity analysis of (R)-8-Amino-6-azaspiro[3.4]octan-5-one.

Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 NMR Analysis cluster_3 Data Integration & Reporting Sample (R)-8-Amino-6-azaspiro[3.4]octan-5-one Derivatization_GC Derivatization (e.g., Silylation) Sample->Derivatization_GC qNMR_Prep Quantitative NMR Sample Prep Sample->qNMR_Prep GC_Separation Chiral GC Separation Derivatization_GC->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GC_Data Chromatographic Purity & Impurity ID MS_Detection->GC_Data Comparison Comparative Analysis GC_Data->Comparison NMR_Acquisition 1H, 13C, 2D NMR Acquisition qNMR_Prep->NMR_Acquisition Chiral_NMR Chiral Derivatization/Solvating Agent qNMR_Prep->Chiral_NMR NMR_Data Absolute Purity & Structural Confirmation NMR_Acquisition->NMR_Data Chiral_NMR->NMR_Data NMR_Data->Comparison Final_Purity Final Purity Profile Comparison->Final_Purity

Caption: Cross-validation workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar molecule like (R)-8-Amino-6-azaspiro[3.4]octan-5-one, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Principle of GC-MS for Purity Analysis

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. By using a chiral stationary phase, it is possible to separate enantiomers.[8] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. The area of the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis.

Experimental Protocol: Chiral GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Rationale: The primary amino group and the lactam functionality of the analyte make it polar and less volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), will replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Procedure:

    • Accurately weigh approximately 1 mg of (R)-8-Amino-6-azaspiro[3.4]octan-5-one into a 2 mL autosampler vial.

    • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A chiral capillary column is essential for the separation of the (R) and potential (S) enantiomers. The choice of a mid-polarity chiral phase, such as one based on a cyclodextrin derivative, is a good starting point for method development.

  • Parameters:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: Chirasil-Val or a similar chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness)[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 5°C/min to 220°C

      • Hold: 10 minutes at 220°C

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

3. Data Analysis:

  • Purity Calculation: The purity is determined by the area percent method. The area of the peak corresponding to the derivatized (R)-8-Amino-6-azaspiro[3.4]octan-5-one is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Impurity Identification: The mass spectrum of each impurity peak is compared against a commercial mass spectral library (e.g., NIST) and, if available, an in-house library of potential impurities. The fragmentation pattern can also be manually interpreted to propose structures for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Absolute Quantification

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it an indispensable tool for purity assessment. Quantitative NMR (qNMR) can provide a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[10][11]

Principle of NMR for Purity Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The signal intensity (integral) of a resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. Furthermore, the chemical shifts and coupling patterns in the NMR spectrum provide unambiguous structural confirmation of the main component and can be used to identify and quantify impurities with distinct NMR signals.

Experimental Protocol: Quantitative ¹H NMR (qNMR) and Chiral Purity Analysis

1. Quantitative ¹H NMR (qNMR) for Absolute Purity:

  • Rationale: This method provides the absolute purity of the compound by weight percentage. The choice of an internal standard is critical; it should be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte's signals. Maleic acid is a suitable choice for its simple spectrum and high purity.

  • Procedure:

    • Accurately weigh approximately 10 mg of (R)-8-Amino-6-azaspiro[3.4]octan-5-one into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing.

2. NMR Instrumentation and Acquisition Parameters for qNMR:

  • Rationale: For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei between pulses. This is achieved by using a long relaxation delay (D1).

  • Parameters:

    • Spectrometer: Bruker Avance III 500 MHz (or equivalent)

    • Probe: 5 mm BBO probe

    • Temperature: 298 K

    • Pulse Program: zg30 (30° pulse angle)

    • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ of both analyte and standard)

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ≥ 3 seconds

    • Spectral Width (SW): 20 ppm

3. Chiral Purity by ¹H NMR using a Chiral Derivatizing Agent:

  • Rationale: Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which have distinct NMR spectra. For a primary amine like our target compound, 2-formylphenylboronic acid in combination with an enantiopure binaphthol (BINOL) can be used to form diastereomeric iminoboronate esters.[12][13]

  • Procedure:

    • In an NMR tube, dissolve approximately 2 mg of (R)-8-Amino-6-azaspiro[3.4]octan-5-one in 0.6 mL of CDCl₃.

    • Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL.

    • Gently shake the tube to ensure mixing and allow the reaction to proceed for about 30 minutes at room temperature.

    • Acquire a standard ¹H NMR spectrum.

4. Data Analysis:

  • qNMR Purity Calculation: The purity of the analyte is calculated using the following formula[10]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

  • Chiral Purity Calculation: Identify a pair of well-resolved signals corresponding to the two diastereomers formed. The enantiomeric excess (% ee) is calculated from the integration of these signals: % ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100

Comparative Analysis: GC-MS vs. NMR

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Purity Determination Relative purity based on peak area percentage.Absolute purity via qNMR with an internal standard.[10]
Sensitivity High (ppm to ppb level), excellent for trace impurity detection.Lower (typically >0.1% for routine analysis).
Specificity High, especially with a chiral column for enantiomers. Mass spectra provide structural information.Very high for structural elucidation. Provides unambiguous confirmation of the main component and impurities.
Quantification Requires a reference standard for each impurity for accurate quantification. Area percent gives an estimate.Inherently quantitative. A single internal standard can be used for absolute quantification of the main component and any observable impurities.[11]
Sample Preparation Often requires derivatization for polar, non-volatile compounds.Simple dissolution in a deuterated solvent. Chiral analysis may require derivatization.
Throughput Relatively high, with typical run times of 20-60 minutes.Lower, especially for qNMR which requires long relaxation delays.
Strengths - Excellent for identifying and quantifying volatile and semi-volatile impurities. - High sensitivity for trace analysis. - Well-established libraries for mass spectral identification.- Provides unambiguous structural confirmation. - Absolute quantification without the need for an analyte reference standard. - Non-destructive. - Can analyze the sample in its native state.
Limitations - Limited to thermally stable and volatile (or derivatizable) compounds. - Potential for thermal degradation of the analyte in the injector or column. - Quantification can be less accurate without individual impurity standards.- Lower sensitivity compared to GC-MS. - Signal overlap in complex mixtures can complicate analysis. - Higher initial instrument cost.

Conclusion: A Synergistic Approach for Uncompromised Quality

The cross-validation of (R)-8-Amino-6-azaspiro[3.4]octan-5-one purity using GC-MS and NMR spectroscopy provides a robust and comprehensive analytical strategy. Neither technique alone can provide the complete picture with the same level of confidence.

GC-MS, with its high sensitivity and the use of a chiral column, is exceptionally well-suited for the detection and identification of trace volatile impurities and for determining the enantiomeric excess. However, its reliance on derivatization and the potential for thermal degradation necessitate orthogonal confirmation.

NMR spectroscopy, particularly quantitative ¹H NMR, serves as the definitive tool for absolute purity determination and unambiguous structural confirmation of the main component. Its ability to provide a direct, primary measurement of purity against a certified standard is a significant advantage. Furthermore, NMR with chiral derivatizing agents offers a complementary method for assessing enantiomeric purity.

By integrating the data from both GC-MS and NMR, a complete and validated purity profile of (R)-8-Amino-6-azaspiro[3.4]octan-5-one can be established. This synergistic approach ensures the quality and consistency of this critical drug intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals. The methodologies and principles outlined in this guide provide a solid foundation for the rigorous analytical characterization demanded by the modern pharmaceutical industry.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Federal Register. (2000, July 20). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Manchester. Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Brath, H., Schievano, E., & Mamaev, A. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology.
  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • PubMed. (2023, February 1). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Retrieved from [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • MDPI. (2025, June 17). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]

  • PubMed. (2000, July 15). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Retrieved from [Link]

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Validation

Efficacy of (R)-8-Amino-6-azaspiro[3.4]octan-5-one-Based Inhibitors in Neuropathic Pain: A Comparative Analysis Against Standard Therapeutics

Introduction: The Challenge of Neuropathic Pain and the Promise of Novel Spirocyclic Scaffolds Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Neuropathic Pain and the Promise of Novel Spirocyclic Scaffolds

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment paradigms often provide only partial relief and are frequently associated with dose-limiting side effects. The unmet medical need for novel, highly effective, and well-tolerated analgesics has driven the exploration of new molecular architectures in drug discovery. Among these, spirocyclic scaffolds have emerged as a promising class of compounds due to their rigid three-dimensional structures, which can confer high affinity and selectivity for their biological targets.[1][2]

This guide provides a comparative analysis of a novel class of inhibitors based on the (R)-8-Amino-6-azaspiro[3.4]octan-5-one scaffold against standard-of-care therapeutics for neuropathic pain. While direct clinical data on this specific scaffold is emerging, preclinical evidence on related azaspiro[3.4]octane derivatives suggests a potential mechanism of action through the antagonism of the sigma-1 receptor (σ1R), a key modulator of nociceptive signaling.[3] This guide will therefore explore the efficacy of these novel inhibitors within this mechanistic framework and compare them to established first- and second-line treatments for neuropathic pain.

Mechanisms of Action: A Tale of Two Approaches

The therapeutic strategies for neuropathic pain are diverse, reflecting the complexity of its underlying pathophysiology. Here, we compare the inferred mechanism of (R)-8-Amino-6-azaspiro[3.4]octan-5-one-based inhibitors with those of standard therapeutics.

(R)-8-Amino-6-azaspiro[3.4]octan-5-one-Based Inhibitors: Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation by various stimuli, including cellular stress, it translocates and modulates the function of several ion channels and signaling proteins, including NMDA receptors and voltage-gated calcium channels, which are critically involved in the sensitization of pain pathways.[3] Antagonism of the σ1R has been shown to attenuate hypersensitivity in animal models of neuropathic pain.[3]

The proposed mechanism for (R)-8-Amino-6-azaspiro[3.4]octan-5-one-based inhibitors involves high-affinity binding to the σ1R, preventing its activation and subsequent downstream signaling cascades that contribute to central sensitization and the maintenance of neuropathic pain. The rigid spirocyclic core of the molecule is hypothesized to provide a precise orientation of the pharmacophoric elements, leading to potent and selective inhibition.

cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor (σ1R) Signaling cluster_2 Therapeutic Intervention Stress Cellular Stress (e.g., nerve injury) s1r Sigma-1 Receptor (σ1R) Stress->s1r Activates ion_channels Ion Channels (e.g., NMDA-R, VGCCs) s1r->ion_channels Modulates central_sensitization Central Sensitization ion_channels->central_sensitization Leads to neuropathic_pain Neuropathic Pain central_sensitization->neuropathic_pain inhibitor (R)-8-Amino-6-azaspiro[3.4]octan-5-one -based Inhibitor inhibitor->s1r Antagonizes start Start prepare_membranes Prepare σ1R-expressing cell membranes start->prepare_membranes incubate Incubate membranes with radioligand and test compound prepare_membranes->incubate filter Separate bound and free ligand via filtration incubate->filter quantify Quantify radioactivity filter->quantify calculate Calculate Ki quantify->calculate end End calculate->end

Caption: Workflow for the sigma-1 receptor binding assay.

In Vivo Models of Neuropathic Pain

1. Chronic Constriction Injury (CCI) Model in Rats

  • Objective: To evaluate the analgesic efficacy of the test compounds in a model of nerve injury-induced neuropathic pain.

  • Protocol:

    • Anesthetize adult male Sprague-Dawley rats.

    • Expose the sciatic nerve and place four loose ligatures around it.

    • Allow the animals to recover for 7-14 days to develop mechanical allodynia and thermal hyperalgesia.

    • Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

    • Assess mechanical allodynia using von Frey filaments at various time points post-dosing.

    • Assess thermal hyperalgesia using the Hargreaves plantar test.

    • Determine the dose-response relationship and the duration of action.

2. Spinal Nerve Ligation (SNL) Model in Mice

  • Objective: To confirm the analgesic effects in a different model and species.

  • Protocol:

    • Anesthetize adult male C57BL/6 mice.

    • Ligate the L5 spinal nerve.

    • Allow for a post-operative recovery period of 5-7 days for the development of neuropathic pain behaviors.

    • Administer the test compounds and assess behavioral endpoints as described for the CCI model.

Quantitative Data Summary

The following tables present hypothetical but plausible data comparing the in vitro and in vivo efficacy of a representative (R)-8-Amino-6-azaspiro[3.4]octan-5-one-based inhibitor (AZ-123) with standard therapeutics.

Table 1: In Vitro Potency and Selectivity

Compoundσ1R Binding Ki (nM)α2δ-1 Binding Ki (nM)SERT Ki (nM)NET Ki (nM)
AZ-123 5.2 >10,000>10,000>10,000
Pregabalin>10,00025>10,000>10,000
Duloxetine>10,000>10,0000.87.5

Table 2: In Vivo Efficacy in the Rat CCI Model (ED₅₀, mg/kg, p.o.)

CompoundMechanical AllodyniaThermal Hyperalgesia
AZ-123 3.0 5.0
Pregabalin1015
Duloxetine1520
Morphine2.51.5

Discussion and Future Directions

The hypothetical data suggest that (R)-8-Amino-6-azaspiro[3.4]octan-5-one-based inhibitors, as exemplified by AZ-123, represent a promising new class of analgesics for neuropathic pain. Their high affinity and selectivity for the sigma-1 receptor could translate into a favorable efficacy and side-effect profile compared to existing therapies. The potent in vivo activity in preclinical models further supports their therapeutic potential.

Future research should focus on:

  • Confirming the sigma-1 receptor as the primary target of these compounds through genetic and pharmacological approaches.

  • Conducting comprehensive pharmacokinetic and safety pharmacology studies.

  • Evaluating the efficacy of these inhibitors in a broader range of pain models, including those for chemotherapy-induced neuropathy and diabetic neuropathy.

  • Investigating the potential for synergistic effects when combined with standard therapeutics.

The development of (R)-8-Amino-6-azaspiro[3.4]octan-5-one-based inhibitors could offer a novel and much-needed therapeutic option for patients suffering from neuropathic pain.

References

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  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Paquette, W. D., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4892–4895. Retrieved from [Link]

  • Google Patents. (n.d.). CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.
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  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175–4193. Retrieved from [Link]

  • Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Lukin, A. Y., et al. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules, 29(1), 163. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • PubChem. (n.d.). Combination pharmaceutical agents as RSV inhibitors - Patent US-12268694-B2. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. Retrieved from [Link]

  • Lukin, A. Y., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Retrieved from [Link]

  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 250, 115178. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-8-Amino-6-azaspiro[3.4]octan-5-one proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of (R)-8-Amino-6-azaspiro[1]octan-5-one Introduction (R)-8-Amino-6-azaspiro[1]octan-5-one is a highly specialized chiral spirocyclic building block utilized ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of (R)-8-Amino-6-azaspiro[1]octan-5-one

Introduction

(R)-8-Amino-6-azaspiro[1]octan-5-one is a highly specialized chiral spirocyclic building block utilized extensively in modern drug discovery, particularly in the synthesis of peptidomimetics and conformationally restricted kinase inhibitors. While its rigid spirocyclic core provides excellent pharmacological properties, its primary amine and lactam functionalities dictate specific handling and disposal requirements. This guide provides drug development professionals with a self-validating, causally driven protocol for the safe lifecycle management of this compound.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical nature of a compound is the first step in designing a robust safety protocol.

Table 1: Physicochemical Profile and Waste Categorization

Property / FeatureDescription / ValueOperational Implication
Chemical Structure Primary amine, spiro-lactamActs as a Brønsted base and nucleophile.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires respiratory protection.
Reactivity Exothermic with strong acidsMust be segregated from acidic waste streams.
Thermal Degradation Emits NOx and COx gasesRequires high-temperature incineration with NOx scrubbers.
Waste Classification Hazardous Organic WasteMust follow EPA generator guidelines for proper off-site manifesting.

Causality in Hazard Assessment: Because (R)-8-Amino-6-azaspiro[1]octan-5-one possesses a primary aliphatic amine, it acts as both a Brønsted base and a potent nucleophile. If inadvertently mixed with concentrated acids or electrophilic halogenated solvents (e.g., prolonged storage in chloroform), it can undergo exothermic acid-base neutralization or alkylation. Therefore, segregating this compound from strong acids and oxidizers is not just a regulatory suggestion, but a thermodynamic necessity to prevent localized thermal events in waste containers.

Operational Safety & Handling Protocols

Self-Validating System (Static-Check): Before beginning any large-scale synthesis or transfer, perform a "static-check." Ensure weighing spatulas are grounded, and verify that the analytical balance shows zero drift for 10 seconds. This validates that static charge—which can aerosolize fine spirocyclic powders—has been adequately dissipated prior to container opening.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers within a certified Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • PPE Selection: Don double nitrile gloves (primary amines can slowly permeate thin latex), wrap-around safety goggles, and a flame-resistant lab coat.

  • Dispensing: Use a grounded, anti-static spatula. Transfer the solid slowly to the weighing boat to minimize dust generation.

  • Decontamination: Wipe down all spatulas and balance surfaces with a 10% acetic acid solution (to protonate and solubilize the residual amine), followed by an isopropanol wipe to remove aqueous residues.

Waste Segregation and Compatibility

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, generators of hazardous waste must accurately characterize their waste streams to ensure proper handling and prevent incompatible mixing[2]. Furthermore, the National Research Council's Prudent Practices in the Laboratory dictates that nitrogenous organic compounds must be routed to incineration facilities equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[3].

Self-Validating Compatibility Test (The 1-mL Rule): Before adding liquid waste containing (R)-8-Amino-6-azaspiro[1]octan-5-one to a bulk organic waste carboy, extract a 1 mL aliquot of the bulk waste into a secondary glass vial. Add 1 mL of your specific spiro-waste. Monitor for exothermic reactions, gas evolution, or precipitation for 5 minutes. This validates chemical compatibility and prevents catastrophic carboy pressurization.

Step-by-Step Disposal Procedures

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Protocol A: Solid Waste Disposal

  • Collect all unreacted solid (R)-8-Amino-6-azaspiro[1]octan-5-one in a high-density polyethylene (HDPE) container.

  • Label the container clearly as "Hazardous Solid Waste - Toxic Organic Solid (Contains Aliphatic Amines)."

  • Do not mix with heavy metal catalysts (e.g., Palladium or Platinum from hydrogenation steps), as the amine can coordinate with metals and potentially form shock-sensitive complexes over time.

  • Seal with a vented cap if stored in the satellite accumulation area for more than 30 days.

Protocol B: Liquid Waste Disposal (Organic Solutions)

  • Ensure the solvent is categorized correctly (Halogenated vs. Non-Halogenated).

  • If the compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), transfer it to the "Non-Halogenated Organic Waste" carboy.

  • If dissolved in a halogenated solvent (e.g., Dichloromethane), transfer to the "Halogenated Organic Waste" carboy.

  • Crucial Step: Ensure the pH of the waste stream is between 6 and 8. If highly basic, carefully neutralize with dilute citric acid prior to bulk accumulation to prevent base-catalyzed degradation of other waste components.

Protocol C: Contaminated Consumables

  • Place all contaminated gloves, weighing boats, and Kimwipes into a designated solid chemical waste bin lined with a 6-mil polyethylene bag.

  • Seal the bag using the gooseneck method and secure with heavy-duty tape prior to transport to the central accumulation area.

Waste Segregation Workflow Visualization

WasteDisposal Start Generate (R)-8-Amino-6- azaspiro[3.4]octan-5-one Waste State Determine Waste State Start->State Solid Solid Waste (Powder, Crystals) State->Solid Liquid Liquid Waste (Solutions, Washes) State->Liquid Consumables Contaminated Consumables (Gloves, Vials) State->Consumables SolidWasteBin Hazardous Solid Waste Receptacle Solid->SolidWasteBin Solvent Determine Solvent Type Liquid->Solvent Consumables->SolidWasteBin Aqueous Aqueous Waste (Check pH) Solvent->Aqueous Organic Organic Waste (Perform 1-mL Test) Solvent->Organic Incineration High-Temp Incineration (NOx Scrubber Required) Aqueous->Incineration Neutralize prior Halogenated Halogenated Organic (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated Organic (e.g., MeOH, EtOAc) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration SolidWasteBin->Incineration

Decision tree for the segregation and disposal of (R)-8-Amino-6-azaspiro[1]octan-5-one waste.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-8-Amino-6-azaspiro[3.4]octan-5-one

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, safety protocols must be anything but.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, safety protocols must be anything but. This guide provides essential safety and logistical information for handling (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a compound for which specific hazard data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), we must operate under the precautionary principle: treat the compound as potentially hazardous until comprehensive data proves otherwise. The following protocols are therefore built upon a foundation of caution, drawing from best practices for handling novel research chemicals and extrapolating from the hazard profiles of structurally similar azaspirocyclic compounds.

The nearest registered analog, 8-Amino-6-azaspiro[3.4]octan-5-one, is assigned CAS Number 1546502-59-3.[1] While stereoisomers can exhibit different toxicological profiles, the core hazards associated with the molecular scaffold provide a responsible starting point for risk assessment.

Anticipated Hazard Profile: An Extrapolated Assessment

Based on the known hazards of related spiro-lactams and other azaspiro compounds, we can anticipate the following potential risks.[2][3][4] It is crucial to assume these hazards are present until specific toxicological data for the (R)-enantiomer becomes available.

  • Skin Irritation (Potential H315): Many amine and lactam-containing compounds can cause skin irritation upon contact.

  • Serious Eye Damage/Irritation (Potential H318/H319): This is a common hazard for fine chemicals, particularly powders that can easily become airborne and contact the eyes.

  • Respiratory Irritation (Potential H335): Inhalation of the powdered compound may cause irritation to the respiratory tract.

  • Harmful if Swallowed (Potential H302): While acute oral toxicity is unknown, it should be considered a potential risk.

Given these potential hazards, a multi-layered approach to personal protective equipment is not just recommended; it is mandatory.

Core Directive: Personal Protective Equipment (PPE) Protocol

All handling of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, whether in solid or solution form, must be conducted within a certified chemical fume hood.[5] The following PPE is the minimum requirement for any procedure involving this compound.

Protection Type Minimum Requirement Recommended for Splash/Aerosol Risk Rationale
Eye & Face ANSI Z87.1-compliant safety goggles.[6]Face shield worn over safety goggles.[7]Protects against airborne particles and unexpected splashes, addressing the high risk of serious eye irritation.
Hand Disposable nitrile gloves (minimum 5 mil thickness).Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving offers added protection against tears and rapid permeation.[7]
Body Full-buttoned, tight-cuffed laboratory coat.Chemical-resistant apron over a lab coat.Protects skin and personal clothing from contamination.[8]
Respiratory Work within a certified chemical fume hood.N/A (unless engineering controls fail).Engineering controls are the primary method of respiratory protection. Respirator use requires a separate, comprehensive risk assessment.[9]

A self-validating system of protection relies on the correct procedure for using the equipment.

Donning Sequence:

  • Attire Check: Ensure long pants and closed-toe shoes are worn.[7]

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Eye Protection: Don safety goggles. If a splash hazard is anticipated, add a face shield.

  • Gloves: Inspect gloves for any defects before wearing. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing Sequence (to prevent contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them. Remove the inner pair by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning the sleeves inside out. Hang in its designated area or dispose of if contaminated.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

The following diagram outlines the logical flow for selecting appropriate PPE when handling a chemical with unknown toxicity.

PPE_Workflow cluster_prep Phase 1: Pre-Operation Risk Assessment cluster_selection Phase 2: PPE & Control Selection cluster_decision Phase 3: Procedural Decision Points cluster_final Phase 4: Final Protocol Start Start: Handling a Novel Compound ((R)-8-Amino-6-azaspiro[3.4]octan-5-one) Assess Is a specific SDS available? Start->Assess NoSDS No -> Treat as Highly Hazardous. Extrapolate from analogous compounds. Assess->NoSDS No YesSDS Yes -> Follow SDS Guidelines Assess->YesSDS Yes Risk Assess Procedure: - Solid or Liquid? - Scale of work? - Splash/Aerosol potential? NoSDS->Risk Controls Primary Control: Use Chemical Fume Hood Risk->Controls Eye Select Eye/Face Protection Controls->Eye Hand Select Hand Protection Eye->Hand Splash Splash or Aerosol Risk? Eye->Splash Body Select Body Protection Hand->Body Incidental Incidental Contact Expected? Hand->Incidental Execute Execute Procedure with Selected PPE & Controls Body->Execute Goggles Minimum: Safety Goggles Splash->Goggles No FaceShield Upgrade: Face Shield over Goggles Splash->FaceShield Yes Goggles->Execute FaceShield->Execute SingleGlove Minimum: Single Nitrile Gloves Incidental->SingleGlove No DoubleGlove Upgrade: Double-Glove Incidental->DoubleGlove Yes SingleGlove->Execute DoubleGlove->Execute

Caption: PPE selection workflow for novel compounds.

  • Preparation: Assemble all necessary equipment (spatulas, glassware, solvents) and place it inside the chemical fume hood before handling the compound.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat. Handle the primary container with care to minimize dust generation.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume.

  • Transfer: When transferring solutions, use a pipette or syringe. Avoid pouring directly from a beaker when possible.

  • Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Spills:

    • Minor Spill (inside fume hood): Absorb with a chemical spill kit absorbent. Carefully collect the absorbed material into a designated hazardous waste bag. Wipe the area clean.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Prevent others from entering the area. Follow your institution's emergency spill response procedures.[5]

  • Disposal:

    • Solid Waste: All contaminated items (gloves, weigh boats, paper towels, etc.) must be disposed of in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you and your colleagues, ensuring that your groundbreaking research is conducted with the highest standards of scientific integrity and personal safety.

References

  • Novel Chemicals with Unknown Hazards SOP. Princeton University Environmental Health & Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Office of Environmental Health and Safety. [Link]

  • Personal Protective Equipment. University of Kentucky Research Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health & Safety. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • 2-amino-6-azaspiro[3.4]octan-5-one Chemical Substance Information. NextSDS. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. National Center for Biotechnology Information. [Link]

  • 6-azaspiro[3.4]octan-5-one (C7H11NO). PubChemLite. [Link]

  • Photochemical Synthesis of 1,2-Diazepine-Fused β-Lactams via Staudinger-Type [2 + 2] Cyclization. ACS Publications. [Link]

  • Spiro[3.4]octan-5-one. PubChem. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • β-Lactamase Safety Data Sheet. Scharlab. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane Safety and Hazards. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 2
(R)-8-Amino-6-azaspiro[3.4]octan-5-one
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